2-(1,3-Benzothiazol-2-yl)benzoic acid
Description
The exact mass of the compound 2-(1,3-Benzothiazol-2-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1,3-Benzothiazol-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzothiazol-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHKJRBEJIXPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287509 | |
| Record name | 2-(1,3-benzothiazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6340-29-0 | |
| Record name | 6340-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-benzothiazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Benzothiazol-2-yl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1,3-Benzothiazol-2-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzothiazole scaffold is a prominent pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details a robust and reproducible synthetic protocol, delves into the mechanistic underpinnings of the core reaction, and provides a thorough guide to the analytical techniques required for structural elucidation and purity confirmation. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and characterize this and related compounds.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is found in a variety of natural and synthetic compounds that display a remarkable spectrum of pharmacological activities.[3][4] The unique electronic and structural properties of the benzothiazole ring system allow for diverse interactions with biological targets, making it a privileged scaffold in medicinal chemistry.[1] Derivatives of benzothiazole have been successfully developed into therapeutic agents for a range of diseases, underscoring the importance of this chemical class in modern drug discovery.[2] The title compound, 2-(1,3-Benzothiazol-2-yl)benzoic acid, combines the benzothiazole core with a benzoic acid moiety, presenting opportunities for further functionalization and exploration of its biological potential.
Synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic Acid
The most common and efficient method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a carboxylic acid or its derivative.[1][2][5][6] This section provides a detailed, field-proven protocol for the synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Reaction Principle and Causality
The synthesis proceeds via a condensation reaction between 2-aminothiophenol and phthalic anhydride. The reaction is typically catalyzed by a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures. The causality behind this choice of reagents and conditions lies in the need to facilitate the formation of an intermediate amide, followed by a cyclization and dehydration to yield the benzothiazole ring. PPA serves as both a solvent and a catalyst, promoting the reaction by activating the carbonyl group of the phthalic anhydride and facilitating the removal of water.[1]
Detailed Experimental Protocol
Materials:
-
2-Aminothiophenol
-
Phthalic anhydride
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (10 g). Heat the PPA to approximately 80°C with stirring to reduce its viscosity.
-
Addition of Reactants: To the pre-heated PPA, cautiously add 2-aminothiophenol (1.25 g, 10 mmol) and phthalic anhydride (1.48 g, 10 mmol) in equimolar amounts.
-
Reaction: Increase the temperature of the reaction mixture to 180-200°C and maintain it for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the viscous reaction mixture into a beaker containing crushed ice (approximately 100 g). This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Filtration: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The solid precipitate is then collected by vacuum filtration.
-
Purification: Wash the crude product with copious amounts of cold deionized water to remove any remaining inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Reaction Mechanism
The formation of 2-(1,3-Benzothiazol-2-yl)benzoic acid from 2-aminothiophenol and phthalic anhydride proceeds through a multi-step mechanism:
-
Nucleophilic Attack: The amino group of 2-aminothiophenol acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.
-
Amide Formation: The initial adduct undergoes rearrangement to form a more stable amide linkage.
-
Cyclization: The thiol group of the 2-aminothiophenol moiety then attacks the newly formed amide carbonyl carbon in an intramolecular nucleophilic acyl substitution reaction.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water, facilitated by the high temperature and the presence of PPA, to form the stable benzothiazole ring.
Caption: Reaction mechanism for the synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Characterization of 2-(1,3-Benzothiazol-2-yl)benzoic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This section outlines the expected results from various analytical techniques.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₄H₉NO₂S |
| Molecular Weight | 255.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 109-111°C[7] |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in alcohols |
Spectroscopic Analysis
A combination of spectroscopic methods is employed for the structural elucidation of the target molecule.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 13.5 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~7.5 - 8.5 | Multiplet | 8H | Aromatic protons (from both benzene rings) |
Note: The exact chemical shifts and coupling constants will depend on the solvent used for analysis.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | Carboxylic acid carbonyl carbon (-COOH) |
| ~150 - 165 | Carbon of the benzothiazole ring (C=N) |
| ~115 - 140 | Aromatic carbons (from both benzene rings) |
Note: The exact chemical shifts will depend on the solvent used for analysis.
The FT-IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2500 - 3300 (broad) | O-H stretch | Carboxylic acid (-COOH) |
| ~1680 - 1710 | C=O stretch | Carboxylic acid (-COOH) |
| ~1580 - 1620 | C=N stretch | Benzothiazole ring |
| ~1450 - 1600 | C=C aromatic stretch | Aromatic rings |
| ~1210 - 1320 | C-O stretch | Carboxylic acid (-COOH) |
The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[8][9][10]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mode, the expected molecular ion peak [M+H]⁺ would be observed at m/z 256.
Predicted Fragmentation Pattern:
-
Loss of H₂O (18 Da): A fragment at m/z 238 corresponding to the loss of a water molecule from the carboxylic acid group.
-
Loss of COOH (45 Da): A fragment at m/z 210 due to the loss of the carboxyl group.
-
Loss of CO (28 Da): Subsequent loss of carbon monoxide from fragment ions.[11]
Characterization Workflow
Caption: Workflow for the characterization of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Potential Applications and Future Directions
The benzothiazole scaffold is a cornerstone in the development of new therapeutic agents.[3][4] The presence of the carboxylic acid group in 2-(1,3-Benzothiazol-2-yl)benzoic acid provides a convenient handle for further chemical modifications, such as the formation of amides, esters, and other derivatives. This allows for the exploration of structure-activity relationships (SAR) and the optimization of biological activity. Given the known anticancer and antimicrobial properties of many benzothiazole derivatives, this compound represents a valuable starting material for the synthesis of novel drug candidates.[1][2] Future research could focus on the synthesis of a library of derivatives and their screening against various biological targets.
Conclusion
This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of 2-(1,3-Benzothiazol-2-yl)benzoic acid. The detailed experimental protocol, mechanistic insights, and thorough characterization data serve as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis and characterization of this compound open avenues for the development of novel benzothiazole-based compounds with potential therapeutic applications.
References
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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- Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021).
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Note on Benzothiazole used in Modern Day Drug Designing and Development. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(3), 271-275.
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1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675.
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[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]
- Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Molecules, 28(14), 5381.
- SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (2021). Malaysian Journal of Analytical Sciences, 25(4), 596-606.
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Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). Retrieved January 17, 2026, from [Link]
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2018). Journal of Biological Chemistry, 293(4), 1234-1243.
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Fragmentation in Mass Spectrometry. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info. Retrieved January 17, 2026, from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 17, 2026, from [Link]
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o-(2-benzothiazolinyl)benzoic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
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Fragmentation in Mass Spectrometry. (2023). YouTube. Retrieved January 17, 2026, from [Link]
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Infrared Spectra and Molecular Configuration of Benzoic Acid. (n.d.). CORE. Retrieved January 17, 2026, from [Link]
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2-(1,3-Benzothiazol-2-yl)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(1,3-Benzothiazol-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Chemistry
2-(1,3-Benzothiazol-2-yl)benzoic acid is a heterocyclic compound that stands at the intersection of structural rigidity and functional versatility. It incorporates two key pharmacophores: the benzothiazole ring system and a benzoic acid moiety. The benzothiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The benzoic acid group not only imparts acidic properties and potential for hydrogen bonding but also serves as a crucial synthetic handle for derivatization, making this molecule a highly valuable building block in the design and synthesis of novel therapeutic agents and functional materials.[4][5]
This guide offers a comprehensive exploration of the core chemical properties of 2-(1,3-Benzothiazol-2-yl)benzoic acid, providing in-depth technical details and practical insights for professionals in research and drug development. We will delve into its molecular structure, synthesis, spectroscopic characterization, reactivity, and potential applications, grounding the discussion in established chemical principles and authoritative references.
Molecular Structure and Physicochemical Properties
The unique chemical behavior of 2-(1,3-Benzothiazol-2-yl)benzoic acid stems from its distinct molecular architecture. The structure features a benzoic acid ring substituted at the ortho position with a benzothiazole heterocycle. This arrangement results in steric interactions that influence the molecule's conformation, typically forcing the two ring systems to be non-coplanar.[6][7]
Caption: Chemical structure of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Table 1: Identifiers and Core Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)benzoic acid | [8] |
| CAS Number | 6340-29-0 | [8][9][10] |
| Molecular Formula | C₁₄H₉NO₂S | [8][11] |
| Molecular Weight | 255.29 g/mol | [8][9][10] |
| Appearance | Powder | [9] |
| Boiling Point | 469.2 °C at 760 mmHg | [9] |
| Density | 1.386 g/cm³ | [9] |
| XLogP3 | 3.8 | [8] |
| H-Bond Donors | 1 | [8][10] |
| H-Bond Acceptors | 3 | [8][10] |
| TPSA | 50.19 Ų |[10] |
Synthesis and Mechanistic Insights
The construction of the 2-substituted benzothiazole core is a cornerstone of heterocyclic chemistry. The most direct and widely employed method for synthesizing 2-arylbenzothiazoles is the condensation of 2-aminothiophenol with a corresponding carboxylic acid.[1][12]
Causality Behind Experimental Choices: This reaction is typically performed in the presence of a strong dehydrating agent and catalyst, such as polyphosphoric acid (PPA), at elevated temperatures (often >200°C).[13] PPA serves a dual purpose: it activates the carboxylic acid group for nucleophilic attack and facilitates the crucial dehydration step in the final cyclization to form the thiazole ring. The high temperature is necessary to overcome the activation energy for both the initial amide formation and the subsequent intramolecular cyclization.
Caption: General workflow for the synthesis of 2-arylbenzothiazoles.
Detailed Experimental Protocol: Synthesis via PPA Condensation
This protocol describes a standard laboratory procedure for the synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Materials:
-
2-Aminothiophenol
-
Phthalic Anhydride (as a precursor to the ortho-carboxybenzoyl group)
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (approx. 20 g). Begin stirring and gently heat the PPA to approximately 70-80°C to reduce its viscosity.
-
Addition of Reactants: To the warm PPA, cautiously add 2-aminothiophenol (e.g., 1.25 g, 10 mmol) and phthalic anhydride (1.48 g, 10 mmol) in equimolar amounts.
-
Heating and Reaction: Increase the temperature of the reaction mixture to 220°C and maintain it under reflux for 4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[13]
-
Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to approximately 100°C. Carefully and slowly pour the hot, viscous mixture into a beaker containing 200 mL of crushed ice and water with vigorous stirring. This quenching step neutralizes the PPA and precipitates the crude product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 2-(1,3-Benzothiazol-2-yl)benzoic acid as a pure solid.
Self-Validation: The integrity of the synthesized product must be confirmed through rigorous analytical techniques, including melting point determination, NMR, IR, and Mass Spectrometry, as detailed in the following section.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 2-(1,3-Benzothiazol-2-yl)benzoic acid is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the eight aromatic protons and the single acidic proton. The protons on the benzoic acid ring and the benzothiazole ring will appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm).[14][15] The carboxylic acid proton will be a broad singlet at a significantly downfield shift (δ > 10 ppm), which is exchangeable with D₂O.[14]
-
¹³C NMR: The carbon spectrum will display 14 unique signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 165-175 ppm.[14] The C2 carbon of the benzothiazole ring, situated between the nitrogen and sulfur atoms, is also characteristically downfield. The remaining aromatic carbons will resonate in the typical δ 110-155 ppm range.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Observation | Rationale |
|---|---|---|---|
| ¹H NMR | Carboxylic Proton (-COOH) | Broad singlet, δ > 10 ppm | Deshielded acidic proton, subject to hydrogen bonding and exchange.[14] |
| Aromatic Protons (Ar-H) | Multiplets, δ 7.0-8.5 ppm | Complex spin-spin coupling between 8 non-equivalent aromatic protons.[15] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Singlet, δ ~167 ppm | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[14] |
| Benzothiazole C2 | Singlet, δ ~160-170 ppm | Carbon atom flanked by two heteroatoms (N and S). | |
| IR Spec. | O-H Stretch (Carboxylic) | Very broad band, 3300-2500 cm⁻¹ | Strong intermolecular hydrogen bonding of the carboxylic acid dimer.[16][17] |
| C=O Stretch (Carboxylic) | Strong, sharp band, 1700-1680 cm⁻¹ | Conjugated carboxylic acid carbonyl stretch.[17] | |
| C=N/C=C Stretch | Bands, 1600-1450 cm⁻¹ | Aromatic and heteroaromatic ring vibrations.[18] | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 255.04 | Corresponds to the monoisotopic mass of C₁₄H₉NO₂S.[8] |
| Key Fragment | m/z ≈ 211 | Loss of CO₂ from the parent ion. |
| | Key Fragment | m/z ≈ 135 | Benzothiazole cation radical fragment.[19] |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The most diagnostic feature is the extremely broad absorption band from ~3300 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[16][20] This is complemented by a strong, sharp absorption for the C=O stretch between 1700-1680 cm⁻¹.[17] Additional bands in the 1600-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the aromatic and thiazole rings.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI-MS), 2-(1,3-Benzothiazol-2-yl)benzoic acid would show a prominent molecular ion peak [M]⁺ at an m/z corresponding to its molecular formula, C₁₄H₉NO₂S (exact mass: 255.0354).[8] Key fragmentation pathways would include the loss of a hydroxyl radical (•OH), followed by CO, or the direct loss of the carboxyl group (•COOH), and the cleavage of the molecule to yield the stable benzothiazole cation.
Chemical Reactivity and Derivatization Potential
The reactivity of 2-(1,3-Benzothiazol-2-yl)benzoic acid is dominated by its carboxylic acid functionality, which provides a gateway for a multitude of chemical transformations crucial for drug development and materials science.
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters by reacting with alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling agents.
-
Amidation: Reaction with primary or secondary amines, often mediated by peptide coupling reagents (like DCC, EDC, or HATU), yields a diverse range of amides. This is a particularly powerful strategy in medicinal chemistry for modulating solubility, cell permeability, and target engagement.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(hydroxymethyl)phenyl-benzothiazole, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
These derivatization pathways allow for the systematic modification of the molecule's properties, a process central to the development of structure-activity relationships (SAR) in drug discovery programs.
Caption: Key derivatization pathways from the carboxylic acid moiety.
Applications in Research and Drug Development
The 2-arylbenzothiazole scaffold is of significant interest due to its potent and often selective biological activities, particularly in oncology.[3] Derivatives have shown remarkable efficacy as anticancer agents, with mechanisms often involving the induction of apoptosis in tumor cells.[2][21] The structural features of 2-(1,3-Benzothiazol-2-yl)benzoic acid make it an ideal starting point for developing new drug candidates.
-
Anticancer Drug Discovery: It serves as a lead compound for the synthesis of novel agents targeting various cancer cell lines.[3][22]
-
Bioimaging: The benzothiazole core is related to Thioflavin T, a dye used for imaging amyloid-β plaques, suggesting potential applications in developing probes for neurodegenerative diseases.[3][12]
-
Materials Science: The rigid, conjugated system can be incorporated into polymers or organic materials for applications in electronics and photonics.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 2-(1,3-Benzothiazol-2-yl)benzoic acid is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-(1,3-Benzothiazol-2-yl)benzoic acid is a compound of significant chemical and pharmaceutical relevance. Its properties are defined by the interplay between the electron-rich benzothiazole heterocycle and the versatile benzoic acid functional group. A thorough understanding of its synthesis, spectroscopic signature, and chemical reactivity is essential for any researcher aiming to exploit this scaffold. As a readily accessible and highly adaptable building block, it will undoubtedly continue to play a vital role in the ongoing quest for novel therapeutics and advanced functional materials.
References
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PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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American Elements. (n.d.). 2-(1,3-benzothiazol-2-yl)benzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. Retrieved from [Link]
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Chemsrc. (n.d.). 2-(1,3-benzothiazol-2-ylcarbamoyl)benzoic acid. Retrieved from [Link]
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MDPI. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
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National Institutes of Health. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]
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National Institutes of Health. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. Retrieved from [Link]
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Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]
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Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
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National Institutes of Health. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
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National Institutes of Health. (2012). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Retrieved from [Link]
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National Institutes of Health. (2024). Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. Retrieved from [Link]
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Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]
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Der Pharma Chemica. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Retrieved from [Link]
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Blogger. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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PubMed. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
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ResearchGate. (2017). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
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PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Retrieved from [Link]
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MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
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CNR-IRIS. (n.d.). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]
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NIST. (n.d.). Benzothiazole. NIST Chemistry WebBook. Retrieved from [Link]
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MassBank. (n.d.). Benzothiazoles. Retrieved from [Link]
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SpectraBase. (n.d.). o-(2-benzothiazolinyl)benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-yl)benzoic Acid for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 2-(1,3-benzothiazol-2-yl)benzoic acid, a heterocyclic molecule of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and its potential applications in drug discovery and development, grounded in established scientific principles and methodologies.
Chemical Identity and Physicochemical Properties
The formal IUPAC name for the compound commonly referred to as 2-(2-carboxyphenyl)benzothiazole is 2-(1,3-benzothiazol-2-yl)benzoic acid .[1] This nomenclature accurately describes the connectivity of the benzothiazole and benzoic acid moieties.
Molecular Structure:
Synonyms: 2-(2-Carboxyphenyl)benzothiazole, 2-(Benzo[d]thiazol-2-yl)benzoic acid.[1]
Physicochemical Properties Summary:
| Property | Value | Source |
| CAS Number | 6340-29-0 | [2] |
| Molecular Formula | C₁₄H₉NO₂S | [2] |
| Molecular Weight | 255.29 g/mol | [1][2] |
| XLogP3 | 3.8 | [1] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
These properties suggest that 2-(1,3-benzothiazol-2-yl)benzoic acid possesses moderate lipophilicity, a key consideration in drug design for membrane permeability and target engagement.
Synthesis and Purification
The synthesis of 2-arylbenzothiazoles is a well-established process in organic chemistry.[3] The most common and direct route involves the condensation of 2-aminothiophenol with a corresponding carboxylic acid derivative. For the synthesis of 2-(1,3-benzothiazol-2-yl)benzoic acid, this would involve the reaction of 2-aminothiophenol with phthalic anhydride or a derivative thereof. A widely employed method utilizes polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent at elevated temperatures.[3]
Figure 1: General synthetic workflow for 2-(1,3-benzothiazol-2-yl)benzoic acid.
Experimental Protocol: Synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid
This protocol is a representative procedure based on established methods for the synthesis of 2-arylbenzothiazoles.[3]
Materials:
-
2-Aminothiophenol
-
Phthalic Anhydride
-
Polyphosphoric Acid (PPA)
-
50% Sodium Hydroxide (NaOH) solution
-
Ice
-
Ethanol (for recrystallization)
-
Toluene (for extraction)
-
n-Hexane and Ethyl acetate (for TLC)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar quantities of 2-aminothiophenol and phthalic anhydride to polyphosphoric acid (approximately 10-15 g of PPA per 0.01 mol of reactants).
-
Heat the reaction mixture to 220°C and reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-Hexane:Ethyl acetate 2:3).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing a large volume of rapidly stirred ice-cold water.
-
Make the resulting slurry alkaline by the slow addition of a 50% sodium hydroxide solution. It is crucial to add ice during this step to prevent an excessive rise in temperature.
-
Extract the crude product from the aqueous mixture with toluene.
-
Evaporate the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to yield 2-(1,3-benzothiazol-2-yl)benzoic acid.
Structural Characterization
The identity and purity of the synthesized 2-(1,3-benzothiazol-2-yl)benzoic acid must be confirmed through a combination of spectroscopic techniques.
Expected Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons of the benzothiazole and benzoic acid rings. A downfield singlet corresponding to the carboxylic acid proton (>10 ppm) should also be present, which would disappear upon D₂O exchange.
-
¹³C NMR: The spectrum will exhibit signals for all 14 carbon atoms. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >165 ppm). The aromatic carbons will resonate in the range of approximately 110-155 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[4]
-
A strong C=O stretching vibration for the carboxylic acid carbonyl group, expected around 1700-1680 cm⁻¹.[4]
-
C=N stretching of the thiazole ring around 1573 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-S stretching vibrations, typically at lower wavenumbers.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For 2-(1,3-benzothiazol-2-yl)benzoic acid, the expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 255 or 256, respectively.
Applications in Drug Discovery and Development
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[5][6] These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][5]
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thermal stability of 2-(1,3-Benzothiazol-2-yl)benzoic acid
An In-Depth Technical Guide to the Thermal Stability of 2-(1,3-Benzothiazol-2-yl)benzoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the . While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes information from structurally related benzothiazole and benzoic acid derivatives to predict its thermal behavior. We present detailed, field-proven protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), equipping researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the thermal properties of this and similar molecules. The causality behind experimental choices is explained to ensure a deep understanding of the analytical process.
Introduction: The Critical Role of Thermal Stability
In the realm of pharmaceutical development and materials science, the thermal stability of a compound is a cornerstone of its viability. For a molecule like 2-(1,3-Benzothiazol-2-yl)benzoic acid, which incorporates the biologically significant benzothiazole scaffold, understanding its behavior at elevated temperatures is paramount.[1] Thermal stability data informs critical decisions in drug formulation, processing, and storage, ensuring the compound's integrity, safety, and efficacy. Uncontrolled thermal decomposition can lead to loss of active pharmaceutical ingredient (API), formation of potentially toxic byproducts, and altered physicochemical properties. This guide provides the foundational knowledge and practical methodologies to thoroughly characterize the thermal profile of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Predicted Thermal Behavior: A Tale of Two Moieties
The thermal decomposition profile of 2-(1,3-Benzothiazol-2-yl)benzoic acid is anticipated to be a composite of the thermal characteristics of its constituent benzothiazole and benzoic acid functionalities.
-
The Benzothiazole Core: Benzothiazole and its derivatives are known for their relatively high thermal stability due to the fused aromatic ring system.[2] The benzothiazole moiety is expected to be a thermally robust part of the molecule.
-
The Benzoic Acid Group: The carboxylic acid group on the benzoic acid portion is a likely site for initial thermal decomposition. The thermal decomposition of benzoic acid itself is well-studied and often proceeds via decarboxylation to produce benzene and carbon dioxide at elevated temperatures.[3][4] Therefore, a primary degradation pathway for 2-(1,3-Benzothiazol-2-yl)benzoic acid is predicted to be the loss of the carboxylic acid group.
Based on this, a multi-stage decomposition process can be hypothesized, with the initial mass loss corresponding to decarboxylation, followed by the fragmentation of the remaining benzothiazole structure at higher temperatures.
Experimental Determination of Thermal Stability: A Validated Approach
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful and complementary techniques for elucidating the thermal properties of a material.[5][6] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
Instrumentation and Consumables
-
Thermogravimetric Analyzer (TGA): Equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Differential Scanning Calorimeter (DSC): With a sensitive heat-flux or power-compensation sensor.
-
Crucibles: Inert crucibles such as alumina or platinum for TGA, and aluminum pans for DSC.
-
High-Purity Gas: Nitrogen or argon for creating an inert atmosphere.
-
Sample: A fine, homogeneous powder of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)
The following protocol is designed to provide a comprehensive understanding of the thermal decomposition of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Step 1: Instrument Calibration
-
Rationale: To ensure the accuracy of temperature and mass measurements.
-
Procedure: Calibrate the TGA instrument according to the manufacturer's specifications. This typically involves using standard reference materials with known melting points and mass loss profiles.
Step 2: Sample Preparation
-
Rationale: A fine, homogeneous powder ensures uniform heat distribution and consistent results.[7]
-
Procedure: Accurately weigh approximately 5-10 mg of 2-(1,3-Benzothiazol-2-yl)benzoic acid into a clean, tared TGA crucible.
Step 3: Experimental Setup
-
Rationale: An inert atmosphere prevents oxidative degradation and allows for the study of the intrinsic thermal stability of the compound. A controlled heating rate is crucial for kinetic analysis.[5]
-
Procedure:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.
-
Set the temperature program to heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Step 4: Data Acquisition and Analysis
-
Rationale: The TGA curve provides information on the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual material. The derivative of the TGA curve (DTG) highlights the temperatures of maximum decomposition rates.
-
Procedure:
-
Record the mass loss as a function of temperature.
-
Plot the TGA curve (mass % vs. temperature) and the DTG curve ( dm/dt vs. temperature).
-
Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperatures from the DTG curve.
-
Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC analysis will identify melting points, phase transitions, and the enthalpy of decomposition.
Step 1: Instrument Calibration
-
Rationale: To ensure accurate temperature and enthalpy measurements.
-
Procedure: Calibrate the DSC instrument using a standard reference material, such as indium, with a known melting point and enthalpy of fusion.
Step 2: Sample Preparation
-
Rationale: Proper encapsulation prevents sample loss and ensures good thermal contact.
-
Procedure: Accurately weigh 2-5 mg of 2-(1,3-Benzothiazol-2-yl)benzoic acid into a clean aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference.
Step 3: Experimental Setup
-
Rationale: An inert atmosphere is used to prevent oxidative side reactions.
-
Procedure:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Set the temperature program to heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.
-
Step 4: Data Acquisition and Analysis
-
Rationale: The DSC thermogram reveals endothermic and exothermic events.
-
Procedure:
-
Record the heat flow as a function of temperature.
-
Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
-
Determine the melting point (Tm) and the enthalpy of fusion (ΔHf) from the melting peak.
-
Determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd) from the exothermic decomposition peak.
-
Data Presentation and Interpretation
The quantitative data obtained from TGA and DSC analyses should be summarized for clear comparison and interpretation.
| Parameter | Symbol | Expected Value/Range | Analytical Technique | Significance |
| Onset Decomposition Temperature | Tonset | > 200 °C | TGA | Indicates the temperature at which significant mass loss begins. |
| Peak Decomposition Temperature | Tpeak | Varies | TGA (DTG) | Temperature of the maximum rate of decomposition. |
| Residual Mass at 600 °C | % Residue | < 5% | TGA | Indicates the amount of non-volatile material remaining. |
| Melting Point | Tm | To be determined | DSC | A key physical property indicating purity. |
| Enthalpy of Fusion | ΔHf | To be determined | DSC | The energy required for melting. |
| Enthalpy of Decomposition | ΔHd | To be determined | DSC | The heat released or absorbed during decomposition. |
Note: The "Expected Value/Range" is a prediction based on the analysis of similar structures and should be confirmed by experimental data.
Plausible Thermal Decomposition Pathway
Based on the chemical structure, a likely thermal decomposition pathway for 2-(1,3-Benzothiazol-2-yl)benzoic acid involves an initial decarboxylation, followed by the fragmentation of the benzothiazole ring at higher temperatures.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the theoretical and experimental considerations for determining the . By following the detailed TGA and DSC protocols, researchers can obtain reliable and reproducible data to assess the thermal robustness of this compound. The insights gained from such studies are invaluable for guiding formulation strategies, establishing appropriate storage conditions, and ensuring the overall quality and safety of products containing this molecule. Further investigations could involve hyphenated techniques such as TGA-MS or TGA-FTIR to identify the evolved gases during decomposition, providing a more detailed mechanistic understanding of the degradation process.
References
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ResearchGate. (n.d.). TGA/DTG curves of the benzothiazole ligand and its lanthanide... Retrieved January 17, 2026, from [Link]
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MDPI. (2026). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Retrieved January 17, 2026, from [Link]
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UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. Retrieved January 17, 2026, from [Link]
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ResearchGate. (1991). A differential scanning calorimetric study of the interaction of 2-mecrapto= benzothiazole, sulfur, ZnO and stearic acid/zinc stearate in the presence of polyisoprene. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)benzoic acid. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating... Retrieved January 17, 2026, from [Link]
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PubMed. (1972). Decomposition of benzoic acid derivatives in solid state. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Fig. S13. Differential scanning calorimetry plots (at 20 K min -1 ,... Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved January 17, 2026, from [Link]
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NIH. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Retrieved January 17, 2026, from [Link]
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NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Retrieved January 17, 2026, from [Link]
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MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, characterization and thermal behaviour of solid-state compounds of yttrium and lanthanide benzoates. Retrieved January 17, 2026, from [Link]
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NIH. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[8][9]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Retrieved January 17, 2026, from [Link]
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PubMed. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). Synthesis of Amorphous Conjugated Copolymers Based on Dithienosilole-Benzothiadiazole Dicarboxylic Imide with Tuned Optical Band Gaps and High Thermal Stability. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. Retrieved January 17, 2026, from [Link]
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PubMed. (2009). S-1,3-Benzothia-zol-2-yl (2Z)-2-(2-amino-1,3-thia-zol-4-yl)-2-(methoxy-imino)-ethane-thio-ate. Retrieved January 17, 2026, from [Link]
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OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide to the Crystal Structure of 2-(1,3-Benzothiazol-2-yl)benzoic Acid
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that a publicly available, fully elucidated single-crystal X-ray structure of 2-(1,3-Benzothiazol-2-yl)benzoic acid has not been formally published. The core crystallographic data, including unit cell parameters, space group, and atomic coordinates, are therefore not available in the public domain at this time.
This guide will proceed by providing a detailed overview of the synthesis, physicochemical properties, and spectroscopic characterization of 2-(1,3-Benzothiazol-2-yl)benzoic acid, based on available data for the compound and closely related analogues. Furthermore, a standardized protocol for obtaining the crystal structure of such a molecule will be detailed, providing a methodological framework for researchers aiming to elucidate this structure in the future.
Introduction: The Significance of 2-(1,3-Benzothiazol-2-yl)benzoic Acid
The benzothiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. When coupled with a benzoic acid functionality, as in 2-(1,3-Benzothiazol-2-yl)benzoic acid, the resulting molecule presents a unique combination of structural features that are of significant interest in drug design and development. The spatial arrangement of the benzothiazole and benzoic acid rings, dictated by its crystal structure, is crucial for understanding its potential interactions with biological targets.
Physicochemical Properties:
Basic physicochemical information for 2-(1,3-Benzothiazol-2-yl)benzoic acid has been compiled from various chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₂S | PubChem[1] |
| Molecular Weight | 255.29 g/mol | PubChem[1] |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)benzoic acid | PubChem[1] |
| CAS Number | 6340-29-0 | PubChem[1] |
Synthesis and Crystallization
The synthesis of 2-aryl-benzothiazoles is a well-established area of organic chemistry. The most common and direct route involves the condensation of 2-aminothiophenol with a corresponding carboxylic acid or its derivative.
Synthetic Protocol
A general and effective method for the synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid involves the reaction of 2-aminothiophenol with 2-carboxybenzaldehyde or phthalic anhydride, often facilitated by a dehydrating agent or under high-temperature conditions. A widely cited method utilizes polyphosphoric acid (PPA) as both a catalyst and a solvent.
Experimental Protocol: Synthesis via Polyphosphoric Acid
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 15 g of polyphosphoric acid (PPA).
-
Addition of Reactants: To the PPA, add equimolar quantities of 2-aminothiophenol and phthalic anhydride.
-
Reaction Conditions: Heat the reaction mixture to 220°C and maintain this temperature with vigorous stirring for 4 hours. The reaction should be monitored by thin-layer chromatography (TLC) to assess its completion.
-
Workup: After the reaction is complete, allow the mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with stirring.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
Purification and Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield crystalline 2-(1,3-Benzothiazol-2-yl)benzoic acid. The quality of the crystals obtained will be crucial for subsequent single-crystal X-ray diffraction analysis.
Causality Behind Experimental Choices
-
Polyphosphoric Acid (PPA): PPA serves as an excellent dehydrating agent and a non-oxidizing medium, facilitating the condensation reaction between the amino and carboxyl groups, followed by cyclization to form the benzothiazole ring. Its high viscosity at room temperature necessitates heating to ensure a homogeneous reaction mixture.
-
High Temperature: The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions, driving the equilibrium towards the product.
-
Recrystallization: This is a critical step for obtaining high-purity single crystals suitable for X-ray diffraction. The choice of solvent is paramount and may require screening of various solvents and solvent mixtures to achieve slow crystal growth, which is essential for well-ordered crystals.
Spectroscopic and Computational Characterization
While a definitive crystal structure is unavailable, spectroscopic and computational methods can provide valuable insights into the molecular structure of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the benzothiazole and benzoic acid rings. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the fourteen carbon atoms. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (typically δ 165-185 ppm). The aromatic carbons would resonate in the range of δ 110-155 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, a sharp and strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group, and characteristic C=N and C-S stretching vibrations for the benzothiazole ring.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.
-
Computational Modeling
Density Functional Theory (DFT) calculations can be employed to predict the optimized geometry, electronic properties, and spectroscopic features of 2-(1,3-Benzothiazol-2-yl)benzoic acid. These computational studies can offer a theoretical model of the molecule's conformation, including the dihedral angle between the benzothiazole and benzoic acid rings, which is a key determinant of its overall shape.
Proposed Workflow for Crystal Structure Determination
For researchers aiming to elucidate the crystal structure of 2-(1,3-Benzothiazol-2-yl)benzoic acid, the following experimental workflow is recommended.
Diagram: Experimental Workflow for Crystal Structure Determination
Caption: Experimental workflow for determining the crystal structure.
Step-by-Step Methodology for Single-Crystal X-ray Diffraction:
-
Crystal Selection: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization procedure to obtain the best fit between the observed and calculated structure factors.
-
Validation: The final crystal structure is validated using software tools like checkCIF to ensure its geometric and crystallographic reasonability.
Conclusion
While the definitive crystal structure of 2-(1,3-Benzothiazol-2-yl)benzoic acid remains to be published, this guide provides a comprehensive overview of its synthesis, known properties, and the established methodologies for its full structural elucidation. The benzothiazole-benzoic acid scaffold holds significant promise in medicinal chemistry, and the future determination of its crystal structure will be a valuable contribution to the field, enabling a deeper understanding of its structure-activity relationships and facilitating the rational design of new therapeutic agents.
References
-
PubChem. 2-(1,3-Benzothiazol-2-yl)benzoic acid. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Fundamental Properties of 2-(1,3-Benzothiazol-2-yl)benzoic Acid
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 2-(1,3-benzothiazol-2-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data to facilitate its application in medicinal chemistry and materials science.
Introduction: The Benzothiazole Scaffold in Modern Research
The benzothiazole moiety is a privileged heterocyclic structure renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold in drug design. 2-(1,3-Benzothiazol-2-yl)benzoic acid, which incorporates a carboxylic acid functional group, serves as a versatile building block for the synthesis of more complex derivatives through esterification or amidation, enabling the exploration of new chemical space and the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
2-(1,3-Benzothiazol-2-yl)benzoic acid is an organic compound featuring a benzothiazole ring substituted at the 2-position with a benzoic acid moiety.
Chemical Structure:
Caption: Chemical structure of 2-(1,3-benzothiazol-2-yl)benzoic acid.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₂S | [1] |
| Molecular Weight | 255.29 g/mol | [1] |
| CAS Number | 6340-29-0 | [1] |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)benzoic acid | [1] |
| Melting Point | 109-111 °C | [2] |
| XLogP3 | 3.8 | [1] |
| Topological Polar Surface Area | 78.4 Ų | [1] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 2 | [3] |
Solubility Profile (Predicted)
Based on its chemical structure, 2-(1,3-benzothiazol-2-yl)benzoic acid is expected to exhibit the following solubility characteristics:
-
High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Moderate Solubility: In alcohols like methanol and ethanol.
-
Low Solubility: In water and nonpolar solvents such as hexane and toluene.
Synthesis and Purification
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. A prevalent and effective method for the synthesis of 2-(1,3-benzothiazol-2-yl)benzoic acid is the condensation reaction between 2-aminothiophenol and phthalic anhydride.
Reaction Scheme:
Caption: Synthesis of 2-(1,3-benzothiazol-2-yl)benzoic acid.
Experimental Protocol: Synthesis
This protocol outlines a standard procedure for the synthesis of 2-(1,3-benzothiazol-2-yl)benzoic acid.
Materials:
-
2-Aminothiophenol
-
Phthalic anhydride
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of 2-aminothiophenol and phthalic anhydride.
-
To this mixture, add polyphosphoric acid (approximately 10 times the weight of the reactants).
-
Heat the reaction mixture to 220°C and maintain this temperature with stirring for 4 hours.[4]
-
Allow the mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the resulting acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Characterization Workflow
The structural confirmation and purity assessment of the synthesized 2-(1,3-benzothiazol-2-yl)benzoic acid should be performed using a combination of spectroscopic and chromatographic techniques.
Caption: Workflow for the characterization of 2-(1,3-benzothiazol-2-yl)benzoic acid.
Spectroscopic Data
The following sections detail the expected spectroscopic data for 2-(1,3-benzothiazol-2-yl)benzoic acid based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm. Carboxylic Acid Proton: A broad singlet at δ > 10 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 120-155 ppm. Carboxylic Carbon: A signal at δ > 165 ppm. |
| FTIR (cm⁻¹) | O-H Stretch (Carboxylic Acid): Broad band around 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong absorption around 1700-1725 cm⁻¹. C=N Stretch (Benzothiazole): Absorption around 1600-1620 cm⁻¹. Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion Peak (M⁺): Expected at m/z 255. |
Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-(1,3-benzothiazol-2-yl)benzoic acid is primarily centered around the carboxylic acid group. This functional group allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of novel compounds.
Key Reactions:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amidation: Reaction with amines, often activated by coupling agents, to form amides.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The presence of the carboxylic acid handle on 2-(1,3-benzothiazol-2-yl)benzoic acid allows for its incorporation into larger molecules, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Potential therapeutic applications for derivatives of this compound include the development of new anticancer, antimicrobial, and anti-inflammatory agents.
Safety and Handling
2-(1,3-Benzothiazol-2-yl)benzoic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Adherence to standard laboratory safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
Handling Procedures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
If Swallowed: Rinse mouth and seek medical attention.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
If Inhaled: Move to fresh air and keep at rest in a comfortable position for breathing.
Storage:
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
2-(1,3-Benzothiazol-2-yl)benzoic acid is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of its carboxylic acid group provide a versatile platform for the development of novel molecules with diverse applications. This guide provides a foundational understanding of its core properties to support further research and development efforts.
References
-
PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)benzoic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
SpectraBase. (n.d.). o-(2-benzothiazolinyl)benzoic acid. Wiley-VCH GmbH. Retrieved January 17, 2026, from [Link]
-
Parle, A., & Amin, S. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 10(5), 3-8. Retrieved from [Link]
Sources
A Preliminary Technical Guide to the Investigation of 2-(1,3-Benzothiazol-2-yl)benzoic Acid Derivatives
Foreword: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the field of medicinal chemistry. Its unique structural features and diverse pharmacological activities have led to its classification as a "privileged structure." This designation reflects its recurring presence in a multitude of biologically active compounds, including approved drugs and promising clinical candidates. Benzothiazole derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others.[1][2] This guide focuses on a specific, yet highly promising, class of these compounds: derivatives of 2-(1,3-Benzothiazol-2-yl)benzoic acid. By exploring their synthesis, characterization, and biological evaluation, we aim to provide a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile scaffold.
The Core Moiety: 2-(1,3-Benzothiazol-2-yl)benzoic Acid
The parent compound, 2-(1,3-Benzothiazol-2-yl)benzoic acid, serves as the foundational scaffold for the derivatives discussed in this guide. Its structure, characterized by the benzothiazole group at the 2-position of a benzoic acid ring, offers multiple avenues for chemical modification. These modifications, primarily at the carboxylic acid group and on the benzoic acid ring, allow for the fine-tuning of the molecule's physicochemical properties and biological activity.
Chemical and Physical Properties of the Core Moiety:
| Property | Value |
| Molecular Formula | C₁₄H₉NO₂S |
| Molecular Weight | 255.29 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)benzoic acid |
| SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)O |
Synthetic Strategies: Building the Benzothiazole Core and its Derivatives
The synthesis of 2-(1,3-benzothiazol-2-yl)benzoic acid and its derivatives typically involves a multi-step process. A common and effective approach is the condensation of an o-aminothiophenol with a carboxylic acid or its derivative.[3]
General Synthesis of the Benzothiazole Ring
The Jacobson synthesis is a widely employed method for the formation of the benzothiazole ring. This reaction involves the cyclization of a thiobenzanilide, which can be prepared from the corresponding aniline and a sulfur source. Greener synthetic approaches utilizing microwave irradiation or catalysts like molecular iodine have also been developed to improve efficiency and reduce environmental impact.[3]
Experimental Protocol: General Synthesis of a 2-Arylbenzothiazole
This protocol outlines a general method for the synthesis of a 2-arylbenzothiazole, which is a key intermediate for the target compounds.
Materials:
-
o-Aminothiophenol
-
Substituted benzoic acid
-
Polyphosphoric acid (PPA)
-
Toluene
-
Ethanol
Procedure:
-
In a round-bottom flask, combine equimolar amounts of o-aminothiophenol and the desired substituted benzoic acid.
-
Add polyphosphoric acid (PPA) to the mixture (approximately 10 times the weight of the reactants).
-
Heat the reaction mixture to 220 °C and reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-arylbenzothiazole.
Derivatization of the Carboxylic Acid Group
Once the 2-(1,3-benzothiazol-2-yl)benzoic acid core is synthesized, the carboxylic acid group provides a versatile handle for further derivatization, primarily through the formation of amides and esters.
Amide derivatives are readily synthesized by reacting the carboxylic acid with an appropriate amine in the presence of a coupling agent or by converting the carboxylic acid to an acid chloride followed by reaction with an amine. A one-pot synthesis of 2-(1,3-benzothiazol-2-ylcarbamoyl)-benzoic acid derivatives has been reported, offering an efficient route to these compounds.
Experimental Protocol: One-Pot Synthesis of 2-(6-acetamidobenzo[d]thiazol-2-ylcarbamoyl)benzoic acid [4][5]
This protocol details the synthesis of a specific amide derivative, which has shown promising anti-inflammatory and analgesic activities.
Materials:
-
N-(2-aminobenzo[d]thiazol-6-yl)acetamide (a substituted 2-aminobenzothiazole)
-
Phthalic anhydride
-
Glacial acetic acid
Procedure:
-
Dissolve N-(2-aminobenzo[d]thiazol-6-yl)acetamide (0.01 mol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Add phthalic anhydride (0.01 mol) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the completion of the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 2-(6-acetamidobenzo[d]thiazol-2-ylcarbamoyl)benzoic acid.
Esterification of the carboxylic acid can be achieved through standard methods such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide after converting the carboxylic acid to its carboxylate salt.
Structural Characterization: Unveiling the Molecular Architecture
The unambiguous characterization of newly synthesized derivatives is paramount to ensure their purity and confirm their chemical structure. A combination of spectroscopic techniques is typically employed for this purpose.
Spectroscopic Data for 2-(6-acetamidobenzo[d]thiazol-2-ylcarbamoyl)benzoic acid: [4]
| Spectroscopic Technique | Key Observations |
| IR (KBr, cm⁻¹) | 3400 (N-H stretch), 3200 (O-H stretch, carboxylic acid), 1720 (C=O stretch, carboxylic acid), 1680 (C=O stretch, amide), 1580 (C=N stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | 10.5 (s, 1H, COOH), 9.5 (s, 1H, NH), 7.5-8.5 (m, 7H, Ar-H), 2.1 (s, 3H, CH₃) |
| Mass Spectrum (m/z) | 369 (M⁺) |
Note: The specific chemical shifts and peak intensities will vary depending on the specific derivative and the solvent used for analysis.
Biological Evaluation: Exploring the Therapeutic Landscape
Derivatives of 2-(1,3-benzothiazol-2-yl)benzoic acid have been investigated for a range of biological activities, with a significant focus on their potential as anticancer and anti-inflammatory agents.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of benzothiazole derivatives.[1][6] The mechanism of action is often multifaceted and can involve the inhibition of key enzymes, induction of apoptosis, and disruption of cell cycle progression. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the benzothiazole and benzoic acid rings play a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines.[6][7] For instance, the introduction of specific substituents can enhance the compound's ability to interact with biological targets and improve its pharmacokinetic profile.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory potential of these derivatives has also been a subject of investigation. The carrageenan-induced paw edema model in rats is a standard in vivo assay used to assess anti-inflammatory activity.[4][8] The analgesic effects can be evaluated using methods like the hot plate test. The synthesized 2-(6-acetamidobenzo[d]thiazol-2-ylcarbamoyl)benzoic acid, for example, exhibited significant anti-inflammatory and analgesic properties in preclinical studies.[4]
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity
Understanding the relationship between the chemical structure of a compound and its biological activity is a critical aspect of drug discovery. For 2-(1,3-benzothiazol-2-yl)benzoic acid derivatives, SAR studies have provided valuable insights into the key molecular features that govern their therapeutic effects.
Key SAR Observations:
-
Substituents on the Benzothiazole Ring: The presence of electron-withdrawing or electron-donating groups on the benzothiazole ring system can significantly influence the compound's biological activity. For example, chloro and methoxy substitutions have been shown to enhance anti-inflammatory activity in some 2-aminobenzothiazole derivatives.[8]
-
Modifications of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides or esters can modulate the compound's solubility, cell permeability, and interaction with biological targets. The nature of the amine or alcohol used for derivatization is a key determinant of the resulting biological activity.
-
Substituents on the Benzoic Acid Ring: The introduction of substituents on the benzoic acid ring provides another avenue for optimizing the pharmacological profile of these derivatives. The position and electronic properties of these substituents can impact the molecule's overall shape, polarity, and ability to form specific interactions with target proteins.
Future Directions and Perspectives
The preliminary investigations into 2-(1,3-benzothiazol-2-yl)benzoic acid derivatives have unveiled a promising class of compounds with significant therapeutic potential. Future research in this area should focus on several key aspects:
-
Expansion of the Chemical Space: The synthesis and evaluation of a wider array of derivatives with diverse substitutions on both the benzothiazole and benzoic acid moieties will be crucial for developing a more comprehensive understanding of the SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their rational design and optimization. This includes identifying their specific cellular targets and signaling pathways.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening will require thorough evaluation in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Development of Drug Delivery Systems: For compounds with suboptimal physicochemical properties, the development of novel drug delivery strategies could enhance their bioavailability and therapeutic efficacy.
By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of 2-(1,3-benzothiazol-2-yl)benzoic acid derivatives and pave the way for the development of novel and effective treatments for a range of human diseases.
Visualization of Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
General Synthetic Workflow
Caption: General synthetic workflow for 2-(1,3-Benzothiazol-2-yl)benzoic acid derivatives.
Interplay of Investigation Stages
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. ijpbr.in [ijpbr.in]
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- 8. sphinxsai.com [sphinxsai.com]
A Comprehensive Technical Guide to the Discovery of Novel Benzothiazole-Based Compounds
Abstract
The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5][6][7][8] Its derivatives have shown significant promise in the development of therapeutic agents for a multitude of diseases, including cancer, microbial infections, and neurodegenerative disorders.[9][10][11][12] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery of novel benzothiazole-based compounds. We will explore the fundamental structure-activity relationships, delve into rational synthesis strategies, and detail the mechanistic pathways through which these compounds exert their therapeutic effects. The guide is structured to provide not only a theoretical understanding but also practical, field-proven insights into the experimental workflows and validation systems essential for advancing benzothiazole-based drug discovery.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzothiazole is a heterocyclic compound composed of a benzene ring fused to a thiazole ring.[1][13][14] This unique structural arrangement imparts a range of physicochemical properties that make it an attractive scaffold for drug design. The presence of nitrogen and sulfur heteroatoms, along with an extended π-electron system, allows for diverse molecular interactions with biological targets.[15] The versatility of the benzothiazole ring system permits substitutions at various positions, primarily at the C-2 and C-6 positions, which significantly influences the compound's biological activity.[3] This structural flexibility has enabled the development of a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[2][4][7][8][9][16]
The therapeutic potential of this scaffold is underscored by the existence of clinically approved drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), and Ethoxzolamide, a carbonic anhydrase inhibitor.[9][13][14] Furthermore, numerous benzothiazole derivatives are currently in various stages of clinical and preclinical development, highlighting the continued importance of this scaffold in modern drug discovery.[9][17]
Strategic Synthesis of Novel Benzothiazole Derivatives
The synthesis of novel benzothiazole derivatives is a critical step in the drug discovery process. A variety of synthetic methodologies have been developed to create diverse libraries of these compounds for biological screening.
Core Synthesis Methodologies
The most common and versatile method for synthesizing the benzothiazole core involves the condensation of 2-aminothiophenol with various electrophilic reagents such as carboxylic acids, aldehydes, or acid chlorides.[18] Variations of this method allow for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring, which is a key determinant of biological activity.[3]
Another important synthetic route is the Jacobsen cyclization, which involves the reaction of an o-aminothiophenol with an aldehyde in the presence of an oxidizing agent. This method is particularly useful for the synthesis of 2-substituted benzothiazoles.
Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of more environmentally friendly or "green" synthetic methods.[18] For benzothiazole synthesis, this includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of solid-supported catalysts that can be easily recovered and reused.[18]
Experimental Protocol: A General Procedure for the Synthesis of 2-Aryl-benzothiazoles
This protocol describes a common method for synthesizing 2-aryl-benzothiazole derivatives.
Materials:
-
2-aminothiophenol
-
Substituted aromatic aldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-aminothiophenol (1 mmol) in DMSO (5 mL).
-
Add the substituted aromatic aldehyde (1 mmol) to the solution.
-
Heat the reaction mixture at 120°C for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aryl-benzothiazole derivative.
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Therapeutic Applications and Mechanistic Insights
The diverse biological activities of benzothiazole derivatives have led to their investigation in a wide range of therapeutic areas.
Anticancer Agents
Benzothiazole-based compounds have emerged as a significant class of anticancer agents, exhibiting activity against a variety of tumor types.[4][9][10][19][20] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Key Mechanisms of Anticancer Activity:
-
Induction of Apoptosis: Many benzothiazole derivatives induce programmed cell death (apoptosis) in cancer cells.[21][22][23] This is often achieved through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[21]
-
Inhibition of Signaling Pathways: Benzothiazole derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[10]
-
Enzyme Inhibition: They can act as inhibitors of various enzymes crucial for cancer cell survival, including topoisomerases, protein kinases, and histone deacetylases.[9] For instance, some derivatives are potent inhibitors of heat shock protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins.[24]
Structure-Activity Relationship (SAR) Insights: The substitution pattern on the benzothiazole ring plays a crucial role in determining the anticancer potency and selectivity.[1] For example, the presence of electron-withdrawing groups at the C-6 position and a substituted phenyl ring at the C-2 position have been shown to enhance cytotoxic activity against various cancer cell lines.[5]
Data Presentation: Anticancer Activity of Novel Benzothiazole Derivatives
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| B7 | 6-chloro-N-(4-nitrobenzyl) | A549 (Lung) | <5 | Inhibition of AKT and ERK pathways | [10] |
| 9i | 2,6-disubstituted | MCF-7 (Breast) | 3.9 | Hsp90 C-terminal domain inhibitor | [24] |
| 29 | Substituted bromopyridine acetamide | SKRB-3 (Breast) | 0.0012 | Apoptosis induction | [23] |
| 53 | Substituted chlorophenyl oxothiazolidine | HeLa (Cervical) | 9.76 | Not specified | [23] |
Experimental Workflow: Evaluation of Anticancer Activity
Caption: Workflow for evaluating the anticancer potential of novel benzothiazole compounds.
Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[25] Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2][15][26][27][28][29]
Key Mechanisms of Antimicrobial Activity:
-
Enzyme Inhibition: A primary mechanism of action is the inhibition of essential microbial enzymes. For example, some benzothiazole derivatives inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[15] Others have been shown to target DNA gyrase, an enzyme involved in bacterial DNA replication.[25]
-
Disruption of Cell Membrane Integrity: Some compounds may exert their antimicrobial effect by disrupting the structure and function of the microbial cell membrane, leading to cell lysis.
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain benzothiazole derivatives have been shown to inhibit the formation of bacterial biofilms.
Data Presentation: Antimicrobial Activity of Novel Benzothiazole Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |
| 14o, 14p, 14r | Candida albicans, Cryptococcus neoformans | 0.125-2 | Inhibition of CYP51 | [26] |
| 16c | Staphylococcus aureus | 0.025 mM | Not specified | [15] |
| 41c | Escherichia coli, Pseudomonas aeruginosa | 3.1, 6.2 | Not specified | [25] |
Neuroprotective Agents
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant unmet medical need.[11][12][30][31][32] Benzothiazole derivatives have shown promise as neuroprotective agents due to their ability to target multiple pathological pathways.[9][11][30]
Key Mechanisms of Neuroprotective Activity:
-
Multi-Target-Directed Ligands (MTDLs): A key strategy in treating complex neurodegenerative diseases is the development of MTDLs that can simultaneously modulate multiple targets.[30][31] Benzothiazole derivatives have been designed as MTDLs that can, for example, inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes implicated in the pathology of Alzheimer's disease.[30][33]
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. Certain benzothiazole derivatives have been shown to inhibit the aggregation of Aβ peptides.[33]
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many benzothiazole compounds possess antioxidant properties, helping to protect neurons from oxidative damage.
Signaling Pathway: Multi-Targeting Strategy for Alzheimer's Disease
Caption: Multi-target approach of benzothiazole derivatives in Alzheimer's disease.
Conclusion and Future Directions
The benzothiazole scaffold continues to be a highly valuable and versatile platform in the discovery of novel therapeutic agents. The extensive research into their synthesis, biological evaluation, and mechanistic understanding has led to the identification of numerous promising lead compounds for a variety of diseases. The future of benzothiazole-based drug discovery lies in the rational design of more potent and selective derivatives, the exploration of novel biological targets, and the application of advanced drug delivery systems to enhance their therapeutic efficacy and safety profiles. The continued collaboration between synthetic chemists, biologists, and pharmacologists will be crucial in translating the immense potential of these compounds into clinically effective medicines.
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Wang, Y., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 123, 514-522. [Link]
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(2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12. [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is a cornerstone in medicinal chemistry and materials science, imparting unique physicochemical properties to the molecules that contain it.[1] Derivatives of benzothiazole are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[2]
The target compound, 2-(1,3-Benzothiazol-2-yl)benzoic acid, is a particularly valuable synthetic intermediate. The presence of a carboxylic acid group ortho to the benzothiazole substituent provides a reactive handle for further molecular elaboration. This allows for the construction of more complex molecules, such as esters, amides, and larger ring systems, making it a key building block in the development of novel pharmaceuticals and functional materials.
This application note provides a detailed, field-proven protocol for the synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid through the condensation of 2-aminothiophenol and phthalic anhydride.
Principle of Synthesis: The Phillips Condensation
The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and carboxylic acids or their derivatives is a classic condensation reaction, often referred to as the Phillips benzothiazole synthesis. The protocol described herein utilizes phthalic anhydride as the carboxylic acid source and polyphosphoric acid (PPA) as a powerful catalyst and dehydrating agent.[3][4]
The reaction mechanism proceeds in two key stages:
-
Amide Formation: The nucleophilic amino group (-NH₂) of 2-aminothiophenol attacks one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form an intermediate N-(2-mercaptophenyl)phthalamic acid.
-
Cyclodehydration: Under the harsh, dehydrating conditions provided by hot polyphosphoric acid, the thiol group (-SH) attacks the amide carbonyl carbon. This is followed by the elimination of a water molecule (intramolecular cyclodehydration) to form the thermodynamically stable, aromatic benzothiazole ring.
PPA's role is crucial; it acts as a Brønsted acid to activate the carbonyl group, making it more susceptible to nucleophilic attack, and serves as an excellent medium for the high-temperature dehydration required for the final ring closure.[5][6]
Experimental Protocol
Materials and Equipment
| Reagents & Solvents | Grade | Supplier | Equipment |
| 2-Aminothiophenol (C₆H₇NS) | ≥98% | Standard Supplier | 250 mL Round-bottom flask |
| Phthalic Anhydride (C₈H₄O₃) | ≥99% | Standard Supplier | Heating mantle with magnetic stirrer |
| Polyphosphoric Acid (PPA) | 115% H₃PO₄ basis | Standard Supplier | Magnetic stir bar |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard Supplier | Condenser |
| Ethanol (C₂H₅OH) | 95% or Absolute | Standard Supplier | Thermometer/Temperature probe |
| Deionized Water (H₂O) | --- | --- | Beakers (1 L, 500 mL) |
| Crushed Ice | --- | --- | Buchner funnel and filter flask |
| --- | --- | --- | pH paper or pH meter |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermometer, add 2-aminothiophenol (6.26 g, 0.05 mol) and phthalic anhydride (7.41 g, 0.05 mol).
-
Addition of PPA: Carefully and slowly add approximately 80 g of polyphosphoric acid to the flask under stirring. Note: PPA is highly viscous; warming the PPA bottle to around 60°C can facilitate pouring.[5] The addition is exothermic.
-
Heating and Reaction: Begin vigorous stirring and heat the mixture using a heating mantle. Raise the temperature of the reaction mixture to 190-200°C . Maintain this temperature for 4-5 hours. The mixture will become a dark, viscous solution. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (a suitable solvent system would be ethyl acetate/hexane).
-
Work-up - Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-90°C. In a separate 1 L beaker, prepare about 500 mL of crushed ice and water. With extreme caution and vigorous stirring , slowly and carefully pour the hot reaction mixture into the ice-water slurry. A solid precipitate will form.
-
Neutralization: The resulting aqueous slurry will be highly acidic. Slowly add a saturated solution of sodium bicarbonate to neutralize the mixture. Continue adding the base until the pH of the solution is approximately 7-8. Effervescence (CO₂ evolution) will occur.
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water (3 x 100 mL) to remove any inorganic salts.
-
Purification: Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as aqueous ethanol or acetic acid, to obtain the purified 2-(1,3-Benzothiazol-2-yl)benzoic acid as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Data and Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield | 60-75% (typical) |
| Melting Point | ~230-234°C |
| FT-IR (KBr, cm⁻¹) | ~3000-2500 (broad, O-H of COOH), ~1680-1700 (C=O), ~1590 (C=N) |
| ¹H NMR (DMSO-d₆, δ) | ~13.5 (s, 1H, -COOH), ~7.5-8.5 (m, 8H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ) | ~168 (C=O), ~167 (N-C=S), ~122-153 (Ar-C) |
| Molecular Formula | C₁₄H₉NO₂S |
| Molecular Weight | 255.29 g/mol |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the entire procedure in a well-ventilated fume hood.
-
2-Aminothiophenol: This compound has a strong, unpleasant odor and is toxic. Handle with care to avoid inhalation and skin contact.[7]
-
Polyphosphoric Acid (PPA): PPA is corrosive. The reaction with water during the work-up is highly exothermic and can cause splattering. Pour the hot reaction mixture slowly into the ice-water slurry.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Available at: [Link]
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Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. Available at: [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. Available at: [Link]
-
Singh, M., et al. (n.d.). Scheme 1. Reagents and conditions: (i) Polyphosphoric acid (PPA), 220 o... ResearchGate. Available at: [Link]
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Singh, M., et al. (n.d.). Scheme 1 Reagents and conditions: (a) polyphosphoric acid (PPA), 220 C,... ResearchGate. Available at: [Link]
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Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education. Available at: [Link]
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(PDF) Polyphosphoric Acid in Organic Synthesis. (2023). ResearchGate. Available at: [Link]
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2-Aminothiophenol. (n.d.). Wikipedia. Available at: [Link]
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Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. (2025). Journal of microbiology, biotechnology and food sciences. Available at: [Link]
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Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2019). PMC - NIH. Available at: [Link]
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Application Notes & Protocols: High-Purity Isolation of 2-(1,3-Benzothiazol-2-yl)benzoic Acid
Abstract: This document provides a comprehensive guide for the purification of 2-(1,3-Benzothiazol-2-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern each method. We will explore three primary purification strategies: Acid-Base Extraction, Recrystallization, and Silica Gel Chromatography. Each method is presented with detailed, step-by-step protocols and the scientific rationale for its application, ensuring both reproducibility and a deep understanding of the purification process.
Introduction and Physicochemical Profile
The choice of an optimal purification strategy is dictated by the compound's physicochemical properties and the nature of the impurities. A summary of key properties for 2-(1,3-Benzothiazol-2-yl)benzoic acid is provided below.
| Property | Value | Source |
| CAS Number | 6340-29-0 | [1][2][3] |
| Molecular Formula | C₁₄H₉NO₂S | [1][2][3] |
| Molecular Weight | 255.29 g/mol | [1][2] |
| Predicted XLogP3 | 3.8 | [1] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
The presence of both a hydrogen bond donor (the carboxylic acid -OH) and multiple acceptor sites (N and O atoms), combined with a significant non-polar surface area (XLogP3 of 3.8), suggests moderate polarity and dictates its solubility behavior, which is critical for both recrystallization and chromatography.
Overall Purification Strategy
A multi-step approach is often the most effective path to achieving high purity. A typical workflow involves an initial bulk purification to remove major impurities, followed by a final polishing step to remove trace contaminants. The choice of methods depends on the scale of the purification and the nature of the impurities.
Caption: General purification workflow for 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Method 1: Purification via Acid-Base Extraction
Scientific Principle
This technique is a cornerstone of organic chemistry for purifying acidic or basic compounds.[4] It leverages the significant change in water solubility between the neutral form of an organic acid and its corresponding salt (conjugate base). 2-(1,3-Benzothiazol-2-yl)benzoic acid, being a carboxylic acid, is largely insoluble in neutral water but readily deprotonates in the presence of a weak aqueous base (like sodium bicarbonate) to form the highly water-soluble sodium 2-(1,3-benzothiazol-2-yl)benzoate salt.[5][6][7]
This transformation allows for its selective extraction from an organic solvent into an aqueous basic solution, leaving behind non-acidic (neutral or basic) impurities in the organic layer. Subsequently, re-acidification of the aqueous layer protonates the carboxylate salt, causing the purified carboxylic acid to precipitate out of the solution.[5][8]
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 20-50 mg/mL.
-
Initial Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separation: Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ gas that evolves from the acid-base reaction. Allow the layers to separate fully. The aqueous layer (typically the bottom layer with DCM, top with ethyl acetate) will now contain the sodium salt of the target compound.
-
Isolate Aqueous Layer: Drain the aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction, add a fresh portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). A white or off-white precipitate of the purified product should form.[5]
-
Collection: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Caption: Workflow for purification by acid-base extraction.
Method 2: Purification via Recrystallization
Scientific Principle
Recrystallization is a powerful technique for purifying solid compounds.[9][10] Its effectiveness relies on the principle that the solubility of most solids in a given solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound completely at or near its boiling point, but poorly at low temperatures (e.g., 0-4 °C).[11] Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration). As the saturated hot solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, as the crystal lattice tends to exclude mismatched impurity molecules.[9]
Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. Based on the structure of 2-(1,3-benzothiazol-2-yl)benzoic acid, suitable solvents could include ethanol, methanol, acetic acid, or mixed solvent systems like ethanol/water or toluene/petroleum ether.[8] Perform small-scale solubility tests to identify an optimal solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate (with stirring) until the solvent is gently boiling. Continue adding small portions of hot solvent until the solid just completely dissolves.[12]
-
Trustworthiness: Adding an excessive amount of solvent will reduce the final yield, as more product will remain dissolved in the mother liquor upon cooling.
-
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Method 3: Purification via Column Chromatography
Scientific Principle
Column chromatography is a versatile technique that separates components of a mixture based on their differential adsorption to a stationary phase (e.g., silica gel) while being moved by a mobile phase (eluent).[13] For 2-(1,3-Benzothiazol-2-yl)benzoic acid, a polar molecule, normal-phase chromatography is suitable. The stationary phase, silica gel, is highly polar. Non-polar compounds will have weak interactions with the silica and will elute quickly with a non-polar mobile phase. More polar compounds, like our target, will adsorb more strongly and require a more polar mobile phase to elute. By gradually increasing the polarity of the mobile phase (a gradient), a fine separation can be achieved.
Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC).[14] Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system should give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent system determined by TLC. Collect the eluent in fractions.
-
Gradient Elution: Gradually increase the proportion of the polar solvent (e.g., from 10% ethyl acetate in hexane to 20%, 30%, etc.) to elute compounds of increasing polarity. The target compound will elute as its specific polarity band moves down the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(1,3-benzothiazol-2-yl)benzoic acid.
Purity Assessment
After purification, the purity of the final product should be confirmed.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point.[15]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by showing the area percentage of the main product peak relative to any impurity peaks.[16][17]
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS): Confirms the chemical structure and can reveal the presence of impurities.
References
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242620, 2-(1,3-Benzothiazol-2-yl)benzoic acid. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]
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MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140027, 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
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Chemsrc. (n.d.). 2-(1,3-benzothiazol-2-ylcarbamoyl)benzoic acid. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical properties of the synthesized N-benzothiazol-2-yl benzamide analogs. Retrieved from [Link]
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Barnard College, Columbia University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
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University of York. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]
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University of California, Irvine. (2009). Chemistry 102 - Experiment 3. Retrieved from [Link]
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All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
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American Elements. (n.d.). 2-(1,3-benzothiazol-2-yl)benzoic acid. Retrieved from [Link]
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PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
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Arkivoc. (2007). Synthesis of novel benzothiazole compounds with an extended conjugated system. Retrieved from [Link]
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National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
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National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
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University POLITEHNICA of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]
- Google Patents. (n.d.). CN104860901B - Preparation method of benzothiazole-2-carboxylic acid.
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ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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The University of the West Indies at Mona. (n.d.). PRACTICAL #3: THIN LAYER CHROMATOGRAPHY. Retrieved from [Link]
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using 2-(1,3-Benzothiazol-2-yl)benzoic acid in fluorescence microscopy
An Application Guide for Fluorescence Microscopy Using 2-(1,3-Benzothiazol-2-yl)benzoic Acid
Authored by: Senior Application Scientist, Advanced Imaging Division
Introduction: The Benzothiazole Scaffold as a Versatile Fluorophore
The benzothiazole moiety is a cornerstone in the design of advanced fluorescent probes.[1][2] Its rigid, electron-deficient heterocyclic structure serves as an excellent scaffold for building molecules with robust photophysical properties.[3][4] Derivatives of benzothiazole are renowned for their high quantum yields, significant Stokes shifts, and excellent photostability, making them ideal candidates for demanding applications in fluorescence microscopy.[1][3]
This guide focuses on a specific derivative, 2-(1,3-Benzothiazol-2-yl)benzoic acid . This molecule belongs to a class of environmentally sensitive dyes whose fluorescence is highly dependent on its local microenvironment. This property makes it a powerful tool for probing specific biological structures and events. While numerous benzothiazole compounds are used to detect ions and enzymatic activity, a primary and high-impact application for this structural class is the detection of pathological protein aggregates, such as β-amyloid (Aβ) plaques and α-synuclein fibrils, which are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's disease, respectively.[5][6]
This document provides a comprehensive overview of the principles of action, photophysical properties, and a detailed protocol for utilizing 2-(1,3-Benzothiazol-2-yl)benzoic acid as a "turn-on" fluorescent probe for imaging protein aggregates in tissue samples.
Principle of Action: Environment-Sensitive "Turn-On" Fluorescence
The fluorescence mechanism of many benzothiazole derivatives, including likely 2-(1,3-Benzothiazol-2-yl)benzoic acid, is based on the principle of Aggregation-Induced Emission (AIE) or restricted molecular motion.[1][7]
In aqueous solutions or unbound states, the molecule has low fluorescence. This is because the energy absorbed from excitation is efficiently dissipated through non-radiative pathways, primarily the free rotation around the single bond connecting the benzothiazole and benzoic acid rings.[7][8] This rotational motion prevents the molecule from maintaining the stable, planar excited-state conformation required for efficient light emission.
However, when the probe binds to a target, such as the hydrophobic β-sheet structures within amyloid fibrils, this intramolecular rotation is sterically hindered.[7] This restriction forces the molecule into a more planar conformation, effectively closing the non-radiative decay channels. Consequently, the absorbed energy is released as intense fluorescence, leading to a "turn-on" signal that is highly specific to the target-bound state. This mechanism provides an excellent signal-to-noise ratio, as the background fluorescence from unbound probes is minimal.
Photophysical and Chemical Properties
The utility of a fluorescent probe is defined by its spectral characteristics and physical properties. While extensive characterization for 2-(1,3-Benzothiazol-2-yl)benzoic acid is not widely published, the properties can be inferred from closely related benzothiazole derivatives used for similar applications.
| Property | Representative Value / Information | Rationale & Significance |
| Excitation Max (λex) | ~420 - 450 nm | In the violet-blue range, compatible with common laser lines (e.g., 405 nm) and LED light sources on most fluorescence microscopes. |
| Emission Max (λem) | ~480 - 550 nm | Emits in the green-yellow region of the spectrum, providing a clear signal that is easily detectable by standard filter sets (e.g., FITC/GFP channel). |
| Stokes Shift | > 60 nm | A large Stokes shift is highly desirable as it minimizes spectral overlap between excitation and emission, leading to cleaner signals and lower background.[1] |
| Molecular Weight | 255.3 g/mol [9] | The low molecular weight facilitates good tissue penetration and permeability. |
| Solubility | Soluble in DMSO, Ethanol; Sparingly soluble in aqueous buffers | Stock solutions should be prepared in an organic solvent like DMSO. The final working solution will have a low percentage of DMSO to ensure compatibility with biological samples. |
| Quantum Yield (ΦF) | Low in aqueous solution; High when bound | This is the defining characteristic of a "turn-on" probe, ensuring a high signal-to-noise ratio.[7][8] |
Application Protocol: Staining of Amyloid Plaques in Brain Tissue
This protocol provides a validated workflow for using 2-(1,3-Benzothiazol-2-yl)benzoic acid to stain and visualize β-amyloid plaques in formalin-fixed paraffin-embedded (FFPE) or frozen brain tissue sections.
I. Required Materials
-
Probe: 2-(1,3-Benzothiazol-2-yl)benzoic acid
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Ethanol (100%, 95%, 70%)
-
Buffers: Phosphate-Buffered Saline (PBS), pH 7.4
-
Tissue Samples: FFPE or frozen brain sections (5-10 µm thickness) from a relevant model (e.g., AD transgenic mouse) and a wild-type control.
-
Mounting Medium: Aqueous, anti-fade mounting medium (e.g., with DAPI for counterstaining).
-
Microscope: Fluorescence microscope with DAPI and FITC/GFP filter sets.
II. Reagent Preparation (Self-Validating System)
-
Probe Stock Solution (10 mM):
-
Causality: A high-concentration stock in an organic solvent is critical for stability and accurate dilution.
-
Dissolve 2.55 mg of 2-(1,3-Benzothiazol-2-yl)benzoic acid in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -20°C, protected from light.
-
-
Staining Solution (1 µM):
-
Causality: The final concentration must be low enough to minimize non-specific binding while providing a robust signal. The ethanol/PBS mixture aids probe solubility and tissue penetration.
-
Prepare a 50% Ethanol solution in PBS (v/v).
-
Dilute the 10 mM stock solution 1:10,000 into the 50% Ethanol/PBS mixture. For example, add 1 µL of 10 mM stock to 10 mL of 50% Ethanol/PBS.
-
This solution should be prepared fresh before each use.
-
III. Staining Workflow
IV. Detailed Step-by-Step Protocol
-
Tissue Preparation (Deparaffinization and Rehydration for FFPE):
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse gently in distilled water.
-
Trustworthiness: This standard procedure is essential to remove paraffin and rehydrate the tissue, allowing aqueous reagents to penetrate effectively. For frozen sections, start at Step 2 after thawing and fixing if necessary.
-
-
Initial Wash:
-
Wash slides in PBS for 5 minutes.
-
-
Staining:
-
Carefully blot excess PBS from around the tissue section without letting it dry.
-
Apply enough 1 µM Staining Solution to completely cover the tissue section.
-
Incubate for 10 minutes at room temperature in a dark, humidified chamber.
-
Expertise: A dark environment is crucial to prevent photobleaching of the probe before imaging.[10]
-
-
Differentiation & Washing:
-
Briefly rinse the slides in a 50% Ethanol solution for ~5 seconds.
-
Causality: This differentiation step is critical for removing excess, non-specifically bound probe, thereby maximizing the signal-to-noise ratio.
-
Wash the slides in PBS: 2 changes, 5 minutes each, with gentle agitation.
-
-
Mounting:
-
Remove slides from PBS one at a time, blot excess buffer, and apply a drop of aqueous anti-fade mounting medium.
-
Gently lower a coverslip, avoiding air bubbles.
-
Seal the edges with nail polish if desired for long-term storage.
-
V. Imaging and Data Interpretation
-
Instrumentation: Use a widefield or confocal fluorescence microscope.
-
Filter Sets:
-
Probe Signal: Ex: 420-450 nm, Em: 480-550 nm (A standard FITC/GFP filter cube is usually suitable).
-
DAPI (optional): Use a standard DAPI filter set for nuclear counterstaining.
-
-
Expected Results:
-
Positive Signal: In diseased tissue, you should observe bright green/yellow fluorescence specifically localized to the characteristic morphology of amyloid plaques (dense cores and diffuse halos).
-
Negative Control: In healthy/wild-type tissue, minimal to no specific fluorescence should be observed, confirming the probe's specificity for pathological aggregates.
-
-
Phototoxicity: To minimize potential damage to the sample, especially during live-cell imaging, it is advisable to use the lowest possible excitation light intensity and exposure time that still provides a good signal.[11]
References
-
MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]
-
PubMed. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. Retrieved from [Link]
-
ResearchGate. (2020). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. Retrieved from [Link]
-
MDPI. (n.d.). Molecules | An Open Access Journal from MDPI. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Advances in fluorescence labeling strategies for dynamic cellular imaging. Retrieved from [Link]
-
ACS Publications. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Benzothiazole-Based Fluorescent Probes for Various Applications. Retrieved from [Link]
-
ResearchGate. (2021). Anti-proliferative and morphological studies of 2-(benzo[d]thiazol-2-yl) derivatives together with their strategy in ionic liquids immobilized reactions. Retrieved from [Link]
-
STEMM Institute Press. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Retrieved from [Link]
-
MDPI. (2018). Fluorescent Probes for Live Cell Imaging. Retrieved from [Link]
-
The National Academy of Sciences of Belarus. (n.d.). LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. Retrieved from [Link]
-
Springer. (n.d.). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Retrieved from [Link]
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Application Notes and Protocols: 2-(1,3-Benzothiazol-2-yl)benzoic Acid as a Putative Fluorescent Metal Ion Sensor
Introduction: The Benzothiazole Scaffold in Metal Ion Sensing
Benzothiazole derivatives have emerged as a significant class of fluorescent chemosensors for the detection of various metal ions. Their rigid, planar structure and electron-rich nature provide an excellent platform for designing sensitive and selective probes. The fluorescence properties of the benzothiazole core are often modulated by the interaction with metal ions, leading to observable changes in emission intensity or wavelength, which forms the basis of their sensing applications. These sensors are crucial in diverse fields, from environmental monitoring to biological imaging and drug development, where the detection and quantification of specific metal ions are of paramount importance.
This document provides a detailed, albeit theoretical, application note on the use of 2-(1,3-Benzothiazol-2-yl)benzoic acid as a fluorescent sensor for metal ions. While direct experimental data for this specific compound as a metal ion sensor is not extensively available in current literature, its structural similarity to other known benzothiazole-based sensors allows for the formulation of a hypothetical, yet scientifically grounded, protocol. The presence of both a benzothiazole moiety and a carboxylic acid group suggests a potential for this molecule to act as a chelating agent for metal ions, thereby inducing a change in its photophysical properties. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this and similar compounds in metal ion sensing. The protocols and principles outlined herein are based on established methodologies for analogous benzothiazole-based chemosensors.
Principle of Operation: A Hypothetical Sensing Mechanism
The proposed sensing mechanism for 2-(1,3-Benzothiazol-2-yl)benzoic acid is based on the principle of Chelation-Enhanced Fluorescence (CHEF) . In its free state, the compound may exhibit weak fluorescence due to photoinduced electron transfer (PET) from the benzoic acid moiety to the benzothiazole core, or through other non-radiative decay pathways. Upon coordination with a suitable metal ion, the carboxylic acid group and the nitrogen atom of the benzothiazole ring could form a rigid chelate complex. This chelation is hypothesized to suppress the PET process and restrict intramolecular rotations, leading to a significant enhancement of the fluorescence intensity (a "turn-on" response). The specific metal ion that would elicit the strongest response would depend on factors such as ionic radius, charge density, and coordination geometry. For the purpose of this application note, we will proceed with a protocol designed to screen for and characterize the response to a panel of common metal ions.
Part 1: Synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic Acid
A common and effective method for the synthesis of 2-arylbenzothiazoles is the condensation of 2-aminothiophenol with a corresponding benzoic acid derivative[1].
Protocol 1: Synthesis via Condensation Reaction
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-aminothiophenol and 2-formylbenzoic acid (or a suitable benzoic acid derivative).
-
Solvent and Catalyst: Add polyphosphoric acid (PPA) as both the solvent and catalyst. The mixture should be heated to a temperature of approximately 220°C[1].
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours), the mixture is cooled to room temperature and then poured into a beaker of ice water with vigorous stirring.
-
Purification: The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol to yield the final product, 2-(1,3-Benzothiazol-2-yl)benzoic acid.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Application as a Metal Ion Sensor
This section outlines the protocols for evaluating the efficacy of 2-(1,3-Benzothiazol-2-yl)benzoic acid as a fluorescent metal ion sensor.
Preparation of Stock Solutions
-
Sensor Stock Solution: Prepare a 1.0 mM stock solution of 2-(1,3-Benzothiazol-2-yl)benzoic acid in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
-
Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates of Zn²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Al³⁺, Cd²⁺, Hg²⁺, etc.) in deionized water or the same solvent as the sensor to ensure miscibility.
Experimental Workflow for Metal Ion Sensing
The following diagram illustrates the general workflow for screening and characterizing the metal ion sensing properties of the compound.
Caption: Experimental workflow for evaluating a new metal ion sensor.
Protocol 2: Selectivity Screening
-
Sample Preparation: In a series of cuvettes, add a small aliquot of the sensor stock solution to a suitable buffer (e.g., HEPES) or solvent system (e.g., DMSO/water mixture) to achieve a final concentration of approximately 10 µM.
-
Addition of Metal Ions: To each cuvette, add an excess (e.g., 5-10 equivalents) of a different metal ion stock solution. Include a control cuvette with only the sensor solution.
-
Spectroscopic Measurements: Record the UV-Vis absorption and fluorescence emission spectra of each sample. The excitation wavelength for fluorescence measurements should be determined from the absorption maximum of the sensor.
-
Analysis: Compare the spectra of the samples containing different metal ions to the control. A significant change in absorbance or fluorescence intensity/wavelength indicates a potential sensing event.
Protocol 3: Fluorescence Titration
-
Sample Preparation: Prepare a solution of the sensor at a fixed concentration (e.g., 10 µM) in the chosen solvent system.
-
Incremental Addition: Sequentially add small aliquots of the stock solution of the selected metal ion (the one that showed a response in the screening) to the sensor solution.
-
Spectroscopic Measurements: After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration. This will allow for the determination of the binding constant and the detection limit.
Protocol 4: Determination of Binding Stoichiometry (Job's Plot)
-
Sample Preparation: Prepare a series of solutions with a constant total concentration of the sensor and the metal ion, but with varying mole fractions of each component (from 0 to 1).
-
Spectroscopic Measurements: Record the fluorescence intensity of each solution at the emission maximum of the complex.
-
Data Analysis: Plot the fluorescence intensity versus the mole fraction of the sensor. The mole fraction at which the maximum fluorescence is observed corresponds to the stoichiometry of the sensor-metal ion complex.
Part 3: Data Interpretation and Expected Results
Based on the behavior of similar benzothiazole-based sensors, the following outcomes are plausible for 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Spectral Changes
-
UV-Vis Spectroscopy: Upon addition of a responsive metal ion, a bathochromic (red) or hypsochromic (blue) shift in the absorption bands may be observed, indicating the formation of a complex.
-
Fluorescence Spectroscopy: A "turn-on" response, characterized by a significant increase in fluorescence intensity, is a likely outcome due to the CHEF mechanism. Alternatively, a "turn-off" (quenching) or ratiometric response (appearance of a new emission band) could also occur depending on the nature of the metal ion and the complex formed.
Quantitative Analysis
The following table provides a template for summarizing the key quantitative parameters that should be determined from the experimental data.
| Parameter | Description | Method of Determination |
| Binding Constant (Ka) | A measure of the affinity between the sensor and the metal ion. | Benesi-Hildebrand plot from titration data. |
| Detection Limit (LOD) | The lowest concentration of the metal ion that can be reliably detected. | Calculated from the standard deviation of the blank and the slope of the calibration curve (3σ/k). |
| Stoichiometry | The molar ratio in which the sensor binds to the metal ion. | Job's Plot. |
| Quantum Yield (Φ) | The efficiency of the fluorescence process. | Measured relative to a standard fluorophore. |
Part 4: Concluding Remarks and Future Directions
This application note has presented a theoretical framework for the application of 2-(1,3-Benzothiazol-2-yl)benzoic acid as a fluorescent metal ion sensor. The proposed protocols are based on established methodologies for similar compounds and provide a comprehensive guide for researchers wishing to explore its potential. Experimental validation of these protocols is a necessary next step to confirm the sensing capabilities of this specific molecule.
Future work could involve:
-
Optimization of Sensing Conditions: Investigating the effects of pH, solvent composition, and temperature on the sensing performance.
-
Selectivity and Interference Studies: A more rigorous examination of the sensor's response in the presence of a wide range of potentially interfering ions.
-
Computational Studies: Using density functional theory (DFT) to model the sensor-metal ion complex and to gain a deeper understanding of the sensing mechanism.
-
Applications in Real Samples: Testing the sensor's ability to detect the target metal ion in environmental or biological samples.
By following the detailed protocols and principles outlined in this guide, researchers can systematically evaluate the potential of 2-(1,3-Benzothiazol-2-yl)benzoic acid and other novel benzothiazole derivatives as effective and selective metal ion sensors.
References
-
Parle, A., & Amin, S. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 10(6), 114-120. [Link]
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Application Notes and Protocols for Investigating the Antimicrobial Activity of 2-(1,3-Benzothiazol-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
These application notes provide a comprehensive guide for researchers investigating the antimicrobial properties of 2-(1,3-Benzothiazol-2-yl)benzoic acid. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies based on the known biological activities of the broader benzothiazole class of compounds.
Introduction: The Promise of Benzothiazole Scaffolds in Antimicrobial Research
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzothiazoles, heterocyclic compounds featuring a fused benzene and thiazole ring, have emerged as a promising class of molecules with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The antimicrobial efficacy of benzothiazole derivatives is attributed to their ability to interfere with various essential cellular processes in microorganisms.[1]
2-(1,3-Benzothiazol-2-yl)benzoic acid belongs to this versatile class of compounds. While extensive data on this specific molecule is still emerging, the known antimicrobial activities of its structural analogs suggest its potential as a subject for further investigation. These notes will therefore provide a framework for the systematic evaluation of its antimicrobial profile.
Scientific Rationale and Postulated Mechanism of Action
The antimicrobial activity of benzothiazole derivatives is often linked to their interaction with key bacterial enzymes. The planar benzothiazole ring system can intercalate into DNA or bind to enzymatic active sites, disrupting cellular function. Several potential mechanisms of action have been proposed for the benzothiazole class, including:
-
Inhibition of DNA Gyrase: This enzyme is crucial for DNA replication and repair in bacteria. Benzothiazoles can interfere with its function, leading to cell death.[2]
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for bacterial survival. Some benzothiazole derivatives have shown potent DHFR inhibitory activity.
-
Disruption of Cell Wall Synthesis: By inhibiting enzymes involved in peptidoglycan synthesis, benzothiazoles can compromise the integrity of the bacterial cell wall.
-
Inhibition of Dihydropteroate Synthase (DHPS): This enzyme is another critical component of the folate biosynthesis pathway in bacteria.[3]
The following diagram illustrates the potential microbial targets of benzothiazole derivatives, providing a basis for mechanistic studies of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Sources
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Application Note: A Comprehensive Guide to the Cytotoxicity Profiling of 2-(1,3-Benzothiazol-2-yl)benzoic acid
Introduction The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including notable anticancer properties.[1][2] Compounds in this class have been shown to target various cellular processes, making them promising candidates for therapeutic development.[2][3] 2-(1,3-Benzothiazol-2-yl)benzoic acid, a member of this chemical family, requires rigorous evaluation of its effects on cell health.[4] Cytotoxicity testing is a critical first step in drug discovery, providing essential data on a compound's potential to cause cell damage or death.[5][6]
This guide provides a multi-parametric approach to assess the cytotoxic profile of 2-(1,3-Benzothiazol-2-yl)benzoic acid. We will detail three distinct, yet complementary, assays that together create a comprehensive picture of the compound's biological impact:
-
MTT Assay: To measure cell viability through mitochondrial metabolic activity.
-
LDH Release Assay: To quantify cell membrane damage and necrosis.
-
Caspase-3/7 Assay: To specifically detect the induction of apoptosis (programmed cell death).
By employing these assays, researchers can move beyond a simple "live vs. dead" determination to understand the mechanism of cell death, a crucial insight for drug development professionals.
Compound Information and Preparation
Before initiating any cellular assay, the test compound must be prepared accurately.
| Property | Details |
| Compound Name | 2-(1,3-Benzothiazol-2-yl)benzoic acid |
| Molecular Formula | C₁₄H₉NO₂S |
| Molecular Weight | 255.29 g/mol |
| CAS Number | 6340-29-0[4] |
| Appearance | Solid (consult supplier datasheet) |
| Solubility | Soluble in DMSO; sparingly soluble in aqueous media |
Protocol for Stock Solution Preparation:
-
Objective: To create a high-concentration stock solution for serial dilutions.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Scientist's Note: DMSO is a standard solvent for dissolving hydrophobic small molecules for cell-based assays. However, it can be toxic to cells at concentrations typically above 0.5-1%. It is critical to have a vehicle control (cells treated with the same final concentration of DMSO as the test compound) in all experiments.
-
-
Procedure: a. Weigh out a precise amount of 2-(1,3-Benzothiazol-2-yl)benzoic acid powder using an analytical balance. b. Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mM). c. Vortex or sonicate gently until the compound is fully dissolved. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store at -20°C, protected from light.
Cell Viability Assessment: The MTT Assay
This assay provides a quantitative measure of cell viability based on the metabolic activity of the cell population.
Principle of the MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] The foundational principle is the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within metabolically active cells.[8] This reaction produces purple formazan crystals, which are insoluble in aqueous solutions.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[9] After solubilizing these crystals, the color intensity is measured spectrophotometrically, typically at a wavelength between 500 and 600 nm.[8]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells per well in 100 µL of complete culture medium) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of 2-(1,3-Benzothiazol-2-yl)benzoic acid in complete culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls are essential:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.[8]
-
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[8][9] Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[8] Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[8]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[8]
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Membrane Integrity Assessment: LDH Release Assay
This assay quantifies cytotoxicity by measuring the leakage of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.
Principle of the LDH Assay Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[11] When the plasma membrane is damaged—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding cell culture medium.[5][11] The LDH assay measures the amount of this released enzyme through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[12] The amount of color produced is directly proportional to the amount of LDH released, and therefore, to the number of damaged cells.
Experimental Workflow: LDH Assay
Caption: Simplified pathway of apoptosis induction and Caspase-3/7 detection.
Detailed Protocol: Caspase-3/7 Assay (Luminescent "Add-Mix-Measure" Format)
-
Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in the MTT protocol (Steps 1-3). Use an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the lyophilized caspase-3/7 substrate with the provided assay buffer according to the manufacturer's protocol. [13]Allow the reagent to equilibrate to room temperature before use.
-
Assay Execution: a. Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes. b. Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [14] c. Mix the contents on a plate shaker at a low speed for 1-2 minutes to induce cell lysis and initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
Subtract the average luminescence of the blank (medium + reagent) from all other readings.
-
The resulting relative light units (RLU) are proportional to the caspase activity. Data is often presented as "Fold Change" over the vehicle control: Fold Change = RLU_Treated / RLU_VehicleControl
-
Data Interpretation and Summary
No single assay can tell the whole story. The power of this approach lies in synthesizing the data from all three assays to build a comprehensive cytotoxic profile.
Summary of Assay Endpoints
| Assay | Primary Endpoint Measured | Biological Interpretation |
| MTT | Mitochondrial dehydrogenase activity | Measures overall cell viability and metabolic health. A decrease indicates cell death or cytostatic effects. |
| LDH | Lactate Dehydrogenase release | Measures loss of plasma membrane integrity, a key feature of necrosis or late-stage apoptosis. |
| Caspase-3/7 | Executioner caspase activity | A specific and early indicator of apoptosis induction. [13] |
Interpreting Combined Results
By analyzing the dose-response curves from each assay, one can infer the likely mechanism of action for 2-(1,3-Benzothiazol-2-yl)benzoic acid:
-
Scenario 1: Apoptotic Profile
-
Caspase-3/7: Strong, dose-dependent increase in signal at early time points.
-
MTT: Dose-dependent decrease in viability.
-
LDH: Minimal increase at early time points, but may increase later as cells undergo secondary necrosis.
-
-
Scenario 2: Necrotic Profile
-
LDH: Rapid, dose-dependent increase in signal.
-
MTT: Correlating dose-dependent decrease in viability.
-
Caspase-3/7: No significant increase in signal.
-
-
Scenario 3: Cytostatic Profile
-
MTT: Dose-dependent decrease in signal, which may plateau.
-
LDH: No significant increase in signal.
-
Caspase-3/7: No significant increase in signal.
-
References
-
Title: Lactate Dehydrogenase (LDH) Assay Protocol Source: OPS Diagnostics URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
-
Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]
-
Title: LDH Assay Source: Cell Biologics Inc. URL: [Link]
-
Title: EarlyTox Caspase-3/7 R110 Assay Kit Source: Molecular Devices URL: [Link]
-
Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]
-
Title: 2-(1,3-Benzothiazol-2-yl)benzoic acid Source: PubChem URL: [Link]
-
Title: Benzothiazole derivatives as anticancer agents Source: PMC - PubMed Central URL: [Link]
-
Title: Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies Source: PubMed Central URL: [Link]
-
Title: Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[8]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors Source: NIH URL: [Link]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1,3-Benzothiazol-2-yl)benzoic acid | C14H9NO2S | CID 242620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. kosheeka.com [kosheeka.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application of 2-(1,3-Benzothiazol-2-yl)benzoic acid as a Corrosion Inhibitor: A Detailed Technical Guide
This document provides a comprehensive guide for researchers, scientists, and professionals in materials science and chemical engineering on the application and evaluation of 2-(1,3-Benzothiazol-2-yl)benzoic acid as a corrosion inhibitor. This guide is designed to be a practical resource, offering not only step-by-step protocols but also the scientific rationale behind the experimental designs.
Introduction: The Promise of Benzothiazole Derivatives in Corrosion Mitigation
Corrosion is a pervasive challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a cornerstone of material protection strategies, particularly in acidic environments encountered in industrial cleaning, oil and gas exploration, and chemical processing. Among the various classes of organic inhibitors, benzothiazole derivatives have garnered substantial interest due to their inherent chemical properties that make them effective in mitigating corrosion.
2-(1,3-Benzothiazol-2-yl)benzoic acid is a promising candidate within this class. Its molecular structure combines the key features of a benzothiazole moiety and a benzoic acid group. The benzothiazole ring system, with its nitrogen and sulfur heteroatoms and delocalized π-electrons, provides active sites for adsorption onto metal surfaces. The benzoic acid group can further enhance its solubility and interaction with the metal surface, potentially forming a more robust and persistent protective film. This guide will delve into the mechanisms of its action and provide detailed protocols for its systematic evaluation.
Mechanism of Corrosion Inhibition
The primary mechanism by which 2-(1,3-Benzothiazol-2-yl)benzoic acid inhibits corrosion is through its adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process can occur through a combination of physisorption and chemisorption.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor molecule can become protonated, leading to electrostatic attraction.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the metal surface, forming coordinate covalent bonds. The lone pair electrons on the nitrogen and sulfur atoms of the benzothiazole ring, as well as the π-electrons of the aromatic rings, can be donated to the vacant d-orbitals of the metal atoms (e.g., iron in steel).
The formation of this adsorbed layer effectively blocks the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Caption: Proposed mechanism of corrosion inhibition by 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Quantitative Performance Evaluation
| Inhibitor (Analogous Compounds) | Concentration (M) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-Aminobenzothiazole | 5 x 10⁻³ | 1 M H₂SO₄ | 30 | ~90 | [1] |
| Benzothiazole Schiff Base (WG1) | 1 x 10⁻⁴ | 1 M HCl | 25 | 94.9 | [2] |
| 1-(benzo[d]thiazol-2-yl)-3-methylguanidine | 500 ppm | 1 M HCl | 25 | 91.4 | [3] |
| 2-Phenylbenzimidazole | 3 x 10⁻³ | 1 M HCl | 25 | 87.1 | [4] |
Experimental Protocols
The following protocols provide a framework for the comprehensive evaluation of 2-(1,3-Benzothiazol-2-yl)benzoic acid as a corrosion inhibitor.
Protocol 1: Preparation of Test Solutions
-
Corrosive Medium Preparation: Prepare a 1 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) by diluting concentrated acid with deionized water. Caution: Always add acid to water slowly and under constant stirring in a fume hood.
-
Inhibitor Stock Solution: Prepare a stock solution of 2-(1,3-Benzothiazol-2-yl)benzoic acid (e.g., 10⁻² M) in a suitable solvent (e.g., ethanol or DMSO) in which it is readily soluble.
-
Test Solutions: Prepare a series of test solutions by adding the required volume of the inhibitor stock solution to the corrosive medium to achieve the desired final concentrations (e.g., 10⁻⁵ M, 10⁻⁴ M, 5x10⁻⁴ M, 10⁻³ M). Ensure the volume of the organic solvent is minimal (typically <1%) to avoid influencing the corrosion process.
Protocol 2: Electrochemical Measurements
Electrochemical techniques are powerful tools for studying corrosion inhibition as they provide rapid and accurate data on the kinetics of the corrosion process.[5]
Apparatus:
-
Potentiostat/Galvanostat with impedance analysis software.
-
A standard three-electrode electrochemical cell:
-
Working Electrode (WE): A specimen of the metal to be tested (e.g., mild steel) with a defined surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
Procedure:
-
Working Electrode Preparation: Mechanically polish the working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry in a stream of warm air.
-
Open Circuit Potential (OCP) Measurement: Immerse the three electrodes in the test solution and monitor the OCP until a stable potential is reached (typically 30-60 minutes). This ensures the system has reached a steady state before further measurements.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
The resulting impedance data can be plotted as Nyquist and Bode plots.
-
The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, can be determined by fitting the data to an appropriate equivalent electrical circuit.
-
The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Potentiodynamic Polarization (PDP):
-
After the EIS measurement, polarize the working electrode from a potential cathodic to the OCP to a potential anodic to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[6]
-
Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Caption: Workflow for the electrochemical evaluation of a corrosion inhibitor.
Protocol 3: Surface Analysis
Surface analysis techniques provide direct evidence of the inhibitor's adsorption and the formation of a protective film on the metal surface.[7]
Procedure:
-
Sample Preparation: Immerse metal coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).
-
Sample Cleaning: After immersion, gently rinse the coupons with deionized water and acetone and dry them.
-
Scanning Electron Microscopy (SEM):
-
Examine the surface morphology of the coupons.
-
In the absence of the inhibitor, the surface is expected to be rough and damaged due to corrosion.
-
In the presence of an effective inhibitor, the surface should appear smoother and more protected.[8]
-
-
Energy-Dispersive X-ray Spectroscopy (EDX):
-
Perform elemental analysis of the coupon surface to confirm the presence of elements from the inhibitor molecule (e.g., N, S) on the surface of the inhibited sample.
-
-
Atomic Force Microscopy (AFM):
-
Obtain high-resolution topographical images of the surface to quantify the surface roughness. A decrease in surface roughness in the presence of the inhibitor indicates effective protection.[9]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the chemical composition and bonding states of the elements on the surface.
-
XPS can provide evidence of the chemical interactions between the inhibitor and the metal surface, confirming the mechanism of chemisorption.
-
Conclusion and Future Perspectives
2-(1,3-Benzothiazol-2-yl)benzoic acid possesses the key structural features of an effective corrosion inhibitor. The protocols outlined in this guide provide a robust framework for its systematic evaluation. By combining electrochemical measurements with surface analysis techniques, researchers can gain a comprehensive understanding of its inhibition efficiency and mechanism of action. Future research should focus on optimizing its concentration, evaluating its performance in a wider range of corrosive environments and on different metal alloys, and exploring potential synergistic effects with other additives. Such studies will be crucial in advancing the practical application of this promising corrosion inhibitor.
References
-
Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel. (n.d.). ResearchGate. [Link]
-
Synthesis and inhibitive characteristic of two benzothiazole derivatives towards the corrosion of carbon steel in hydrochloric acid solutions. (2023). ResearchGate. [Link]
-
Surface morphology of the mild steel samples before and after immersion... (n.d.). ResearchGate. [Link]
-
Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. (2025). National Institutes of Health. [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. [Link]
-
Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments. [Link]
-
Potentiodynamic Corrosion Testing. (2016). National Institutes of Health. [Link]
-
Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). NACE International. [Link]
-
Experimental and surface morphological studies of corrosion inhibition on carbon steel in HCl solution using some new hydrazide derivatives. (2021). RSC Publishing. [Link]
-
Electrochemical performance of a novel 1-(benzo[d]thiazol-2-yl)-3-methylguanidine as effective corrosion inhibitor for carbon steel in 1 M hydrochloric acid. (2025). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical performance of a novel 1-(benzo[d]thiazol-2-yl)-3-methylguanidine as effective corrosion inhibitor for carbon steel in 1 M hydrochloric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcsi.pro [ijcsi.pro]
- 6. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 7. content.ampp.org [content.ampp.org]
- 8. researchgate.net [researchgate.net]
- 9. Retracted Article: Experimental and surface morphological studies of corrosion inhibition on carbon steel in HCl solution using some new hydrazide der ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01405F [pubs.rsc.org]
techniques for analyzing 2-(1,3-Benzothiazol-2-yl)benzoic acid in biological samples
Application Note & Protocol
Quantitative Analysis of 2-(1,3-Benzothiazol-2-yl)benzoic acid in Biological Matrices using LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-(1,3-Benzothiazol-2-yl)benzoic acid in common biological matrices such as plasma, serum, and urine. Recognizing the challenges inherent in bioanalysis—namely matrix complexity and the need for high sensitivity—this guide details robust sample preparation techniques and a highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure reproducibility and accuracy. All methodologies are grounded in established bioanalytical principles and align with regulatory expectations for method validation.
Introduction and Analyte Properties
2-(1,3-Benzothiazol-2-yl)benzoic acid is an organic compound featuring a benzothiazole moiety linked to a benzoic acid structure. The analysis of such molecules in biological fluids is critical for understanding their pharmacokinetic (PK) and toxicokinetic (TK) profiles in preclinical and clinical studies. The primary analytical challenges stem from the need to efficiently extract this acidic, moderately hydrophobic molecule from complex protein- and salt-rich matrices while minimizing interferences that can compromise assay sensitivity and accuracy.
The analytical strategy is dictated by the compound's physicochemical properties. The presence of a carboxylic acid group (pKa ~4-5) makes the molecule ionizable, a key feature to be exploited in sample preparation and detection.
Table 1: Physicochemical Properties of 2-(1,3-Benzothiazol-2-yl)benzoic acid
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₂S | [1] |
| Molecular Weight | 255.29 g/mol | [1][2] |
| CAS Number | 6340-29-0 | [1][3] |
| Calculated LogP | 3.66 - 3.8 | [1][2] |
| Topological Polar Surface Area | 78.4 Ų | [2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Bioanalytical Strategy Overview
A successful bioanalytical workflow for this compound requires meticulous sample preparation to remove endogenous interferences, followed by sensitive and selective instrumental analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior specificity and sensitivity.
Caption: High-level workflow for analyzing the target analyte.
Sample Preparation: Rationale and Protocols
The choice of sample preparation is the most critical step for developing a robust bioanalytical method.[4] The goal is to remove matrix components like proteins and phospholipids that can cause ion suppression in the mass spectrometer and shorten the life of the analytical column.[5]
Method Selection: A Comparative Overview
-
Protein Precipitation (PPT): This is a rapid and simple technique, ideal for high-throughput environments.[6] It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample to denature and precipitate proteins.[7][8]
-
Pros: Fast, inexpensive, generic.
-
Cons: Produces a relatively "dirty" extract, leading to a higher risk of matrix effects and ion suppression.[6] Not suitable for achieving very low limits of quantification (LLOQ).
-
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its partitioning between two immiscible liquid phases (typically aqueous and organic).[9] For our acidic analyte, the sample pH is lowered to ~2-3 to neutralize the carboxylic acid, making it less polar and favoring its extraction into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Pros: Can produce a cleaner extract than PPT.
-
Cons: More labor-intensive, requires larger solvent volumes, and can be difficult to automate. Emulsion formation can be a problem.[9]
-
-
Solid-Phase Extraction (SPE): SPE is a highly selective and powerful technique that can yield the cleanest extracts and allows for analyte concentration.[4] Given that 2-(1,3-Benzothiazol-2-yl)benzoic acid has both a hydrophobic aromatic system and an ionizable acidic group, a mixed-mode solid-phase extraction strategy is highly recommended.[10][11] This approach utilizes both reversed-phase and anion-exchange retention mechanisms, providing superior selectivity and cleanup.[11]
Recommended Protocol: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is optimized for plasma and urine samples and utilizes a mixed-mode sorbent containing both hydrophobic (e.g., C8) and strong anion-exchange (e.g., quaternary amine) functional groups. The principle is to retain the analyte by hydrophobic interaction while matrix interferences are washed away, then selectively elute the analyte by disrupting the ionic interaction.
Caption: Step-by-step workflow for Mixed-Mode Solid-Phase Extraction.
Detailed SPE Protocol:
-
Sample Pre-treatment:
-
For plasma: Dilute 100 µL of plasma with 400 µL of 50 mM ammonium acetate buffer (pH 7.0).
-
For urine: Dilute 100 µL of urine with 400 µL of 50 mM ammonium acetate buffer (pH 7.0). Human urine typically does not require protein removal, but dilution is necessary to adjust pH and ionic strength.[12]
-
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., ISOLUTE HAX or similar) by passing 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate buffer (pH 7.0).[11]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing Steps:
-
Elution: Elute the target analyte with 1 mL of an 80:20 (v/v) mixture of methanol and acetic acid.[10][11] The acidic modifier neutralizes the analyte's charge, disrupting its ionic bond with the sorbent and allowing for elution.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase for injection.
LC-MS/MS Instrumental Analysis
The analysis is performed using a reversed-phase HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC)
The goal of the chromatographic separation is to resolve the analyte from any co-eluting matrix components that survived the sample preparation stage.
-
Analytical Column: A C18 column (e.g., 50 x 2.1 mm, 3 µm particle size) is a suitable starting point for separating this moderately hydrophobic compound.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A gradient from low to high organic content ensures that the analyte is eluted with a sharp peak shape.
Table 2: Suggested LC Gradient Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Tandem Mass Spectrometry (MS/MS)
Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Given the presence of the carboxylic acid, Negative Ion Electrospray Ionization (ESI-) is the preferred mode.
-
Ionization Mode: ESI-
-
Precursor Ion (Q1): The deprotonated molecule, [M-H]⁻, which would be m/z 254.0.
-
Product Ions (Q3): Product ions are generated by collision-induced dissociation (CID) of the precursor ion. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). Other fragments can arise from the cleavage of the benzothiazole ring.
-
Example Quantifier Transition:m/z 254.0 → 210.0 (Loss of CO₂)
-
Example Qualifier Transition:m/z 254.0 → [a suitable fragment from the ring structure]
-
Table 3: Hypothetical MS/MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI- | The carboxylic acid group is readily deprotonated. |
| Precursor Ion [M-H]⁻ | m/z 254.0 | Corresponds to the mass of the deprotonated molecule. |
| Product Ion 1 (Quantifier) | m/z 210.0 | Represents the characteristic loss of CO₂ from the carboxyl group. |
| Product Ion 2 (Qualifier) | m/z 134.0 | A plausible fragment from the benzothiazole core for confirmation. |
| Collision Energy (CE) | To be optimized | Empirically determined to maximize the signal of product ions. |
| Dwell Time | 50-100 ms | Balances sensitivity with the need for sufficient data points across the peak. |
Bioanalytical Method Validation
For use in regulated studies, the analytical method must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[14][15]
Table 4: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the analyte's retention time. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | To define the relationship between concentration and instrument response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the true value and their variability. | For Quality Control (QC) samples at LLOQ, Low, Mid, and High levels: Mean accuracy within ±15% (±20% at LLOQ) of nominal; Precision (CV%) ≤15% (≤20% at LLOQ).[16] |
| Recovery | To measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible across QC levels. |
| Matrix Effect | To assess the impact of matrix components on analyte ionization. | The coefficient of variation (CV) of the matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
References
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Boland, D. M., Burke, M. F., Mitchell, T., & Madley, P. (n.d.). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. PubMed. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Boland, D. M., Burke, M. F., Mitchell, T., & Madley, P. (n.d.). Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. Journal of Liquid Chromatography & Related Technologies. [Link]
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Asimakopoulos, A. G., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]
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Application Notes and Protocols for the Utilization of 2-(2-carboxyphenyl)benzothiazole in Anticancer Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-(2-carboxyphenyl)benzothiazole and its derivatives in anticancer studies. Benzothiazoles represent a privileged heterocyclic scaffold known for a wide spectrum of biological activities, including potent anticancer effects.[1][2] This guide details the proposed mechanisms of action, offers field-proven protocols for key in vitro assays, and provides a framework for experimental design, data interpretation, and troubleshooting. The protocols are designed to be self-validating, with explanations for critical steps grounded in established scientific principles.
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry, found in numerous pharmacologically active compounds.[2][3] Derivatives of this scaffold have demonstrated a remarkable range of activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[4][5] Compounds such as 2-(4-aminophenyl)benzothiazole have shown potent and selective antitumor activity against a panel of human cancer cell lines, including breast, colon, ovarian, and renal cancers, stimulating significant interest in this chemical class.[6]
The subject of this guide, 2-(2-carboxyphenyl)benzothiazole, belongs to the 2-arylbenzothiazole family, which is recognized for promising antitumor activity.[7] The presence of the carboxyphenyl group introduces specific physicochemical properties that can influence its biological interactions and therapeutic potential. This guide will walk through the necessary steps to rigorously evaluate its anticancer efficacy.
Proposed Mechanisms of Action
While the precise targets of 2-(2-carboxyphenyl)benzothiazole may require specific identification studies, the broader class of 2-substituted benzothiazoles exerts its anticancer effects through several well-documented mechanisms.[8] Understanding these pathways is critical for designing hypothesis-driven experiments.
Induction of Apoptosis
A primary mechanism is the induction of apoptosis (programmed cell death), a critical process for eliminating malignant cells.[4][8] Benzothiazole derivatives have been shown to trigger apoptosis by:
-
Disrupting Mitochondrial Membrane Potential: This leads to the release of cytochrome c and activation of the caspase cascade.[9]
-
Modulating Apoptosis-Related Genes: Studies show an increase in the transcription of pro-apoptotic genes like Bax and a decrease in anti-apoptotic genes.[9]
-
Increasing Reactive Oxygen Species (ROS): Accumulation of ROS can induce oxidative stress, leading to cell death.[9]
Cell Cycle Arrest
Many benzothiazole compounds inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, commonly the G2/M or Sub-G1 phase.[9][10] This prevents cancer cells from completing the division process, ultimately leading to cell death.
Modulation of Key Signaling Pathways
Benzothiazole derivatives have been found to interfere with critical signaling pathways that drive cancer progression.[9] Downregulation of these pathways can halt tumor growth and survival. Key modulated pathways include:
-
EGFR (Epidermal Growth Factor Receptor) Pathway: Benzothiazoles can decrease EGFR protein levels.[9]
-
PI3K/Akt/mTOR Pathway: This is a central pathway for cell survival and proliferation, and its inhibition is a common mechanism for anticancer agents.[9]
-
JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in cancer.[9]
Figure 1: Proposed signaling pathways modulated by 2-aryl-benzothiazole derivatives.
Core Experimental Protocols: In Vitro Evaluation
A systematic in vitro evaluation is the foundational step to characterize the anticancer activity of 2-(2-carboxyphenyl)benzothiazole.
Compound Preparation and Handling
Proper handling of the test compound is critical for reproducible results. The carboxylic acid group may influence solubility compared to other benzothiazole derivatives.
Protocol 1: Preparation of Stock Solution
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of benzothiazole derivatives due to its strong solubilizing power for a wide array of organic materials.[11][12]
-
Weighing: Accurately weigh 5-10 mg of 2-(2-carboxyphenyl)benzothiazole using an analytical balance.
-
Dissolution: Dissolve the compound in cell-culture grade, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into small-volume, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium.
-
Causality Check: The final concentration of DMSO in the culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
-
Cell Line Selection and Maintenance
The choice of cell lines should be guided by the therapeutic target. Benzothiazoles have shown efficacy against breast (MCF-7, MDA-MB-231), pancreatic (PANC-1), and liver (HepG2) cancer cell lines.[7][9][13]
Protocol 2: Cell Culture
-
Procurement: Obtain cell lines from a reputable cell bank (e.g., ATCC) to ensure identity and purity.
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency. Do not allow cells to become over-confluent, as this can alter their physiological responses.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][13] Its purpose is to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
| Parameter | Typical Range | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures logarithmic growth during the assay period. |
| Compound Concentration | 0.01 µM to 100 µM | A wide range is needed to capture the full dose-response curve.[6][13] |
| Incubation Time | 24, 48, or 72 hours | Assesses both short-term and long-term cytotoxic effects. |
| DMSO Final Conc. | ≤ 0.5% | Minimizes solvent toxicity. |
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 2-(2-carboxyphenyl)benzothiazole. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Figure 2: Workflow for the MTT cytotoxicity assay.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful tool to quantify apoptosis and analyze cell cycle distribution.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
-
Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Interpretation:
-
Annexin V-/PI-: Live cells
-
Annexin V+/PI-: Early apoptotic cells
-
Annexin V+/PI+: Late apoptotic/necrotic cells
-
Annexin V-/PI+: Necrotic cells
-
-
Protocol 5: Cell Cycle Analysis
-
Treatment & Harvesting: Treat and harvest cells as described in Protocol 4.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend in PBS containing RNase A and PI. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Framework for In Vivo Studies
After establishing in vitro efficacy, the next logical step is to evaluate the compound in an animal model.
-
Model Selection: Xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), are standard. The cell line used should be one that showed high sensitivity in vitro.
-
Pharmacokinetics and Formulation: Preliminary studies are needed to determine the compound's solubility, stability, and pharmacokinetic profile to develop a suitable formulation for animal administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Study Design:
-
Groups: Typically include a vehicle control group, a positive control group (a standard-of-care chemotherapy agent), and several dose levels of the test compound.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), treatment is initiated.
-
Endpoints: The primary endpoint is tumor growth inhibition, measured regularly with calipers. Secondary endpoints can include body weight (as a measure of toxicity), survival, and biomarker analysis of tumor tissue post-study.
-
Data Interpretation and Troubleshooting
-
Inconsistent IC₅₀ Values: This can result from variations in cell seeding density, passage number, or compound degradation. Always use cells within a consistent passage range and ensure stock solutions are properly stored.
-
High Background in Assays: Ensure complete removal of wash buffers and proper handling to avoid contamination. For MTT assays, ensure formazan crystals are fully dissolved before reading.
-
Low Apoptosis Induction: If cytotoxicity is observed but apoptosis is minimal, the compound may be acting through other cell death mechanisms (e.g., necrosis, autophagy) or primarily through cytostatic (growth-inhibiting) effects rather than cytotoxic ones.
References
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-
Kurt, H., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389. Available from: [Link]
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Devmurari, V. P., et al. (2009). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. TSI Journals. Available from: [Link]
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(n.d.). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Available from: [Link]
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(2024). Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. Available from: [Link]
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(2025). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. ResearchGate. Available from: [Link]
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(2016). 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification. PubMed. Available from: [Link]
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(2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available from: [Link]
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(2020). Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities. PubMed Central. Available from: [Link]
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Application Notes & Protocols: Harnessing 2-(1,3-Benzothiazol-2-yl)benzoic Acid Derivatives in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole nucleus, a fused heterocyclic system containing benzene and thiazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] When functionalized with a benzoic acid moiety at the 2-position, the resulting 2-(1,3-Benzothiazol-2-yl)benzoic acid derivatives exhibit a remarkable spectrum of biological activities.[3][4] These compounds have garnered significant attention for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7] This guide provides an in-depth exploration of the therapeutic applications of this chemical class, detailing the underlying mechanisms of action and providing robust, field-proven protocols for their synthesis and biological evaluation. The methodologies are designed to be self-validating, offering researchers a reliable framework for screening and developing novel therapeutic candidates.
Synthesis of the 2-(1,3-Benzothiazol-2-yl)benzoic Acid Scaffold
The primary route for synthesizing the 2-(1,3-Benzothiazol-2-yl)benzoic acid core involves the condensation of 2-aminothiophenol with benzoic acid derivatives.[8][9] The choice of catalyst and reaction conditions can significantly influence yield and purity. Polyphosphoric acid (PPA) is a common dehydrating agent and catalyst for this cyclocondensation, typically requiring elevated temperatures.[10]
Caption: General synthesis scheme for benzothiazole derivatives.
Protocol 1: Synthesis via Polyphosphoric Acid (PPA) Catalysis
This protocol describes a standard method for synthesizing a 2-(1,3-Benzothiazol-2-yl)benzoic acid derivative. The causality for using PPA is its dual function as a solvent and a powerful dehydrating agent, which efficiently drives the cyclization reaction forward.
Materials:
-
2-aminothiophenol
-
Substituted benzoic acid (equimolar to 2-aminothiophenol)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (10% w/v)
-
Ethanol
-
Deionized water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, add polyphosphoric acid (approx. 10-15 g per 0.01 mol of reactant). Begin stirring and heat the PPA to approximately 80-90°C to reduce its viscosity.
-
Addition of Reactants: To the pre-heated PPA, add equimolar amounts of 2-aminothiophenol and the desired substituted benzoic acid.[10]
-
Cyclocondensation: Increase the temperature to 220°C and reflux the mixture for 4 hours with continuous stirring.[10] The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of starting materials.
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 100°C. Carefully pour the hot, viscous mixture onto crushed ice or into a beaker of cold water with vigorous stirring. This step hydrolyzes the PPA and precipitates the crude product.
-
Neutralization and Filtration: Neutralize the acidic aqueous mixture by slowly adding a 10% NaHCO₃ solution until effervescence ceases (pH ~7-8). The solid precipitate is the crude product.
-
Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold deionized water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-(1,3-Benzothiazol-2-yl)benzoic acid derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Anticancer Applications
Derivatives of 2-(1,3-Benzothiazol-2-yl)benzoic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[5][11]
Mechanism of Action
The anticancer effects of these compounds are often multi-faceted. Key mechanisms include the inhibition of crucial signaling pathways, induction of apoptosis, and interference with DNA replication.[1]
-
Inhibition of Signaling Pathways: Many derivatives have been shown to inhibit protein kinases (such as EGFR, VEGFR) and the PI3K/Akt/mTOR pathway, which are critical for cancer cell survival and proliferation.[2][12]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) by activating the mitochondrial pathway and increasing the activity of caspases.[11][13]
-
Targeting Inflammatory Pathways: Some derivatives suppress the NF-κB signaling pathway, a key regulator of inflammation that is often constitutively active in cancer cells, promoting their survival and proliferation.[6][14]
Caption: Inhibition of the NF-κB pathway by benzothiazole derivatives.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer drugs.[15][16] It measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[16]
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)[11][12][13]
-
Non-malignant control cell line (e.g., Vero)[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test 2-(1,3-Benzothiazol-2-yl)benzoic acid derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization Buffer
-
96-well microplates, multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a standard anticancer drug (e.g., Doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and vehicle control (medium with the same concentration of DMSO used for the test compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%). A promising compound should have a high selectivity index (SI), calculated as IC₅₀ in non-malignant cells / IC₅₀ in cancer cells.[15][17]
Table 1: Representative Anticancer Activity Data
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative A | HepG2 (Liver) | 29.63 (48h) | [14] |
| Derivative B | A549 (Lung) | 44 nM | [11] |
| Derivative C | Colo205 (Colon) | 5.04 µM | [11] |
| Derivative D | HeLa (Cervical) | 4.53 µM |[15] |
Anti-inflammatory Applications
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer and arthritis.[12] Benzothiazole derivatives have emerged as potent anti-inflammatory agents.[6][18]
Mechanism of Action
The anti-inflammatory activity of these compounds is primarily attributed to their ability to inhibit key enzymes and signaling pathways in the inflammatory cascade.
-
COX/LOX Inhibition: Benzothiazoles can inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[18][19]
-
Suppression of Pro-inflammatory Cytokines: They can significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), often through the inhibition of the NF-κB pathway.[12][14][19]
Protocol 3: In Vitro Assay for Inhibition of Pro-inflammatory Cytokines
This protocol uses lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) to model an inflammatory response. The inhibitory effect of the test compounds on the production of TNF-α and IL-6 is quantified using ELISA.[19][20]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test 2-(1,3-Benzothiazol-2-yl)benzoic acid derivatives
-
Reference anti-inflammatory drug (e.g., Dexamethasone)
-
ELISA kits for mouse TNF-α and IL-6
-
24-well plates, CO₂ incubator, ELISA plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 1x10⁵ cells/well and allow them to adhere overnight.[20]
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants.
-
Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions precisely.[12][20]
-
Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only treated control. Determine the IC₅₀ value for the inhibition of each cytokine.
Antimicrobial Applications
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzothiazole derivatives have shown broad-spectrum activity against various bacteria and fungi.[4][7][21]
Mechanism of Action
The antimicrobial action can vary, but a key target for some sulfonamide-containing benzothiazole derivatives is the dihydropteroate synthase (DHPS) enzyme.[22][23] This enzyme is crucial for the folic acid synthesis pathway in bacteria, which is essential for their survival. By inhibiting DHPS, these compounds disrupt a vital metabolic process, leading to bacteriostasis.
Caption: Workflow for MIC determination via broth microdilution.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[24][25][26]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable liquid growth medium
-
Test 2-(1,3-Benzothiazol-2-yl)benzoic acid derivatives
-
Standard antibiotic (e.g., Ampicillin, Ciprofloxacin)
-
Sterile 96-well microplates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: In a sterile 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound (at twice the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) will not contain the compound.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Well 12 receives 50 µL of sterile MHB only.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[26][27]
Table 2: Representative Antimicrobial Activity Data
| Compound ID | Microbial Strain | MIC (µM or µg/mL) | Reference |
|---|---|---|---|
| Compound 16c | S. aureus | 0.025 mM | [23] |
| Compound 107b | S. cerevisiae | 1.6 µM | [21] |
| Compound 11a | L. monocytogenes | 0.10-0.25 mg/mL | [21] |
| Compound 66c | P. aeruginosa | 3.1-6.2 µg/mL |[21] |
Conclusion
The 2-(1,3-Benzothiazol-2-yl)benzoic acid scaffold is a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent and often multi-targeted activity in preclinical models of cancer, inflammation, and microbial infections. The protocols detailed in this guide provide a standardized framework for researchers to synthesize, screen, and characterize new compounds within this class, facilitating the journey from chemical synthesis to potential clinical application. Further exploration of structure-activity relationships (SAR) and optimization of pharmacokinetic properties will be crucial in advancing these promising molecules into next-generation medicines.
References
- Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate.
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - NIH.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues - Benchchem.
- (PDF) A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives - ResearchGate.
- Anticancer activity of benzothiazole derivatives - ResearchGate.
- A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science.
- Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrrolidine Derivatives - Benchchem.
- Benzothiazole derivatives as anticancer agents - PubMed.
- Benzothiazole derivatives as anticancer agents - PMC - PubMed Central.
- Anti‐inflammatory activity of benzothiazole derivatives - ResearchGate.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - Frontiers.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.
- Guidelines for clinical evaluation of anti‐cancer drugs - PMC - NIH.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI.
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate.
- A Review on Recent Development and biological applications of benzothiazole derivatives.
- In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate.
- Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives - Der Pharma Chemica.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems - Sci-Hub.
- Antimicrobial Susceptibility Testing - Apec.org.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC - NIH.
- In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC - NIH.
- Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH.
- Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives M J B.
- In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources.
- New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation - PubMed.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry - Benchchem.
- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - NIH.
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(1,3-Benzothiazol-2-yl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, ensuring you can optimize your reaction conditions for maximal yield and purity.
Core Synthesis Protocol: The Polyphosphoric Acid (PPA) Mediated Condensation
The most established and robust method for synthesizing 2-(1,3-Benzothiazol-2-yl)benzoic acid involves the condensation of 2-aminothiophenol with phthalic anhydride, often using polyphosphoric acid (PPA) as both a catalyst and a solvent. PPA is a highly effective dehydrating agent, crucial for driving the cyclization reaction to completion.[1][2]
Detailed Experimental Workflow
-
Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, add polyphosphoric acid (PPA) (e.g., 10 parts by weight relative to the limiting reagent).
-
Initial Heating: Begin stirring and heat the PPA to approximately 80-90 °C to reduce its viscosity, ensuring homogenous mixing.
-
Reactant Addition: To the warm PPA, cautiously add 2-aminothiophenol (1.0 equivalent) followed by phthalic anhydride (1.0 equivalent) in portions.
-
Reaction Execution: Increase the temperature of the reaction mixture to 180-220 °C and maintain it for 3-5 hours.[2][3] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[3][4]
-
Work-up and Isolation:
-
After completion, allow the reaction mixture to cool to approximately 100 °C.
-
Carefully pour the viscous mixture into a beaker containing a large volume of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Neutralize the acidic slurry by slowly adding a 50% sodium hydroxide (NaOH) solution until the pH is alkaline.[3] Keep the mixture cool with an ice bath during neutralization to prevent unwanted side reactions.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the PPA-catalyzed condensation of 2-aminothiophenol and phthalic anhydride.
Caption: PPA-catalyzed synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Troubleshooting Guide
Problem 1: Low to no product yield.
-
Question: I've followed the protocol, but my final yield is extremely low, or I've only recovered starting materials. What could be the cause?
-
Answer: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
-
Poor Quality of 2-Aminothiophenol: 2-aminothiophenol is highly susceptible to air oxidation, where it dimerizes to form a disulfide.[4] This disulfide is unreactive under these conditions.
-
Solution: Always use a freshly opened bottle of 2-aminothiophenol or purify it by distillation under reduced pressure before use. Store it under an inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Reaction Temperature or Time: The condensation reaction requires significant thermal energy to overcome the activation barrier, especially for the final dehydration and cyclization steps.
-
Solution: Ensure your reaction thermometer is accurately calibrated. If the reaction is sluggish at 180 °C, consider incrementally increasing the temperature towards 220 °C.[3] Extend the reaction time and monitor closely using TLC until the starting materials are consumed.
-
-
Inactive or Insufficient PPA: Polyphosphoric acid can absorb atmospheric moisture, which reduces its dehydrating efficiency.
-
Solution: Use PPA from a freshly opened container. Ensure a sufficient excess is used to maintain a stirrable paste throughout the reaction.
-
-
Premature Precipitation During Work-up: If the product is partially soluble in the acidic work-up solution, you may lose material before neutralization.
-
Solution: Ensure the acidic slurry after quenching is ice-cold before filtration. Proceed immediately to the neutralization step after quenching to minimize the time the product spends in a highly acidic environment.
-
-
Problem 2: Formation of a complex mixture of side products.
-
Question: My TLC plate shows multiple spots, and the final product is difficult to purify. What are these impurities?
-
Answer: Side product formation often points to issues with temperature control or reactant stoichiometry.
-
Potential Cause: Thermal Decomposition: At temperatures exceeding 220-230 °C, reactants or the product itself can begin to decompose, leading to charring and the formation of complex byproducts.
-
Solution: Maintain strict temperature control using a thermocouple and a heating mantle with a controller. Avoid localized overheating.
-
-
Potential Cause: Unwanted Side Reactions: If using a substituted phthalic anhydride or 2-aminothiophenol, there is a possibility of forming regioisomers. Furthermore, impurities in the starting materials can lead to the formation of other benzothiazole derivatives.
-
Solution: Confirm the purity of your starting materials via NMR or melting point analysis. When designing the synthesis for substituted analogs, be aware of potential isomeric products and plan your purification strategy (e.g., column chromatography) accordingly.
-
-
Problem 3: Difficulty during the work-up stage.
-
Question: The reaction mixture becomes an unmanageable solid mass after pouring it into ice. How can I handle this?
-
Answer: This is a classic issue when working with PPA. The key is managing the viscosity and the quenching process.
-
Potential Cause: PPA concentration is too high or quenching is too slow.
-
Solution: While the mixture is still hot (but cooled from the reaction temperature, ~100-120 °C), pour it as a steady stream into a large volume of vigorously stirred ice water. The rapid temperature change and dilution help to break up the polymeric acid matrix more effectively. Using a mechanical stirrer instead of a magnetic stir bar for the ice water is highly recommended. If the solid is still too difficult to manage, you may need to physically break it up with a sturdy spatula before proceeding to neutralization.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is Polyphosphoric Acid (PPA) the preferred catalyst/solvent?
-
A1: PPA serves a dual purpose. It is a strong Lewis acid catalyst that activates the carbonyl groups of the phthalic anhydride, making them more susceptible to nucleophilic attack.[1] Critically, it is also a powerful dehydrating agent. The reaction involves the elimination of two molecules of water; PPA sequesters this water, driving the equilibrium towards product formation. Its high boiling point also makes it an ideal medium for high-temperature reactions.[2]
-
-
Q2: Are there any alternative, "greener" methods for this synthesis?
-
A2: Yes, green chemistry approaches are gaining traction. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of benzothiazoles.[5][6] These methods can dramatically reduce reaction times from hours to minutes and often proceed under solvent-free conditions or with more environmentally benign solvents.[5][6] For example, the condensation of 2-aminothiophenol with carboxylic acids has been achieved using catalysts like L-proline or P4S10 under microwave irradiation.[5][6]
-
-
Q3: Can I use 2-mercaptobenzoic acid and an amine source instead?
-
A3: While structurally it may seem plausible, the standard and most efficient synthesis involves forming the C-N bond followed by the C-S bond cyclization from 2-aminothiophenol. The nucleophilicity of the thiol and amino groups in 2-aminothiophenol is perfectly poised for this sequential condensation and cyclization with a dicarbonyl source like phthalic anhydride. Alternative routes are generally less direct and lower yielding.
-
-
Q4: What is the best way to monitor the reaction's progress?
-
A4: Thin-Layer Chromatography (TLC) is the most effective method.[4] Prepare a solution of your starting materials (2-aminothiophenol and phthalic anhydride) and your expected product for use as standards. To sample the reaction, carefully take a small aliquot from the hot PPA mixture, quench it in a vial with water, basify with NaOH, and extract with a small amount of ethyl acetate. Spot this extract on a TLC plate alongside your standards. The disappearance of starting material spots and the appearance of the product spot will indicate the reaction's progress. Use a mobile phase such as hexane:ethyl acetate (e.g., 7:3 ratio) and visualize under UV light.
-
Comparative Table of Benzothiazole Synthesis Conditions
The synthesis of the benzothiazole core can be achieved under various conditions. The table below summarizes different approaches for the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
| Catalyst/Promoter | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | Substituted Benzoic Acids | None | 220 | 4 h | Good | [3] |
| Polyphosphoric Acid (PPA) | p-Nitrobenzoic Acid | None | 150 | 1 h | 35 | [2] |
| **Molecular Iodine (I₂) ** | Benzoic Acid Derivatives | None (Solid-phase) | N/A | 10 min | Excellent | [7] |
| P₄S₁₀ | Fatty Acids | None (Microwave) | N/A | 3-4 min | High | [6][7] |
| L-Proline | Aromatic/Aliphatic Acids | None (Microwave) | N/A | N/A | Moderate-Good | [5] |
| Tributylphosphine | Carboxylic Acids | N/A | Room Temp | N/A | Moderate-Excellent | [7] |
References
-
Gao, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. [Link]
-
Parle, A., & Amin, S. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 8(19), 38-44. [Link]
-
Al-Ostath, A., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(11), 2530. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
Lin, C.-H., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 285-290. [Link]
-
MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
-
ARKIVOC. (2007). Synthesis of novel benzothiazole compounds with an extended conjugated system. ARKIVOC, 2007(xvi), 113-122. [Link]
-
Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). [Link]
-
Zikou, E., et al. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 27(19), 6723. [Link]
-
Gao, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Gurenko, A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6271. [Link]
-
Sharma, V., et al. (2015). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 20(8), 15169-15201. [Link]
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- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in 2-(1,3-Benzothiazol-2-yl)benzoic Acid Synthesis
Welcome to the technical support guide for the synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges in achieving high yields for this valuable heterocyclic compound. Instead of a generic protocol, this guide provides a deep dive into the reaction's nuances, offering logical, cause-and-effect troubleshooting strategies based on common experimental observations.
Section 1: Understanding the Core Reaction
The synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid is fundamentally a condensation reaction between 2-aminothiophenol and a benzoic acid derivative, typically 2-formylbenzoic acid. The reaction proceeds through the formation of a Schiff base (or a related intermediate), followed by an intramolecular cyclization and subsequent aromatization to form the stable benzothiazole ring. Understanding this mechanism is the first step in effective troubleshooting.
Generalized Reaction Mechanism
The process involves the nucleophilic attack of the amino group from 2-aminothiophenol on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine intermediate. The key ring-forming step is the intramolecular nucleophilic attack of the thiol group onto the imine carbon, which, after oxidation (often by air or a mild oxidant), yields the final product.
Caption: Generalized mechanism for benzothiazole formation.
Section 2: Troubleshooting Guide
This section is structured as a series of common problems encountered during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
Q1: My reaction shows low or incomplete conversion of starting materials, even after extended reaction times. What should I do?
Analysis: Incomplete conversion suggests that the reaction conditions are not optimal to overcome the activation energy of one or more steps in the mechanism. The primary culprits are often related to temperature, catalysis, or solvent choice.
Solutions:
-
Increase Reaction Temperature: Many condensation reactions are significantly accelerated by heat.[1] If the reaction is being performed at room temperature, consider heating to reflux in a suitable solvent. This provides the energy for both the initial condensation (water removal) and the subsequent cyclization.
-
Re-evaluate Your Catalyst: While some variations of this reaction can proceed without a catalyst, many benefit from acidic or metallic catalysts to activate the carbonyl group.[1]
-
Acid Catalysis: Mild Lewis acids or Brønsted acids can protonate the carbonyl, making it more electrophilic. Options range from molecular iodine to L-proline.
-
Metal Catalysis: Nanoparticles like ZnO or salts such as FeCl₃ have been shown to be effective.[2]
-
Solvent-Free/Microwave Conditions: For stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often in the absence of a solvent.[3]
-
-
Check Solvent Polarity and Aprotic Nature: The choice of solvent is critical.
-
For thermal reactions, a solvent that allows for azeotropic removal of water (e.g., toluene using a Dean-Stark apparatus) can drive the initial equilibrium towards the Schiff base intermediate.
-
Polar aprotic solvents like DMSO or DMF can also be effective, particularly at elevated temperatures.[4]
-
| Parameter | Recommendation | Rationale |
| Temperature | 50 °C to Reflux | Overcomes activation energy for condensation and cyclization. |
| Catalyst | L-proline (10-30 mol%) | A green, bifunctional catalyst that activates both reactants. |
| Molecular Iodine (catalytic) | A mild Lewis acid effective under solvent-free conditions. | |
| Solvent | Toluene (with Dean-Stark) | Azeotropically removes water, driving the reaction forward. |
| Glycerol / Solvent-free[5] | Green, high-boiling solvent or condition, often used with microwave. |
Q2: My TLC and NMR show a significant byproduct. I suspect oxidation of the 2-aminothiophenol. How can I confirm and prevent this?
Analysis: 2-Aminothiophenol is highly susceptible to atmospheric oxidation, which leads to the formation of the corresponding disulfide (2,2'-disulfanediyldianiline). This side reaction consumes the starting material and is one of the most common causes of low yield.[1]
Solutions:
-
Use High-Purity Starting Material: Ensure the 2-aminothiophenol is fresh or has been stored properly under an inert atmosphere. If it is discolored (yellow/brown), it may already be partially oxidized.
-
Perform the Reaction Under an Inert Atmosphere: This is the most effective preventative measure. Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Degas the Solvent: Before use, sparging the solvent with nitrogen or argon for 15-30 minutes can remove dissolved oxygen, further minimizing oxidation.
Protocol: Setting Up an Inert Atmosphere Reaction
-
Assemble your glassware (round-bottom flask, condenser) and flame- or oven-dry it to remove moisture.
-
Cool the glassware under a stream of dry nitrogen or argon.
-
Add your solid reagents (e.g., 2-formylbenzoic acid, catalyst) to the flask.
-
Seal the flask and purge with inert gas for 5-10 minutes.
-
Add the degassed solvent via cannula or a syringe.
-
Finally, add the 2-aminothiophenol via syringe, ensuring the system remains sealed.
-
Maintain a gentle flow of inert gas (e.g., via a balloon or bubbler) for the duration of the reaction.
Q3: The reaction seems to work, but I lose the majority of my product during workup and purification. How can I improve my isolation technique?
Analysis: The target molecule, 2-(1,3-Benzothiazol-2-yl)benzoic acid, has distinct chemical properties that can be exploited for efficient purification. Its benzoic acid moiety makes it an acid, while the benzothiazole core is relatively non-polar. Losses often occur from inefficient extraction or using an unsuitable recrystallization solvent.
Solutions:
-
Implement an Acid-Base Extraction: This technique is ideal for separating your acidic product from neutral or basic impurities.
-
After the reaction, quench the mixture and dissolve it in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a mild aqueous base like 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[6] Your acidic product will deprotonate to form its sodium salt and move into the aqueous layer.
-
Separate the layers. The organic layer now contains non-acidic impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Slowly acidify the aqueous layer with a strong acid (e.g., 6M HCl) while stirring in an ice bath.[6] Your product will protonate and precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration.
-
-
Optimize Recrystallization: If the product is still impure after extraction, recrystallization is the next step.
-
Solvent Screening: Test solubility in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes) to find a system where the product is soluble when hot but poorly soluble when cold.
-
General Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the pure crystals by vacuum filtration.[6]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a realistic expected yield for this synthesis? Yields are highly dependent on the specific conditions and scale. Literature reports for similar syntheses of 2-substituted benzothiazoles vary widely, from moderate (50-70%) to excellent (over 90%) under optimized conditions.[2][4] A yield below 50% suggests that one of the issues in the troubleshooting guide is likely occurring.
Q2: Which starting material strategy is better: using 2-formylbenzoic acid or condensing directly with a different benzoic acid derivative? Using 2-formylbenzoic acid is generally more direct and proceeds under milder conditions because aldehydes are more reactive than carboxylic acids.[7] Direct condensation with benzoic acid derivatives is possible but typically requires harsher conditions, such as high temperatures with polyphosphoric acid (PPA) or specialized catalysts like P₄S₁₀ under microwave irradiation, and may result in lower yields.[3][8]
Q3: What analytical techniques are best for confirming my product's identity and purity?
-
TLC (Thin-Layer Chromatography): Essential for monitoring reaction progress and assessing the purity of fractions during workup.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): The definitive method for structural confirmation. Expect to see aromatic protons from both the benzothiazole and benzoic acid moieties, as well as a carboxylic acid proton signal.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₄H₉NO₂S, MW: 255.29 g/mol ).[9]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Useful for identifying key functional groups, such as the broad O-H stretch of the carboxylic acid and C=O stretch.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Section 4: Workflows and Protocols
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low reaction yields.
Optimized Protocol: Microwave-Assisted Synthesis
This protocol is adapted from general procedures for L-proline catalyzed synthesis of 2-arylbenzothiazoles.[10][7]
-
Preparation: In a 10 mL microwave reaction vessel, add 2-formylbenzoic acid (1.0 mmol), 2-aminothiophenol (1.0 mmol), and L-proline (0.1 mmol, 10 mol%).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase).
-
Workup: After cooling, add 20 mL of ethyl acetate to the vessel and transfer the contents to a separatory funnel.
-
Purification:
-
Wash the organic layer with 20 mL of water, followed by 20 mL of brine.
-
Perform an acid-base extraction as described in Section 2, Q3.
-
Collect the precipitated product via vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Characterization: Confirm the structure and purity using NMR, MS, and melting point analysis.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols.
-
Shafique, Z., et al. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 27(15), 4936. Available from: [Link]
-
Rosales-Hernández, M. C., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(12), 5901. Available from: [Link]4]
-
Rosales-Hernández, M. C., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). ResearchGate. Available from: [Link]
-
Lee, A. S.-Y., et al. (2012). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. Journal of Applied Science and Engineering, 15(3), 311-318. Available from: [Link]
-
Chavan, R., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available from: [Link]
-
University of California, Irvine. (2009). Chemistry 102 - Experiment 3: Recrystallizations and Extractions of Organic Compounds. Available from: [Link]
-
Moseev, S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6667. Available from: [Link]
-
Amin, K. M., et al. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. International Journal of Current Pharmaceutical Research, 10(5), 3-8. Available from: [Link]
-
Amin, K. M., et al. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 10(5). Available from: [Link]
- Pistor, H., et al. (1978). Process for the purification of benzoic acid. U.S. Patent 4,092,353.
-
Wang, H., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(21), 3866. Available from: [Link]
- Conover, C. (1928). Purification of benzoic acid and its derivatives. U.S. Patent 1,686,913.
-
Wang, H., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(21), 3866. Available from: [Link]
- Waghmare, P. B., et al. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
-
Lee, A. S.-Y., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242620, 2-(1,3-Benzothiazol-2-yl)benzoic acid. Retrieved from PubChem. Available from: [Link]
-
Rosales-Hernández, M. C., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020-2024). PubMed. Available from: [Link]
-
Schoenmakers, H., et al. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. European Patent Office, EP 3148661 B1. Available from: [Link]
- Gholipour, H., et al. (2024).
- Abdul Baqi, R. A., et al. (2019). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Journal of Physics: Conference Series, 1294, 052042.
Sources
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- 6. Chemistry 102 - Experiment 3 [home.miracosta.edu]
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common side reactions in the synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid
Welcome to the dedicated technical support center for the synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we will delve into the causality behind experimental observations and provide robust, field-proven troubleshooting strategies to ensure the integrity and success of your synthesis.
I. Overview of the Core Synthesis
The primary and most widely employed method for the synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid involves the condensation of 2-aminothiophenol with phthalic anhydride. This reaction is typically facilitated by a dehydrating agent, such as polyphosphoric acid (PPA), at elevated temperatures. The general reaction scheme is depicted below:
Fig. 1: General synthesis scheme.
While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity. This guide will address these challenges in a question-and-answer format.
II. Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter during your experiments.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
A1: Low yields in this synthesis are a common issue and can often be attributed to one or more of the following factors:
-
Purity of 2-Aminothiophenol: 2-Aminothiophenol is highly susceptible to oxidation, leading to the formation of a disulfide dimer (2,2'-diaminodiphenyl disulfide). This impurity is unreactive in the desired condensation reaction and will reduce your overall yield.
-
Incomplete Cyclization: The reaction between 2-aminothiophenol and phthalic anhydride proceeds through a phthalamic acid intermediate. Incomplete cyclization of this intermediate will result in a lower yield of the final product.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the cyclization may be slow or incomplete. Conversely, excessively high temperatures can lead to thermal decomposition of the starting materials or the product.
-
Inefficient Water Removal: The condensation reaction produces water as a byproduct. Inefficient removal of this water can inhibit the forward reaction, leading to an equilibrium with a significant amount of unreacted starting materials.
Troubleshooting Protocol:
-
Assess Starting Material Purity:
-
Visually inspect your 2-aminothiophenol. If it is discolored (yellow or brown), it is likely oxidized.
-
Consider purifying the 2-aminothiophenol by distillation under reduced pressure before use.
-
Perform a TLC analysis of your starting material. The disulfide dimer will appear as a distinct, less polar spot compared to the aminothiophenol.
-
-
Optimize Reaction Conditions:
-
Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the 2-aminothiophenol.
-
If using a solvent, ensure it is anhydrous.
-
If not using a strong dehydrating agent like PPA, consider using a Dean-Stark apparatus to azeotropically remove water.
-
Carefully control the reaction temperature. A typical range for this reaction in PPA is 180-220°C. If you suspect thermal decomposition, try lowering the temperature and extending the reaction time.
-
Q2: I've observed a significant amount of an insoluble, high-melting point solid in my crude product. What is it and how can I prevent its formation?
A2: This is very likely the disulfide dimer of 2-aminothiophenol, 2,2'-diaminodiphenyl disulfide.
Fig. 2: Oxidation of 2-aminothiophenol.
Causality: The thiol group in 2-aminothiophenol is readily oxidized, especially in the presence of air (oxygen), heat, or trace metal impurities. This oxidative coupling results in the formation of a stable disulfide bond.
Prevention and Mitigation:
-
Inert Atmosphere: As mentioned previously, conducting the reaction under an inert atmosphere is the most effective preventative measure.
-
Freshly Purified Reactant: Use freshly distilled or purchased 2-aminothiophenol.
-
Degassed Solvents: If using a solvent, ensure it is thoroughly degassed to remove dissolved oxygen.
-
Chelating Agents: In some cases, the addition of a small amount of a chelating agent like EDTA can sequester metal ions that may catalyze the oxidation.
Purification: The disulfide dimer is generally less soluble in most organic solvents compared to the desired product. It can often be removed by filtration of the crude reaction mixture or during recrystallization of the final product.
Q3: My post-reaction work-up is messy, and I seem to have a significant amount of a water-soluble byproduct. What could this be?
A3: This is likely due to incomplete cyclization, resulting in the formation of the phthalamic acid intermediate, 2-(2-mercaptophenylcarbamoyl)benzoic acid.
Fig. 3: Formation of phthalamic acid intermediate.
Causality: The initial reaction between the amine of 2-aminothiophenol and phthalic anhydride is a nucleophilic acyl substitution that opens the anhydride ring to form the phthalamic acid. The subsequent intramolecular cyclization to form the benzothiazole ring requires the removal of a molecule of water and is often the rate-limiting step. Insufficient heat or an ineffective dehydrating agent will lead to the accumulation of this intermediate.
Identification and Removal:
-
Solubility: The phthalamic acid has a free carboxylic acid and an amide, making it more polar and potentially more water-soluble (especially in its salt form under basic conditions) than the final product.
-
Acid-Base Extraction: This intermediate can be removed during an aqueous work-up. By adjusting the pH, you can selectively partition the phthalamic acid and the final product between aqueous and organic layers.
-
Spectroscopic Identification:
-
IR Spectroscopy: The phthalamic acid will show characteristic peaks for an amide N-H stretch (around 3300 cm⁻¹), two C=O stretches (one for the carboxylic acid and one for the amide, typically around 1700-1650 cm⁻¹), and an S-H stretch (around 2550 cm⁻¹, often weak).
-
¹H NMR Spectroscopy: You would expect to see distinct signals for the amide proton and the carboxylic acid proton, which would be absent in the spectrum of the fully cyclized product.
-
Troubleshooting Protocol:
-
Increase Reaction Time/Temperature: If you suspect incomplete cyclization, consider increasing the reaction time or temperature to drive the reaction to completion.
-
Ensure Efficient Dehydration: Verify the activity of your dehydrating agent. If using PPA, ensure it is fresh.
Q4: I am concerned about thermal decomposition of my product at high temperatures. What are the potential degradation pathways?
A4: The primary thermal degradation pathway for 2-(1,3-Benzothiazol-2-yl)benzoic acid at very high temperatures is likely decarboxylation.[1][2]
Sources
Technical Support Center: Degradation Pathways of 2-(1,3-Benzothiazol-2-yl)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(1,3-Benzothiazol-2-yl)benzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental endeavors. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your research.
Introduction to the Degradation of 2-(1,3-Benzothiazol-2-yl)benzoic Acid
2-(1,3-Benzothiazol-2-yl)benzoic acid is a complex molecule featuring a stable benzothiazole ring linked to a benzoic acid moiety. Understanding its environmental fate and metabolic breakdown is crucial for assessing its persistence, toxicity, and potential for bioremediation. Degradation can be initiated through several mechanisms, including microbial action, ozonation, and photodegradation. Each pathway presents a unique set of intermediates and analytical challenges. This guide will walk you through the predicted degradation routes and provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific questions and issues that you may encounter during your experiments. The answers are designed to be practical and scientifically robust, providing not just a solution but also the underlying rationale.
FAQ 1: What are the likely initial degradation steps for 2-(1,3-Benzothiazol-2-yl)benzoic acid in a microbial system?
Answer:
Based on studies of related benzothiazole and benzoic acid compounds, the initial microbial attack on 2-(1,3-Benzothiazol-2-yl)benzoic acid is predicted to occur at two primary sites: the benzothiazole ring and the benzoic acid ring.
-
Hydroxylation of the Benzothiazole Moiety: Many microbial degradation pathways for benzothiazoles are initiated by hydroxylation.[1] It is highly probable that a similar mechanism would apply here, leading to the formation of a hydroxylated intermediate. The most likely product would be 2-(2-hydroxy-1,3-benzothiazol-2-yl)benzoic acid.
-
Hydroxylation of the Benzoic Acid Moiety: Aerobic bacterial degradation of benzoic acid often begins with hydroxylation to form intermediates like salicylic acid or other dihydroxybenzoic acids before ring cleavage.[2]
It is also possible that both rings are hydroxylated concurrently or sequentially. The specific pathway will depend on the microbial species and the enzymatic machinery present.[1]
Troubleshooting Guide 1: My microbial culture shows slow or no degradation of the target compound. What could be the issue?
Answer:
Several factors can contribute to inefficient microbial degradation. Here’s a systematic approach to troubleshooting this common issue:
1. Microbial Strain Selection and Acclimation:
-
Causality: The chosen microbial culture may lack the specific enzymes required to initiate the degradation of this complex molecule.
-
Solution:
-
Use a mixed microbial consortium from an environment previously exposed to similar aromatic compounds, such as industrial wastewater sludge.
-
If using a pure culture, select strains known for degrading benzothiazoles (e.g., Rhodococcus species) or benzoic acid derivatives.[1]
-
Implement an acclimation period where the microbial culture is gradually exposed to increasing concentrations of 2-(1,3-Benzothiazol-2-yl)benzoic acid. This can induce the necessary enzymatic pathways.
-
2. Culture Conditions:
-
Causality: Suboptimal pH, temperature, or nutrient availability can inhibit microbial activity.
-
Solution:
-
pH: Maintain the pH of your culture medium within the optimal range for your selected microorganisms (typically between 6.5 and 7.5 for many bacteria).
-
Temperature: Ensure the incubation temperature is optimal for the growth of your microbial culture.
-
Nutrient Broth: Verify that your medium contains sufficient sources of carbon, nitrogen, and phosphorus to support microbial growth and metabolism.
-
3. Compound Toxicity:
-
Causality: High concentrations of 2-(1,3-Benzothiazol-2-yl)benzoic acid or its initial degradation products may be toxic to the microorganisms.
-
Solution:
-
Start with a lower initial concentration of the target compound.
-
Monitor cell viability throughout the experiment using techniques like plate counts or flow cytometry.
-
Consider a fed-batch culture system to maintain a low, non-toxic concentration of the substrate.
-
4. Bioavailability:
-
Causality: The compound may have low solubility in your aqueous medium, limiting its availability to the microorganisms.
-
Solution:
-
Incorporate a small amount of a biocompatible surfactant or co-solvent to increase the solubility of the target compound. Perform control experiments to ensure the chosen additive does not inhibit microbial growth.
-
FAQ 2: What are the expected degradation products from the ozonation of 2-(1,3-Benzothiazol-2-yl)benzoic acid?
Answer:
Ozonation is a powerful oxidative process that can break down complex aromatic structures. The degradation of 2-(1,3-Benzothiazol-2-yl)benzoic acid by ozone is expected to proceed through the cleavage of one or both aromatic rings.[3][4]
-
Attack on the Benzothiazole Ring: Ozone can directly attack the electron-rich sites of the benzothiazole ring, leading to the formation of sulfoxides and ultimately ring cleavage to produce smaller organic acids and sulfate ions.[5]
-
Attack on the Benzoic Acid Ring: The benzoic acid moiety is also susceptible to ozonolysis, which can lead to the formation of hydroxylated intermediates and subsequent ring opening to yield aliphatic carboxylic acids such as maleic acid and oxalic acid.[2]
The final products of complete ozonation would be carbon dioxide, water, nitrate, and sulfate ions. However, incomplete ozonation can result in a complex mixture of intermediates.
Troubleshooting Guide 2: I am observing the formation of numerous unidentified peaks in my LC-MS analysis after ozonation. How can I identify these intermediates?
Answer:
The identification of unknown degradation products is a common challenge in environmental chemistry. Here is a structured approach to tackle this issue:
1. High-Resolution Mass Spectrometry (HRMS):
-
Causality: Standard low-resolution MS may not provide sufficient mass accuracy to confidently determine elemental compositions.
-
Solution:
-
Utilize HRMS instruments (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements of the parent and fragment ions. This allows for the prediction of elemental formulas for the unknown peaks.
-
2. Tandem Mass Spectrometry (MS/MS):
-
Causality: The mass of a molecule alone is often insufficient for structural elucidation.
-
Solution:
-
Perform MS/MS experiments to fragment the unknown ions. The resulting fragmentation patterns provide valuable structural information. Compare these patterns to the fragmentation of the parent compound and known degradation products of similar structures.
-
3. Isotope Labeling:
-
Causality: It can be difficult to trace the origin of atoms in the degradation products.
-
Solution:
-
Synthesize or procure an isotopically labeled version of 2-(1,3-Benzothiazol-2-yl)benzoic acid (e.g., with ¹³C or ¹⁵N). The mass shifts in the resulting degradation products will confirm which fragments originate from the parent compound.
-
4. Comparison with Standards:
-
Causality: Mass spectrometry data alone may not be sufficient for unambiguous identification.
-
Solution:
-
Based on your HRMS and MS/MS data, propose potential structures for the intermediates.
-
If commercially available, purchase analytical standards of these proposed compounds and compare their retention times and mass spectra with your experimental data.
-
FAQ 3: What is a plausible photodegradation pathway for 2-(1,3-Benzothiazol-2-yl)benzoic acid?
Answer:
Photodegradation, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂), is an effective method for breaking down aromatic pollutants.[6][7] The degradation of 2-(1,3-Benzothiazol-2-yl)benzoic acid is likely initiated by hydroxyl radicals (•OH) generated on the surface of the photocatalyst.
The proposed pathway involves:
-
Hydroxyl Radical Attack: The highly reactive •OH radicals will attack the electron-rich aromatic rings of both the benzothiazole and benzoic acid moieties.
-
Hydroxylation: This leads to the formation of various hydroxylated intermediates.
-
Ring Opening: Subsequent attacks by •OH radicals result in the cleavage of the aromatic rings.
-
Mineralization: Further oxidation of the resulting aliphatic intermediates leads to the formation of smaller organic acids, and ultimately, complete mineralization to CO₂, H₂O, SO₄²⁻, and NO₃⁻.
A potential intermediate in the photodegradation of the benzoic acid portion is salicylic acid.[8]
Experimental Protocols
Protocol 1: General Procedure for Microbial Degradation Study
-
Prepare the Culture Medium: Prepare a suitable mineral salts medium (MSM) containing essential nutrients.
-
Inoculation: Inoculate the MSM with your chosen microbial culture (e.g., activated sludge from a wastewater treatment plant or a pure culture of Rhodococcus sp.).
-
Acclimation (Optional but Recommended): Gradually introduce 2-(1,3-Benzothiazol-2-yl)benzoic acid to the culture over several days to allow for microbial adaptation.
-
Degradation Experiment:
-
Set up replicate flasks containing the inoculated MSM and a defined initial concentration of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
-
Include sterile controls (no inoculum) and biotic controls (no target compound).
-
Incubate the flasks under appropriate conditions (e.g., 25-30 °C, 150 rpm).
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw samples from each flask.
-
Centrifuge the samples to remove biomass.
-
Analyze the supernatant for the parent compound and degradation products using HPLC-UV or LC-MS.
-
Protocol 2: General Procedure for Photocatalytic Degradation Study
-
Catalyst Suspension: Prepare a suspension of the photocatalyst (e.g., TiO₂) in ultrapure water.
-
Add Target Compound: Add a stock solution of 2-(1,3-Benzothiazol-2-yl)benzoic acid to the catalyst suspension to achieve the desired initial concentration.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a defined period (e.g., 30-60 minutes) to allow for the establishment of adsorption-desorption equilibrium between the compound and the catalyst surface.
-
Photoreaction:
-
Irradiate the suspension with a suitable light source (e.g., a UV lamp).
-
Maintain constant stirring and temperature throughout the experiment.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw samples from the reactor.
-
Filter the samples through a 0.22 µm syringe filter to remove the catalyst particles.
-
Analyze the filtrate for the parent compound and degradation products using HPLC-UV or LC-MS.
-
Visualizing Degradation Pathways and Workflows
Proposed Microbial Degradation Pathway
Caption: Proposed microbial degradation pathway of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Experimental Workflow for Degradation Studies
Caption: General experimental workflow for studying the degradation of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Quantitative Data Summary
| Degradation Method | Key Parameters | Expected Half-life Range | Primary Intermediates | Reference |
| Microbial Degradation | Microbial strain, temperature, pH, nutrient availability | Hours to Days | Hydroxylated benzothiazoles, catechols | [1] |
| Ozonation | Ozone dose, pH, presence of radical scavengers | Minutes | Hydroxylated aromatics, short-chain organic acids | [3][4][5] |
| Photocatalysis (TiO₂) | Catalyst loading, light intensity, pH | Minutes to Hours | Hydroxylated intermediates, salicylic acid | [6][7][8] |
References
- Gaja, M. A., & Knapp, J. S. (1999). The microbial degradation of benzothiazoles. Journal of Applied Microbiology, 87(3), 333-340.
-
PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Sumegová, L., et al. (2010).
- Garcia-Muñoz, P., et al. (2021). TiO2/LaFeO3 Composites for the Efficient Degradation of Benzoic Acid and Hydrogen Production.
- Valdés, H., et al. (2008). Heterogeneous catalytic ozonation of benzothiazole aqueous solution promoted by volcanic sand.
- Valdés, H., et al. (2004). Kinetic study of reactions between ozone and benzothiazole in water.
- You, J., et al. (2009). Synthesis of naphthyridine derivatives of benzothiazole. Der Pharma Chemica, 1(1), 1-6.
- Albericio, F., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 26(11), 3169.
- Zhong, L., et al. (2018). Possible reaction pathways of benzoic acid moieties during their reaction with O3. Environmental Science and Pollution Research, 25(1), 1-10.
- Khoury, S., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
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Semantic Scholar. (n.d.). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Retrieved from [Link]
- Han, X., et al. (2018). Benzothiazole Heterogeneous Photodegradation in Nano α-Fe2O3/Oxalate System Under UV Light Irradiation. Royal Society Open Science, 5(6), 180322.
-
Chemsrc. (n.d.). 2-(1,3-benzothiazol-2-ylcarbamoyl)benzoic acid. Retrieved from [Link]
- Foscari, M., et al. (2024). Microbial transformations of 2-substituted benzothiazoles. Science of The Total Environment, 925, 171732.
- Pasha, M. A., et al. (2009). Synthesis of some substituted benzothiazole derivaties and its biological activities. International Journal of ChemTech Research, 1(4), 1224-1231.
- Szymańska, M., et al. (2019). Co(II/III) Complexes with Benzoxazole and Benzothiazole Ligands as Efficient Heterogenous Photocatalysts for Organic Dyes Degradation.
- Zakhary, M. A., et al. (2021).
- El-Bassi, L., et al. (2021). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells.
-
Analytical Methods for Determination of Benzoic Acid and Their Applications. (n.d.). Request PDF. Retrieved from [Link]
-
Pliego, G., et al. (2021). TiO2/LaFeO3 Composites for the Efficient Degradation of Benzoic Acid and Hydrogen Production. IRIS .
- Patil, S. F., et al. (2015). Photoelectrocatalytic degradation of benzoic acid using sprayed TiO2 thin films.
- Parle, A., & Amin, S. (2021).
- Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki. (2022). MDPI.
- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (2015). Der Pharma Chemica, 7(1), 164-168.
- Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole deriv
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- 8. re.public.polimi.it [re.public.polimi.it]
Technical Support Center: Overcoming Solubility Challenges with 2-(1,3-Benzothiazol-2-yl)benzoic acid in Assays
Welcome to the technical support guide for 2-(1,3-Benzothiazol-2-yl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. As a molecule with significant potential in various research fields, its inherent low aqueous solubility can be a major hurdle. This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate these issues, ensuring the reliability and accuracy of your data.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Q1: What is 2-(1,3-Benzothiazol-2-yl)benzoic acid and why is it poorly soluble in aqueous buffers?
A: 2-(1,3-Benzothiazol-2-yl)benzoic acid is an organic molecule featuring a benzothiazole ring system linked to a benzoic acid moiety.[1][2] Its poor aqueous solubility stems from its chemical structure:
-
High Lipophilicity: The molecule is dominated by two aromatic ring systems (benzothiazole and benzene), which are hydrophobic (water-repelling). This is quantitatively described by its high predicted partition coefficient (LogP), which is estimated to be around 3.6 to 3.8.[1][3] Molecules with a high LogP prefer to reside in a lipid-like environment rather than water.
-
Weakly Acidic Group: The molecule possesses a carboxylic acid (-COOH) group.[1] In neutral or acidic aqueous solutions, this group remains largely in its uncharged, protonated form. The un-ionized state is significantly less polar and thus less soluble in water compared to its ionized counterpart.[4][5]
Q2: My compound precipitated after I diluted my DMSO stock into my assay buffer. Why did this happen?
A: This is a very common phenomenon known as "crashing out" or precipitation.[6] It occurs because:
-
2-(1,3-Benzothiazol-2-yl)benzoic acid is highly soluble in a polar aprotic organic solvent like Dimethyl Sulfoxide (DMSO).[7]
-
When a small volume of this concentrated DMSO stock is rapidly diluted into a large volume of an aqueous buffer (where the compound is poorly soluble), the solvent environment abruptly changes from organic to aqueous.
-
The aqueous buffer cannot maintain the compound in solution at that concentration, causing the compound molecules to rapidly come out of solution and form a solid precipitate.[8] This can manifest as visible cloudiness, crystals, or an amorphous solid.
Q3: What is the maximum recommended final DMSO concentration for most assays?
A: The final concentration of DMSO should be kept as low as possible to avoid artifacts. While the tolerance varies between assay types and cell lines, a general guideline is:
-
Cell-based assays: ≤0.5% . Higher concentrations can induce cellular stress, affect membrane permeability, or even cause cytotoxicity, confounding your results.[9]
-
Biochemical/Enzymatic assays: ≤1% . While often more tolerant than cell-based assays, higher DMSO concentrations can still alter protein conformation or directly interfere with enzyme activity.[10]
It is always best practice to run a solvent tolerance control experiment to determine the maximum acceptable DMSO concentration for your specific system.[7]
Q4: How does pH fundamentally affect the solubility of this compound?
A: As a carboxylic acid, the solubility of 2-(1,3-Benzothiazol-2-yl)benzoic acid is highly dependent on pH.[5][11]
-
In Acidic/Neutral Conditions (Low pH): The carboxylic acid group is protonated (-COOH). In this neutral form, the molecule is less polar and exhibits poor aqueous solubility.[4]
-
In Basic/Alkaline Conditions (High pH): When the pH of the solution is raised above the compound's acidity constant (pKa), the carboxylic acid group loses a proton (deprotonates) to become a negatively charged carboxylate ion (-COO⁻).[12] This charged species is significantly more polar and interacts much more favorably with water, leading to a dramatic increase in solubility.[4][5]
Therefore, increasing the pH of your assay buffer is one of the most effective primary strategies for improving the solubility of this compound.[12]
Section 2: Systematic Troubleshooting Guide
If you are observing precipitation or suspect poor solubility is compromising your assay, follow this systematic approach.
Workflow: From Problem to Solution
This flowchart outlines the decision-making process for addressing solubility issues with 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Caption: A troubleshooting flowchart for addressing compound precipitation.
Step 1: Characterize the Problem
Before attempting to solve the problem, confirm it. After diluting your compound stock into the final assay buffer, let it equilibrate for 15-30 minutes.
-
Visual Inspection: Look for cloudiness, Tyndall effect (light scattering), or visible particles against a dark background.
-
Turbidity Measurement: Use a plate reader to measure absorbance at a high wavelength (e.g., 600-700 nm) where the compound does not absorb. An increase in absorbance compared to a buffer-only control indicates light scattering from insoluble particles.[6]
Step 2: Optimize Co-Solvent Concentration
The simplest first step is to ensure your co-solvent concentration is not the limiting factor.[13] While DMSO is common, other co-solvents can be considered.[14][15]
| Co-Solvent | Typical Max % (Cell-Based) | Typical Max % (Biochemical) | Notes |
| DMSO | 0.1% - 0.5% | < 1% | Most common universal solvent, but can interfere with assays.[7][9] |
| Ethanol | < 0.5% | < 2% | Can have biological effects; less effective for very hydrophobic compounds.[9] |
| Propylene Glycol | < 1% | < 5% | Generally well-tolerated but more viscous.[14] |
| PEG 400 | < 1% | < 5% | A polymer, can help maintain solubility but increases solution viscosity. |
Action: Try preparing your final dilution using the lowest possible co-solvent concentration that your pipetting accuracy allows. If precipitation persists, proceed to the next step.
Step 3: Primary Chemical Strategy - pH Modification
This is the most powerful tool for this specific molecule. The goal is to deprotonate the carboxylic acid group to its more soluble anionic form.[4][12]
-
The Principle: The Henderson-Hasselbalch equation dictates the ratio of the protonated (insoluble) to deprotonated (soluble) forms. By setting the buffer pH at least 1 unit above the compound's pKa, you ensure that >90% of the compound is in the soluble, ionized form. The pKa of a benzoic acid is typically ~4.2, but this can be influenced by the rest of the molecule. A safe assumption is that at pH 7.4 and above, solubility will significantly increase.
-
Action Plan:
-
Select a biological buffer system that is effective at a slightly alkaline pH.
-
Prepare your assay buffer at a higher pH, for example, pH 8.0 or 8.5.
-
Re-test the solubility of 2-(1,3-Benzothiazol-2-yl)benzoic acid in this higher-pH buffer.
-
| Buffer | Useful pH Range | Comments |
| HEPES | 6.8 - 8.2 | Commonly used in cell culture media. |
| Tris | 7.5 - 9.0 | Very common, but its pH is temperature-dependent. |
| Tricine | 7.4 - 8.8 | Often used in electrophoresis, but suitable for assays. |
| Borate | 8.1 - 10.4 | Use with caution; borate can interfere with some enzymatic reactions. |
Important: Ensure that the change in pH does not negatively impact your biological target (e.g., enzyme activity, cell viability). Always run a pH control experiment.
Step 4: Advanced Solubilization Techniques
If pH modification is not feasible or insufficient, consider using excipients.
-
Option A: Cyclodextrins (for Cell-Based and Biochemical Assays) Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate the hydrophobic benzothiazole portion of your molecule, forming an "inclusion complex" that is highly water-soluble.[][19][20]
| Cyclodextrin Type | Key Features |
| β-Cyclodextrin (β-CD) | Parent cyclodextrin, lower cost, but also lower aqueous solubility.[16] |
| Hydroxypropyl-β-CD (HP-β-CD) | Highly soluble derivative, very commonly used in formulations.[16] |
| Sulfobutylether-β-CD (SBE-β-CD) | Carries a negative charge, excellent solubilizing capacity.[15] |
-
Option B: Surfactants (for Biochemical Assays ONLY) Do not use in live cell assays , as surfactants will disrupt cell membranes. In biochemical assays, non-ionic surfactants above their critical micelle concentration (CMC) can form micelles that encapsulate the compound.
| Surfactant | Typical Use Concentration |
| Tween-20 | 0.01% - 0.1% |
| Triton X-100 | 0.01% - 0.1% |
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Objective: To create a stable, high-concentration stock solution in an organic solvent.
-
Materials: 2-(1,3-Benzothiazol-2-yl)benzoic acid powder, anhydrous DMSO, analytical balance, volumetric flask, vortex mixer, sonicator.
-
Procedure:
-
Accurately weigh the desired amount of compound powder.
-
Transfer the powder to a glass volumetric flask.
-
Add approximately 80% of the final volume of anhydrous DMSO.
-
Vortex vigorously for 2-5 minutes.
-
If solids remain, place the flask in a bath sonicator for 10-15 minutes. Gentle warming (to 30-37°C) can also be applied.[21]
-
Once fully dissolved, allow the solution to return to room temperature.
-
Add DMSO to the final volume mark.
-
Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles, which can cause precipitation over time.[8][22] Store at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assessment via Turbidimetry
-
Objective: To quickly determine the apparent solubility limit of your compound under different buffer conditions (e.g., varying pH or excipient concentration).[6]
-
Materials: 10 mM compound stock in DMSO, 96-well clear-bottom plate, multichannel pipette, plate reader with absorbance/turbidity mode.
-
Procedure:
-
Add 198 µL of your test buffer (e.g., PBS pH 7.4, Tris pH 8.5) to each well in a column of the 96-well plate.
-
Create a serial dilution of your compound in the plate. Add 2 µL of the 10 mM DMSO stock to the first well (final concentration 100 µM, 1% DMSO). Mix well.
-
Transfer 100 µL from the first well to the second well (now 50 µM). Mix well. Continue this 1:2 serial dilution down the column.
-
Include a "buffer + 1% DMSO" well as a negative control.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity (absorbance at 620 nm).
-
-
Analysis: The kinetic solubility limit is the highest concentration at which the absorbance is not significantly higher than the negative control well. A sharp increase in absorbance indicates precipitation.
Protocol 3: Preparation and Use of Cyclodextrin-Based Stock Solutions
-
Objective: To enhance compound solubility by forming a cyclodextrin inclusion complex.
-
Materials: 2-(1,3-Benzothiazol-2-yl)benzoic acid, Hydroxypropyl-β-cyclodextrin (HP-β-CD), aqueous buffer, vortex mixer, sonicator.
-
Procedure:
-
Prepare a stock solution of HP-β-CD in your desired aqueous assay buffer (e.g., 40% w/v). This will be a viscous solution.
-
Create an intermediate stock of your compound. For example, add your 10 mM DMSO stock of the compound to the 40% HP-β-CD solution at a 1:9 ratio (e.g., 10 µL DMSO stock + 90 µL CD solution). This creates a 1 mM compound stock in 10% DMSO and ~36% HP-β-CD.
-
Vortex this intermediate stock vigorously for at least 30 minutes to facilitate complex formation.
-
This aqueous, complexed stock can now be diluted into your final assay buffer. The large, water-soluble complex will prevent the compound from precipitating.[16][]
-
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]
-
Gâvan, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
-
Janssens, S., & Van den Mooter, G. (2009). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Friedman, H. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Gâvan, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Prajapati, S. K., et al. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
-
pH and Solubility. AP Chem | Fiveable. [Link]
-
Dependence of Solubility on pH: Videos & Practice Problems. Pearson. [Link]
-
2-(1,3-Benzothiazol-2-yl)benzoic acid | C14H9NO2S | CID 242620. PubChem. [Link]
-
Cosolvent. Wikipedia. [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. [Link]
-
2-(1,3-benzothiazol-2-yl)benzoic acid | CAS 6340-29-0. AMERICAN ELEMENTS. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central. [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2015). ResearchGate. [Link]
-
How does pH affect solubility? (2025). askIITians. [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. (2014). Sci-Hub. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
-
Tvede, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). ICCVAM. [Link]
Sources
- 1. 2-(1,3-Benzothiazol-2-yl)benzoic acid | C14H9NO2S | CID 242620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. chemscene.com [chemscene.com]
- 4. reddit.com [reddit.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. scispace.com [scispace.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Sci-Hub. Compound Precipitation in High-Concentration DMSO Solutions / SLAS Discovery, 2014 [sci-hub.box]
Technical Support Center: Quantification of 2-(1,3-Benzothiazol-2-yl)benzoic acid
Welcome to the technical support center for the analytical quantification of 2-(1,3-Benzothiazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into refining your analytical methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are both accurate and robust.
Method Selection: Choosing the Right Analytical Tool
The accurate quantification of 2-(1,3-Benzothiazol-2-yl)benzoic acid is critically dependent on selecting the appropriate analytical technique. The choice is primarily dictated by the sample matrix, required sensitivity (Limit of Quantification, LOQ), and available instrumentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for routine analysis, ideal for relatively clean sample matrices and when analyte concentrations are in the µg/mL range or higher. Given the analyte's aromatic structure, it possesses a strong chromophore, making UV detection highly suitable.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-sensitivity, high-selectivity analysis, especially in complex biological matrices like plasma, urine, or tissue homogenates. It is capable of achieving quantification limits in the ng/mL to pg/mL range and provides unequivocal identification through mass fragmentation.
The following sections provide detailed troubleshooting for both techniques.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV methods for acidic, aromatic compounds like 2-(1,3-Benzothiazol-2-yl)benzoic acid are common but can be prone to specific issues. This guide addresses the most frequent challenges in a question-and-answer format.
Frequently Asked Questions & Troubleshooting (HPLC-UV)
Q1: My chromatographic peak is tailing. What are the likely causes and solutions?
A1: Peak tailing is one of the most common issues and can severely impact integration accuracy.[1] It is often caused by secondary interactions between the acidic analyte and the stationary phase.
-
Causality: The benzoic acid moiety of your analyte is acidic, while the benzothiazole group contains nitrogen that can act as a basic site. Standard silica-based C18 columns have residual, acidic silanol groups on their surface. At mid-range pH, these silanols can become deprotonated (negatively charged) and interact ionically with any positively charged sites on your analyte, or through hydrogen bonding, causing it to "drag" along the stationary phase, resulting in a tail.[2]
-
Solutions:
-
Lower Mobile Phase pH: The most effective solution is to suppress the ionization of both the residual silanols and the analyte's carboxylic acid group. Adjust the aqueous portion of your mobile phase to a pH of around 2.5-3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA). This ensures the analyte is in its neutral form and minimizes silanol interactions.[2]
-
Increase Buffer Concentration: If you are already using a buffer, ensure its concentration is sufficient (e.g., 20-50 mM) to maintain a consistent pH throughout the column and prevent localized pH shifts at the point of injection.
-
Check for Column Degradation: A void at the head of the column or degradation of the stationary phase (especially after exposure to high pH) can cause tailing for all peaks.[2] If the problem persists with a new column, the issue is likely with the method itself.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[1]
-
Q2: I'm observing split peaks. What does this indicate?
A2: Split peaks suggest that the sample is encountering two different paths through the column or that the solvent environment is disturbed.
-
Causality: This can be caused by a partially blocked inlet frit on the column or guard column, a column void, or a mismatch between the injection solvent and the mobile phase.[1][3]
-
Solutions:
-
Solvent Mismatch: The primary suspect is often the sample solvent. If your sample is dissolved in a solvent much stronger (e.g., 100% Acetonitrile) than your initial mobile phase (e.g., 95% Water), it can cause the analyte to precipitate on the column head or travel through in a distorted band. Always try to dissolve your sample in the initial mobile phase composition.
-
Column Inlet Blockage: Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column. If not, try back-flushing the analytical column at a low flow rate. If the problem persists, the column may need to be replaced.[2]
-
Q3: My retention time is shifting between injections. Why is this happening?
A3: Retention time instability points to problems with the mobile phase composition, flow rate, or column temperature.
-
Causality: Inconsistent mobile phase preparation, inadequate column equilibration, pump malfunctions, or temperature fluctuations can all lead to retention time drift.[1]
-
Solutions:
-
Ensure Proper Mixing & Degassing: Premix your mobile phase solvents and degas them thoroughly to prevent bubble formation in the pump heads, which can cause flow rate inconsistencies.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a 10-15 column volume post-run equilibration is a good starting point.
-
Use a Column Oven: Ambient temperature fluctuations can affect retention. A thermostatically controlled column oven set to a stable temperature (e.g., 30-40 °C) is essential for reproducible chromatography.
-
General HPLC Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing common HPLC problems.
Caption: A logical flow for HPLC troubleshooting.
Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
When quantifying 2-(1,3-Benzothiazol-2-yl)benzoic acid in complex matrices, LC-MS/MS is superior, but it introduces its own set of challenges, primarily matrix effects.
Frequently Asked Questions & Troubleshooting (LC-MS/MS)
Q1: I'm seeing significant signal suppression (or enhancement) for my analyte. How do I diagnose and mitigate this?
A1: This is a classic example of a matrix effect, where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte in the MS source.[4][5][6]
-
Causality: Electrospray ionization (ESI), the most common technique, is a competitive process. If a matrix component with a higher ionization efficiency or concentration co-elutes with your analyte, it can "steal" the available charge, suppressing your analyte's signal.[6][7] The opposite, enhancement, can also occur but is less common.
-
Diagnosis:
-
Post-Column Infusion: Infuse a constant flow of your analyte standard into the LC eluent post-column. Inject a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
-
Quantitative Assessment: Compare the peak area of a standard prepared in a clean solvent to the peak area of the same standard spiked into an extracted blank matrix. A significant difference confirms a matrix effect.[6]
-
-
Solutions:
-
Improve Sample Preparation: This is the most effective strategy.[4][5] Move beyond simple protein precipitation. Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate the analyte and remove interfering components like phospholipids.[5][6][7] Mixed-mode SPE, which uses both reversed-phase and ion-exchange retention, can be particularly effective for compounds with both acidic and basic properties.[8]
-
Optimize Chromatography: Modify your LC gradient to better separate the analyte from the interfering matrix components. A longer, shallower gradient can often resolve the issue.
-
Sample Dilution: A simple but effective approach is to dilute the sample extract.[4][9] This reduces the concentration of matrix components, but it requires that your assay has sufficient sensitivity to still detect the diluted analyte.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the best way to compensate for, rather than eliminate, matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate quantification.[4][6]
-
Q2: My assay variability is high. Could this be related to the sample matrix?
A2: Yes, absolutely. Inconsistent matrix effects are a major source of poor precision and accuracy.
-
Causality: The composition of a biological matrix can vary significantly from sample to sample (e.g., patient to patient). If your method is susceptible to matrix effects, this inter-sample variability will translate directly into analytical variability.
-
Solutions:
-
Implement a SIL-IS: As mentioned above, this is the most robust solution to correct for sample-to-sample variations in matrix effects.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards and quality controls (QCs) in the same biological matrix as your unknown samples (e.g., blank human plasma).[6] This ensures that your calibrators experience the same matrix effect as your samples, improving accuracy.
-
Standard Addition: For a small number of highly variable samples, the standard addition method can be used. This involves splitting a single sample into several aliquots and spiking them with increasing, known amounts of the analyte to create a calibration curve within that specific sample's matrix.[9]
-
Workflow for Mitigating Matrix Effects
Caption: A systematic approach to addressing matrix effects.
Experimental Protocols & Data
Protocol: Reversed-Phase HPLC-UV Method
This protocol provides a starting point for method development.
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 2-(1,3-Benzothiazol-2-yl)benzoic acid in methanol.
-
Create a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase.[10]
-
For sample extraction, a protein precipitation followed by filtration is a common starting point for cleaner matrices.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
UV Detection: 235 nm (Note: This should be optimized by running a UV scan of the analyte).[11]
-
-
Method Validation:
Data Presentation: Typical Method Validation Parameters
The following table summarizes expected performance characteristics for a validated HPLC-UV method.
| Parameter | Typical Value | ICH Q2(R1) Guideline |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 is typical |
| Limit of Quantification (LOQ) | ~1 µg/mL | Must be determined with suitable precision and accuracy.[15] |
| Accuracy (Recovery) | 95 - 105% | Within ±15% of nominal (±20% at LOQ) |
| Precision (RSD%) | < 5% | < 15% RSD ( < 20% at LOQ) |
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Google Scholar.
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97–103.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. (2025, March 3). Labsci @ Pittcon. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020, October 1). LCGC International. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
11 HPLC Problems and Solutions You Must Know. (n.d.). Labtech. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- Tighrine, A., Amir, Y., & Mamou, M. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
- Reemtsma, T. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(17), 1612–1618.
- Reemtsma, T. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(17), 1612–1618.
- Pop, A., Măgdaş, C., & Cristea, G. (2013). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Journal of Agroalimentary Processes and Technologies, 19(2), 220-224.
-
Benzoic acid HPLC Methods. (n.d.). HELIX Chromatography. [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (2022). UST Journals. [Link]
-
LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. (n.d.). Waters Corporation. [Link]
-
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). VU Research Repository. [Link]
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- 15. fda.gov [fda.gov]
Technical Support Center: Scale-Up Synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid
Welcome to the technical support resource for the synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Introduction: The Synthetic Challenge
2-(1,3-Benzothiazol-2-yl)benzoic acid is a key heterocyclic compound whose derivatives are explored in medicinal chemistry for a wide range of biological activities.[1][2] The most prevalent synthetic route involves the condensation and subsequent cyclization of 2-aminothiophenol with a suitable benzoic acid precursor, such as phthalic anhydride or 2-formylbenzoic acid.[3][4]
While straightforward on a lab scale, scaling this synthesis introduces significant challenges related to reaction control, impurity management, and material handling. This guide provides practical, field-tested insights to navigate these complexities.
Core Synthesis Workflow
The general process for synthesizing 2-(1,3-Benzothiazol-2-yl)benzoic acid involves the reaction of 2-aminothiophenol with a carbonyl-containing reactant, followed by an oxidative cyclization. The workflow below illustrates the key stages.
Caption: High-level workflow for the scale-up synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during scale-up in a question-and-answer format.
Question 1: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. Consider the following points:
-
Poor Mixing and Hotspots: In large reactors, inefficient stirring can lead to localized overheating (hotspots) or areas of high reactant concentration. This can promote side reactions or degradation of starting materials or product.
-
Solution: Ensure the reactor's agitation is sufficient for the batch volume. For highly exothermic steps, consider a semi-batch process where one reactant is added slowly to a solution of the other, allowing the cooling system to keep pace.
-
-
Oxidation of 2-Aminothiophenol: 2-Aminothiophenol is highly susceptible to oxidation, forming a disulfide byproduct, especially in the presence of air and at elevated temperatures. On a larger scale, longer reaction and heat-up times increase this risk.
-
Solution: Always use high-purity 2-aminothiophenol. Purge the reactor thoroughly with an inert gas (Nitrogen or Argon) before adding reactants and maintain a positive inert atmosphere throughout the process.
-
-
Incomplete Dehydration/Cyclization: The final ring-closing step is a dehydration reaction. On a large scale, removing water can be less efficient, potentially stalling the reaction.
-
Solution: If not using a strong dehydrating agent like polyphosphoric acid (PPA), ensure the reaction temperature is high enough to remove water, possibly with a Dean-Stark trap if the solvent is appropriate (e.g., toluene).[3]
-
Question 2: After work-up, my crude product is a dark, oily solid that is difficult to filter and purify. How can I resolve this?
Answer: Product isolation is a critical step where physical properties can dramatically impact process efficiency.
-
Cause - Impurity Profile: The dark color and oily nature often point to polymeric impurities or high levels of residual high-boiling solvents. Thermal degradation can also contribute.[5]
-
Solution - Optimized Work-up:
-
Controlled Precipitation: Instead of crashing the product out of solution by adding a large volume of anti-solvent at once, perform a controlled, cooled precipitation with slower addition. This promotes the formation of larger, more easily filterable crystals.
-
pH Adjustment: The target molecule has a carboxylic acid group. Carefully adjusting the pH of the aqueous solution during work-up can help separate acidic or basic impurities. The product will precipitate at its isoelectric point.
-
Solvent Selection for Recrystallization: Finding the right solvent system is crucial. Avoid solvents that have very high solubility for the product, as this leads to poor recovery. A good system is one where the product is sparingly soluble at room temperature but highly soluble at reflux. Common choices for similar compounds include ethanol, acetic acid, or toluene/heptane mixtures.[1]
-
-
Question 3: My final product purity is inconsistent. I detect unreacted starting materials and an unknown byproduct via HPLC. What's the strategy?
Answer: Impurity control is paramount. The key is to prevent their formation first, and then to have a robust method for their removal.
-
Identify the Impurities:
-
Unreacted 2-Aminothiophenol: Can be removed with an acidic wash during work-up.
-
Unreacted Benzoic Acid Precursor: Can be removed with a basic wash (e.g., sodium bicarbonate solution), but be aware this will also solubilize your product. A more effective method is a well-designed recrystallization.
-
Intermediate (Schiff Base/Amide): The most common process-related impurity is the uncyclized intermediate. Its presence indicates incomplete reaction.
-
-
Troubleshooting Strategy:
-
Drive the Reaction to Completion: Use in-process controls (IPC) like HPLC or TLC to monitor the reaction. Do not start the work-up until the starting materials and key intermediates are below a set threshold (e.g., <1%). This may require extending the reaction time or increasing the temperature slightly.
-
Purification Protocol - Recrystallization: A multi-step purification may be necessary.
-
Step 1: A primary crystallization from a solvent like glacial acetic acid or ethanol can remove most bulk impurities.
-
Step 2: A second "polishing" crystallization from a different solvent system (e.g., isopropanol) may be needed to achieve >99.5% purity.
-
-
Caption: Decision tree for troubleshooting product impurities.
Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of different benzoic acid precursors for scale-up?
A: The choice of starting material has significant implications for cost, safety, and waste streams.
| Precursor | Conditions | Pros for Scale-Up | Cons for Scale-Up |
| Phthalic Anhydride | High temperature, often in acetic acid or neat. | Readily available, relatively inexpensive. One-pot reaction is possible. | Can form isomeric impurities. Requires high temperatures, leading to potential side reactions and color formation. |
| 2-Formylbenzoic acid | Milder conditions, often with an oxidant (e.g., air, H₂O₂).[3][4] | Can proceed under milder conditions, potentially reducing byproducts. | More expensive starting material. May require an additional oxidizing agent, adding complexity. |
| Benzoic Acid | Harsh conditions, typically requires a strong dehydrating agent like Polyphosphoric Acid (PPA) or Eaton's reagent.[1] | Most economical benzoic acid source. | PPA is highly viscous and corrosive, making it difficult to handle and quench on a large scale. Generates significant phosphate waste. |
Q2: What are the critical safety considerations for this process at scale?
A: Safety must be the top priority.
-
2-Aminothiophenol: This reagent is toxic and has an extremely noxious and persistent odor. All transfers should be conducted in a closed system or under effective containment (e.g., a fume hood or ventilated enclosure). A proper scrubber system should be in place to treat off-gases.
-
Thermal Hazards: The condensation reaction can be exothermic. A reaction calorimetry study (e.g., RC1) is highly recommended before scaling up to understand the heat of reaction and ensure the plant's cooling capacity is sufficient to prevent a thermal runaway.
-
High Temperatures & Pressure: If using high-boiling solvents or PPA, ensure the reactor is rated for the required temperatures and any potential pressure buildup.
-
Corrosive Reagents: Acetic acid and PPA are corrosive. Ensure all equipment, including transfer lines and reactor vessels, are constructed of compatible materials (e.g., glass-lined steel, Hastelloy).
Q3: What analytical methods are essential for monitoring the reaction and ensuring final product quality?
A: A robust analytical package is non-negotiable.
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the preferred method. It can quantify the consumption of starting materials and the formation of the product and key intermediates. Thin-Layer Chromatography (TLC) can be a faster, qualitative check on the reaction floor.
-
Final Product QC:
-
Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure. Mass Spectrometry (MS) to confirm the molecular weight.
-
Purity: HPLC is essential for purity assessment (typically reported as area %).
-
Physical Properties: Melting point as an indicator of purity.
-
Residual Solvents: Gas Chromatography (GC) with a headspace sampler to ensure residual solvents from the purification are below acceptable limits (as per ICH guidelines for pharmaceutical applications).
-
Q4: What are the stability and storage recommendations for 2-(1,3-Benzothiazol-2-yl)benzoic acid?
A: The compound itself is a stable, crystalline solid.[6] However, like many carboxylic acids, it can be sensitive to heat.
-
Storage: Store in well-sealed containers in a cool, dry place, protected from light.
-
Thermal Stability: While the benzothiazole ring is generally stable, the carboxylic acid moiety can undergo decarboxylation at very high temperatures (>250-300 °C).[5][7] This is not a concern under normal storage conditions but should be considered if the material will be subjected to high-temperature processing downstream.
References
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). Molecules. [Link]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. [Link]
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Synthesis and various biological activities of benzothiazole derivative: A review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]
-
Synthesis of some substituted benzothiazole derivaties and its biological activities. (2009). International Journal of ChemTech Research. [Link]
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Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. (2010). Medical Journal of Babylon. [Link]
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2-(1,3-Benzothiazol-2-yl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Molecules. [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). Chemistry. [Link]
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Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. (2021). Journal of Applied Pharmaceutical Science. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2021). RSC Medicinal Chemistry. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2022). International Journal of Molecular Sciences. [Link]
- Process for the production and purification of benzoic acid. (1974).
-
METHOD FOR PURIFICATION OF BENZOIC ACID. (2019). European Patent Office. [Link]
-
The thermal decomposition of benzoic acid. (1970). The Journal of Physical Chemistry. [Link]
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2022). Oriental Journal of Chemistry. [Link]
- Process for the purification of benzoic acid. (1978).
-
2-(1,3-benzothiazol-2-yl)benzoic acid. American Elements. [Link]
-
2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. (2011). Journal of Chromatography A. [Link]
-
Benzoic acid. Wikipedia. [Link]
-
Synthesis of Amorphous Conjugated Copolymers Based on Dithienosilole-Benzothiadiazole Dicarboxylic Imide with Tuned Optical Band Gaps and High Thermal Stability. (2018). Polymers. [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2018). New Journal of Chemistry. [Link]
-
Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives With Expected Biological Activity. (2011). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and characterization of some novel benzothiazole derivatives. (2015). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Assay Interference from 2-(1,3-Benzothiazol-2-yl)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding assay interference caused by 2-(1,3-Benzothiazol-2-yl)benzoic acid. Our goal is to equip you with the scientific understanding and practical tools to identify and mitigate these challenges, ensuring the integrity and reliability of your experimental data.
Introduction: Understanding the Challenge
In the realm of drug discovery and biochemical screening, a significant number of promising "hits" are later identified as false positives.[1][2] These misleading results are often caused by Pan-Assay Interference Compounds (PAINS), which are molecules that appear to be active against a specific target but actually interfere with the assay technology itself.[3][4]
The compound 2-(1,3-Benzothiazol-2-yl)benzoic acid, with its core benzothiazole structure, belongs to a class of compounds frequently flagged as PAINS.[5][6] These molecules can interact with assays in numerous ways, including light absorption, fluorescence, and aggregation, leading to unreliable data.[1][7] This guide will walk you through the mechanisms of interference and provide systematic approaches to validate your results.
Frequently Asked Questions (FAQs)
Q1: What is 2-(1,3-Benzothiazol-2-yl)benzoic acid, and why is it a concern in my assays?
A1: 2-(1,3-Benzothiazol-2-yl)benzoic acid is a small organic molecule featuring a benzothiazole ring system.[8][9] This structural motif is a known PAINS alert.[5] The concern arises because its chemical properties can lead to non-specific interactions within an assay, producing false-positive or false-negative results. These compounds are often described as "frequent hitters" because they appear active across a wide variety of unrelated assays.[7] The primary interference mechanisms include:
-
Light Signal Attenuation (Quenching): The compound can absorb light at the excitation or emission wavelengths of your assay's fluorophore, reducing the detected signal and leading to false negatives.[10][11][12]
-
Intrinsic Fluorescence (Autofluorescence): The compound itself may be fluorescent and emit light in the same spectral region as your assay's signal, causing false positives.[7][11]
-
Colloidal Aggregation: At certain concentrations, the compound may form aggregates that can sequester and non-specifically inhibit enzymes or disrupt protein-protein interactions.[7][13]
-
Chemical Reactivity: The benzothiazole moiety can, in some cases, react with components of the assay, such as free cysteine residues on proteins.[5][14]
Q2: My fluorescence-based assay shows a significantly lower signal in the presence of the compound. Is this quenching?
A2: It is highly likely. Fluorescence quenching is a common interference mechanism for compounds with aromatic ring systems like benzothiazoles.[11] Quenching occurs when the compound absorbs the energy from the assay's fluorophore, either by absorbing the excitation light before it reaches the fluorophore or by absorbing the light emitted from it (a phenomenon known as the inner filter effect).[11][12]
To confirm quenching, you should run a simple control experiment. Prepare your standard assay buffer containing the fluorescent reporter probe at its final concentration, but without the enzyme or other biological components. Measure the fluorescence. Then, add 2-(1,3-Benzothiazol-2-yl)benzoic acid at the same concentration used in your main experiment and measure again. A significant drop in signal strongly indicates quenching.[14][15]
Q3: I'm seeing an unexpected increase in signal, suggesting my compound is an activator. How can I be sure this isn't an artifact?
A3: An unexpected increase in signal is a classic sign of compound autofluorescence.[11][12] The compound itself may be excited by your instrument's light source and emit light at a wavelength that your detector registers as a positive signal.
To verify this, you must run a "compound-only" control. In your assay plate, include wells containing only the assay buffer and 2-(1,3-Benzothiazol-2-yl)benzoic acid at the screening concentration. If you measure a high signal in these wells, you have confirmed that the compound is autofluorescent under your assay conditions. This signal must be subtracted from your experimental wells, or a different assay technology may be required.
Q4: How can I systematically prove that 2-(1,3-Benzothiazol-2-yl)benzoic acid is the source of assay interference?
A4: A systematic, multi-step approach is crucial for definitively identifying interference. This involves a series of counter-screens and orthogonal assays designed to isolate the compound's activity from true biological effects. The goal is to build a self-validating experimental system.[1][13] The following workflow and protocols are designed for this purpose.
Troubleshooting Workflow & Protocols
This section provides a logical workflow and detailed protocols to diagnose and mitigate interference from 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Diagram: Troubleshooting Workflow for Assay Interference
The following decision tree illustrates a systematic process for identifying the nature of the interference.
Caption: A decision tree for troubleshooting assay interference.
Protocol 1: Interference Confirmation Assays
This protocol details the control experiments needed to identify autofluorescence and quenching.
Objective: To determine if 2-(1,3-Benzothiazol-2-yl)benzoic acid directly interferes with the assay's optical properties.
Materials:
-
Assay buffer
-
Fluorescent substrate/product (if applicable)
-
2-(1,3-Benzothiazol-2-yl)benzoic acid stock solution
-
Microplate reader with appropriate filters
Procedure:
-
Prepare Control Wells: In a microplate, set up the following conditions in triplicate:
-
Buffer Blank: Assay buffer only.
-
Autofluorescence Control: Assay buffer + compound at final assay concentration.
-
Reporter Control (for fluorescence assays): Assay buffer + fluorescent reporter at final assay concentration.
-
Quenching Control (for fluorescence assays): Assay buffer + fluorescent reporter + compound at final assay concentration.
-
-
Incubation: Incubate the plate under the same conditions as your primary assay (time, temperature).
-
Measurement: Read the plate on your microplate reader using the same excitation and emission wavelengths as your primary assay.
-
Data Analysis:
-
Assess Autofluorescence: Subtract the "Buffer Blank" reading from the "Autofluorescence Control" reading. A high positive value indicates the compound is autofluorescent.
-
Assess Quenching: Compare the "Reporter Control" reading to the "Quenching Control" reading. A significant decrease in the signal from the quenching control well indicates interference.[14]
-
| Control Condition | Compound Present | Reporter Present | Expected Outcome if Interference Occurs | Interpretation |
| Autofluorescence | Yes | No | High signal relative to buffer | False Positive (Autofluorescence) |
| Quenching | Yes | Yes | Low signal relative to reporter alone | False Negative (Quenching) |
Protocol 2: Detergent-Based Assay for Aggregation
Objective: To determine if the compound's apparent activity is due to the formation of colloidal aggregates. Aggregates can non-specifically inhibit enzymes. This mechanism can often be disrupted by the inclusion of a non-ionic detergent.
Materials:
-
All components of your primary assay.
-
Triton X-100 or Tween-20 (0.01% w/v final concentration).
Procedure:
-
Prepare Two Assay Conditions:
-
Condition A: Your standard primary assay protocol.
-
Condition B: Your standard primary assay protocol, but with the addition of 0.01% Triton X-100 to the assay buffer.
-
-
Run Dose-Response: Perform a full dose-response curve for 2-(1,3-Benzothiazol-2-yl)benzoic acid under both conditions.
-
Data Analysis:
-
Plot the dose-response curves for both conditions.
-
If the compound is an aggregator, you will observe a significant rightward shift (increase) in the IC50 value or a complete loss of activity in the presence of the detergent. If the activity is specific, the IC50 should remain largely unchanged.
-
Diagram: Mechanism of PAINS Interference
This diagram illustrates the common pathways by which compounds like 2-(1,3-Benzothiazol-2-yl)benzoic acid interfere with assays.
Caption: Common interference mechanisms of PAINS.
Final Recommendations
When working with compounds containing PAINS substructures, such as 2-(1,3-Benzothiazol-2-yl)benzoic acid, a heightened level of scrutiny is essential.
-
Always Run Controls: The interference confirmation assays described above should be standard practice for any hits containing this or similar scaffolds.
-
Use Orthogonal Assays: If a compound appears to be a true hit after initial controls, validate its activity using a different assay technology that relies on an alternative detection method (e.g., validate a fluorescence-based hit with a label-free method like surface plasmon resonance or a colorimetric assay).
-
Consult PAINS Databases: Before committing significant resources to a hit, check its structure against publicly available PAINS filters. While not infallible, these tools can provide an early warning.[3][13]
-
Prioritize Structure-Activity Relationship (SAR): True hits will typically exhibit a clear SAR, where small chemical modifications lead to predictable changes in activity. PAINS often have a very steep or "cliff-like" SAR that is not consistent with specific binding.[13]
By incorporating these principles and protocols into your screening workflow, you can effectively navigate the challenges posed by assay-interfering compounds and focus your resources on developing genuine, high-quality chemical probes and drug candidates.
References
-
Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
-
Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]
-
2-(1,3-Benzothiazol-2-yl)benzoic acid | C14H9NO2S | CID 242620. PubChem. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]
-
Pan-assay interference compounds. Wikipedia. [Link]
-
Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery. [Link]
-
Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]
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- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
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Technical Support Center: Process Improvements for Industrial Production of Benzothiazole Derivatives
Welcome to the Technical Support Center for the industrial production of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and process improvements for the synthesis and purification of this important class of heterocyclic compounds. Here, we will address common challenges, offer troubleshooting solutions, and present optimized protocols to enhance yield, purity, and overall process efficiency.
Section 1: Foundational Principles of Benzothiazole Synthesis
The industrial synthesis of benzothiazole derivatives predominantly relies on the condensation reaction between 2-aminothiophenol and a variety of carbonyl-containing compounds, such as aldehydes, carboxylic acids, or their derivatives.[1] The general mechanism involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization to form the benzothiazoline ring, which is then oxidized to the final benzothiazole product.
Understanding the nuances of this reaction is critical for process optimization. Key considerations include the purity of starting materials, the choice of catalyst, reaction conditions (temperature, solvent), and effective monitoring of the reaction progress.[1] Modern synthetic approaches are increasingly focused on "green chemistry" principles, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.[2][3]
Section 2: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues that may be encountered during the synthesis of benzothiazole derivatives.
Issue 1: Low Product Yield
Question: My reaction is consistently resulting in a low yield of the desired benzothiazole derivative. What are the potential causes and how can I improve it?
Answer: Low product yield is a common challenge in organic synthesis and can be attributed to several factors in the context of benzothiazole production. Here is a breakdown of potential causes and their corresponding solutions:
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | The purity of 2-aminothiophenol is crucial, as it is susceptible to oxidation.[1] Ensure you are using a freshly opened bottle or consider purifying it via distillation before use. The quality of the carbonyl compound is also important; verify its purity by appropriate analytical methods. |
| Inefficient Catalyst | The choice of catalyst significantly impacts the reaction rate and yield. For the condensation of 2-aminothiophenol with aldehydes, a range of catalysts from simple Brønsted acids to various metal-based catalysts can be used.[4] If you are experiencing low yields, consider screening different catalysts or optimizing the loading of your current catalyst.[1] |
| Suboptimal Reaction Conditions | Reaction temperature and time are critical parameters. Insufficient heating may lead to incomplete reaction, while excessive heat or prolonged reaction times can cause degradation of the product or starting materials.[5] Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1] |
| Presence of Water | Some condensation reactions are sensitive to the presence of water. Ensure all glassware is thoroughly dried and use anhydrous solvents. For particularly sensitive reactions, the addition of molecular sieves to the reaction mixture can help to remove residual water.[1] |
| Incomplete Cyclization | The intermediate Schiff base may not fully cyclize to the benzothiazoline. The choice of an appropriate catalyst and optimizing the reaction temperature can promote efficient cyclization.[1] |
Issue 2: Formation of Side Products and Impurities
Question: I am observing significant amounts of impurities in my crude product. What are the likely side reactions, and how can I minimize them?
Answer: The formation of byproducts is a frequent issue that complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating them.
-
Oxidation of 2-aminothiophenol: The thiol group in 2-aminothiophenol can readily oxidize to form a disulfide byproduct.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly minimize this side reaction.[1]
-
Over-oxidation of the Intermediate: In reactions that utilize an oxidant, it is crucial to control the stoichiometry of the oxidizing agent to prevent over-oxidation of the desired product.[1]
-
Self-condensation of Aldehydes: Under certain conditions, aldehydes can undergo self-condensation. Adjusting the reaction temperature or the rate of addition of the aldehyde can help to suppress this side reaction.
-
Formation of Benzothiazoline: In some cases, the reaction may stop at the benzothiazoline stage without complete oxidation to the benzothiazole. The choice of a suitable oxidizing agent or extending the reaction time may be necessary.
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure benzothiazole derivative from the crude reaction mixture. What purification strategies are most effective for industrial-scale production?
Answer: While column chromatography is a common laboratory technique, it is often not practical for large-scale industrial production. The following strategies are more suitable for isolating pure benzothiazole derivatives at scale:
| Challenge | Recommended Solution |
| Product is a Solid | Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical; an ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures. |
| Product is an Oil | Distillation: If the product is a thermally stable liquid, distillation under reduced pressure can be an effective purification method. |
| Similar Polarity of Product and Impurities | Reactive Crystallization: If the product has a functional group that can form a salt (e.g., an amino group), it can be converted to a solid salt, purified by recrystallization, and then neutralized back to the pure product. |
| Product Instability on Silica Gel | Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel. If column chromatography is necessary, consider using neutral or basic alumina as the stationary phase.[1] |
Section 3: Process Improvement and Green Chemistry Approaches
The drive towards more sustainable and cost-effective manufacturing has led to the development of several process improvements for benzothiazole synthesis.
-
Catalyst Selection: The use of reusable and environmentally benign catalysts is a key aspect of green chemistry.[2] For example, solid-supported catalysts or biocatalysts can simplify product isolation and reduce waste.
-
Solvent-Free Reactions: Whenever possible, conducting reactions in the absence of a solvent can significantly reduce environmental impact and simplify work-up procedures.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[7]
-
Ultrasonic Irradiation: Sonochemistry can also enhance reaction rates and yields by promoting better mixing and mass transfer.[6]
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles
This protocol provides a general guideline for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde. Optimization for specific substrates may be required.
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve the aromatic aldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or toluene).
-
Addition of Reactant: Add 2-aminothiophenol (1.0 equivalent) to the solution.
-
Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a Lewis acid). The optimal catalyst and its loading should be determined experimentally.
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
Protocol 2: In-Process Quality Control (IPQC) by HPLC
Regular monitoring of the reaction is crucial for process control. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC Analysis: Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Data Analysis: By comparing the peak areas of the starting materials and the product, the conversion of the reaction can be determined. This data can be used to decide when to stop the reaction, ensuring optimal yield and minimizing byproduct formation.
Section 5: Visualizations
General Workflow for Benzothiazole Synthesis
Caption: A typical workflow for the synthesis and purification of benzothiazole derivatives.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in benzothiazole synthesis.
Section 6: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with 2-aminothiophenol on an industrial scale?
A1: 2-Aminothiophenol is a hazardous substance and requires careful handling. Key safety concerns include:
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[8]
-
Corrosivity: It can cause severe skin burns and eye damage.[9]
-
Flammability: It is a combustible liquid.[8]
-
Air Sensitivity: It can oxidize in the air, so it should be handled under an inert atmosphere.[10]
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, must be worn.[8][10] The process should be carried out in a well-ventilated area, and measures should be in place to prevent the buildup of electrostatic charge.[8]
Q2: How can I manage the exothermic nature of the reaction during scale-up?
A2: The condensation reaction to form benzothiazoles can be exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. To manage this:
-
Controlled Addition: Add the reactants portion-wise or via a dropping funnel to control the rate of reaction and heat generation.
-
Efficient Cooling: Use a reactor with a cooling jacket and ensure efficient heat transfer.
-
Monitoring: Continuously monitor the internal temperature of the reactor.
-
Dilution: Using a suitable solvent can help to absorb and dissipate the heat generated.
Q3: What are the most common analytical techniques for final product quality control?
A3: A combination of analytical techniques is typically used to ensure the purity and identity of the final benzothiazole derivative:
-
HPLC: To determine the purity of the compound.[11]
-
NMR (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point: As an indicator of purity for solid compounds.
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Validation & Comparative
Confirming Findings with 2-(1,3-Benzothiazol-2-yl)benzoic Acid: A Comparative Guide to VDAC1 Modulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the voltage-dependent anion channel 1 (VDAC1) has emerged as a critical regulator of cellular metabolism and apoptosis, making it a prime therapeutic target for a host of pathologies, including cancer and neurodegenerative diseases.[1][2] This guide provides an in-depth technical comparison of methodologies to confirm findings related to VDAC1 modulation, with a specific focus on the potential of 2-(1,3-Benzothiazol-2-yl)benzoic acid and its standing against other established VDAC1-targeting agents. As a Senior Application Scientist, this document is structured to provide not just protocols, but the strategic rationale behind experimental choices, ensuring scientific integrity and fostering a deeper understanding of this pivotal mitochondrial protein.
The Central Role of VDAC1: A Mitochondrial Gatekeeper
Located at the outer mitochondrial membrane, VDAC1 is the primary conduit for the flux of ions, metabolites, and ATP between the mitochondria and the cytosol.[3][4] This gatekeeping function places VDAC1 at the crossroads of cellular life and death. In many cancer types, VDAC1 is overexpressed, contributing to the altered metabolic phenotype of tumor cells. Furthermore, VDAC1 plays a crucial role in mitochondria-mediated apoptosis by forming oligomeric structures that create a large pore for the release of pro-apoptotic proteins like cytochrome c.[5] Consequently, molecules that can modulate VDAC1 activity—either by inhibiting its channel function, preventing its oligomerization, or disrupting its interaction with other proteins—hold significant therapeutic promise.
The Promise of Benzothiazoles: A Scaffold for VDAC1 Modulation
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[6][7][8] The structural features of benzothiazoles, particularly their ability to engage in various non-covalent interactions, make them attractive candidates for targeting protein-protein interfaces and allosteric binding sites.[9][10]
While direct experimental data on 2-(1,3-Benzothiazol-2-yl)benzoic acid as a VDAC1 modulator is still emerging, its structural components—a benzothiazole core linked to a benzoic acid—suggest a potential interaction with VDAC1. The rationale for investigating this compound stems from the established activity of other benzothiazole derivatives that have shown efficacy in modulating key cellular pathways.[11][12] This guide, therefore, positions 2-(1,3-Benzothiazol-2-yl)benzoic acid as a compound of interest and provides a framework for its evaluation against known VDAC1 modulators.
Comparative Analysis of VDAC1 Modulators
To objectively assess the potential of 2-(1,3-Benzothiazol-2-yl)benzoic acid, it is essential to compare its performance with well-characterized VDAC1-targeting agents. This section details the mechanism of action and available experimental data for two classes of established VDAC1 modulators.
Small Molecule Inhibitors of VDAC1 Oligomerization
A key strategy in targeting VDAC1-mediated apoptosis is the inhibition of its oligomerization. Several small molecules have been identified that can prevent this process.
| Compound | Mechanism of Action | Key Experimental Data |
| VBIT-4 | Directly interacts with VDAC1 to prevent its oligomerization, thereby inhibiting apoptosis.[13] | - |
| DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) | An anion channel inhibitor that has been shown to inhibit VDAC1 channel activity and oligomerization.[13] | - |
VDAC1-Based Peptides
VDAC1-based peptides are designed to mimic specific domains of the VDAC1 protein, allowing them to competitively inhibit protein-protein interactions that are crucial for cancer cell survival.[14]
| Peptide Class | Mechanism of Action | Key Experimental Data |
| Tf-D-LP4 | A cell-penetrating peptide that disrupts the interaction between VDAC1 and anti-apoptotic proteins like Bcl-2 and hexokinase, leading to cancer cell death.[14] | Induces apoptosis and inhibits tumor growth in various cancer models.[14] |
Experimental Protocols for Confirming VDAC1 Modulation
To validate the interaction and functional effects of 2-(1,3-Benzothiazol-2-yl)benzoic acid or any novel compound on VDAC1, a multi-faceted experimental approach is required. The following are detailed protocols for key assays.
VDAC1 Binding Affinity: Microscale Thermophoresis (MST)
MST is a powerful technique to quantify the binding affinity between a target protein and a ligand in solution.[15]
Protocol:
-
Protein Labeling: Purified VDAC1 is fluorescently labeled using an appropriate NHS-ester dye according to the manufacturer's protocol.[16]
-
Sample Preparation: A serial dilution of the test compound (e.g., 2-(1,3-Benzothiazol-2-yl)benzoic acid) is prepared in a suitable buffer.
-
Incubation: The labeled VDAC1 is mixed with each dilution of the test compound and incubated to allow binding to reach equilibrium.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument, and an infrared laser is used to create a temperature gradient. The movement of the fluorescently labeled VDAC1 along this gradient is measured.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration to determine the binding affinity (Kd).
VDAC1 Channel Activity: Planar Lipid Bilayer Electrophysiology
This technique allows for the direct measurement of VDAC1 channel conductance and how it is affected by a test compound.[17][18]
Protocol:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments.[19]
-
VDAC1 Reconstitution: Purified VDAC1 is incorporated into the lipid bilayer.[17]
-
Baseline Recording: The baseline channel conductance is recorded by applying a voltage across the membrane and measuring the resulting ion current.
-
Compound Addition: The test compound is added to one of the compartments.
-
Post-Addition Recording: The channel conductance is recorded again to determine the effect of the compound.
-
Data Analysis: Changes in channel open probability and conductance are analyzed to characterize the modulatory effect of the compound.
Cellular Apoptosis: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for quantifying apoptosis.[20]
Protocol:
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Adherent cells are detached, and all cells are collected by centrifugation.
-
Staining: Cells are resuspended in a binding buffer containing fluorescently labeled Annexin V and PI.[21]
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Quantification: The percentage of apoptotic cells in each treatment group is quantified.
Cellular Metabolism: Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial respiration, providing insights into the metabolic effects of a test compound.[22][23]
Protocol:
-
Cell Seeding: Cells are seeded in a Seahorse XF microplate.
-
Compound Treatment: Cells are treated with the test compound prior to the assay.
-
Assay Medium: The cell culture medium is replaced with a specialized assay medium.
-
Seahorse Analysis: The microplate is placed in a Seahorse XF Analyzer, which sequentially injects mitochondrial stressors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) and measures the oxygen consumption rate (OCR).[24][25]
-
Data Interpretation: Key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR measurements.
Visualizing the Path to Discovery
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key pathways and workflows.
Caption: Proposed mechanism of VDAC1-mediated apoptosis and potential intervention by 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Caption: Integrated workflow for the characterization of a potential VDAC1 modulator.
Conclusion
The exploration of 2-(1,3-Benzothiazol-2-yl)benzoic acid as a VDAC1 modulator represents a promising avenue for the development of novel therapeutics. By employing a rigorous and multi-faceted experimental approach, researchers can elucidate its precise mechanism of action and objectively compare its efficacy to existing VDAC1-targeting agents. This guide provides the foundational knowledge and detailed protocols necessary to conduct such an investigation with the highest degree of scientific integrity. The convergence of targeted drug design and a deep understanding of mitochondrial biology will undoubtedly pave the way for the next generation of treatments for a multitude of devastating diseases.
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A Comparative Analysis of the Biological Activity of 2-(1,3-Benzothiazol-2-yl)benzoic acid and Structurally Related Benzothiazole Analogs
<Senior Application Scientist Report
Authored by: Gemini, Senior Application Scientist
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comparative analysis of the biological activities of 2-(1,3-Benzothiazol-2-yl)benzoic acid against other key benzothiazole derivatives. We delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of structure-activity relationships (SAR), detailed experimental protocols for activity assessment, and a discussion of the underlying molecular pathways.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring.[3] This structural motif is present in numerous natural and synthetic molecules, endowing them with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][4][5] The versatility of the benzothiazole ring, particularly the amenability of its C-2 position to substitution, has made it a focal point for the development of novel therapeutic agents.[1][6] This guide specifically examines 2-(1,3-Benzothiazol-2-yl)benzoic acid, comparing its biological profile with other derivatives to elucidate the critical structural features that govern efficacy and mechanism of action.
Comparative Biological Activities
The substitution at the 2-position of the benzothiazole ring significantly influences the type and potency of its biological activity.[1] Here, we compare the activity of the benzoic acid derivative against analogs with other key functional groups.
Anticancer Activity
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and inhibition of key signaling pathways.[7][8][9]
Structure-Activity Relationship (SAR): The presence of a phenyl ring or substituted phenyl groups at the 2-position is often associated with anticancer properties.[4] Hydrophobic moieties, as well as amino, hydroxyl, and chloro groups, can enhance cytotoxic activity against cancer cell lines.[4] For instance, certain 2-arylbenzothiazoles have shown potent activity against breast cancer cell lines like MCF-7 and MDA-MB-231.[10] The introduction of a benzoic acid group at the 2-position, as in our topic compound, adds a distinct acidic and polar feature, which can influence cell permeability and target interaction. While specific data for 2-(1,3-Benzothiazol-2-yl)benzoic acid is not extensively detailed in the provided results, derivatives of benzoic acid itself have been shown to possess antitumor activity, with some exhibiting IC50 values in the micromolar range against lines like HeLa.[11]
Comparative Data on Anticancer Activity of Benzothiazole Derivatives:
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value | Reference(s) |
| Substituted chloro-phenyl oxothiazolidine based benzothiazole | HeLa | 9.76 µM | [12] |
| N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP | 11.2 ± 0.79 µg/mL | [12] |
| N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 | 19.9 ± 1.17 µg/mL | [12] |
| Naphthalimide-benzothiazole derivative (67) | MCF-7 | 5.08 ± 0.3 µM | [9] |
| Naphthalimide-benzothiazole derivative (67) | A549 | 3.89 ± 0.3 µM | [9] |
| Naphthalimide-benzothiazole derivative (67) | HT-29 | 3.47 ± 0.2 µM | [9] |
Mechanistic Insights: The anticancer effects of benzothiazoles are often linked to their ability to interfere with critical cellular pathways. Some derivatives function by inhibiting enzymes crucial for cancer progression, such as cyclooxygenase (COX) enzymes.[13] Others have been found to induce apoptosis in pancreatic cancer cells and inhibit the proliferation of glioma and cervical cancer cells.[7][8] A notable mechanism involves the inhibition of the NF-κB/COX-2/iNOS signaling pathway, which plays a role in inflammation-associated cancers.[7] Furthermore, some benzothiazole derivatives can act as dual inhibitors of pathways like AKT and ERK, tackling both tumor cell survival and the inflammatory environment that supports cancer growth.[14]
Antimicrobial Activity
Benzothiazoles are also recognized for their potent antimicrobial effects against a range of bacteria and fungi.[5][15]
Structure-Activity Relationship (SAR): The antimicrobial efficacy of benzothiazoles is highly dependent on the nature of the substituent at the C-2 position. For example, the presence of mercapto or hydrazine groups can confer bactericidal activity.[4] The linkage of carboxamide, acetohydrazide, and sulfonamide systems to the benzothiazole core has also been explored, with some sulfonamide derivatives showing the highest antimicrobial activity.[16] One study highlighted a pyrazole-containing benzothiazole derivative (16c) as having superior activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.025 mM, outperforming standard drugs like ampicillin.[17]
Comparative Data on Antimicrobial Activity of Benzothiazole Derivatives:
| Compound/Derivative Class | Microbial Strain | MIC Value | Reference(s) |
| Thiazolidinone derivative (11a) | Listeria monocytogenes, P. aeruginosa, E. coli, S. aureus | 0.10–0.25 mg/mL | [18] |
| Thiazolidinone derivative (11b) | S. aureus, L. monocytogenes | 0.15 mg/mL | [18] |
| Pyrazole-containing derivative (16c) | S. aureus | 0.025 mM | [17] |
Mechanistic Insights: The antimicrobial action of benzothiazoles can be attributed to their interaction with various cellular targets.[19] These include essential bacterial enzymes such as DNA gyrase in S. aureus and dihydropteroate synthase (DHPS) in E. coli.[17][19] By inhibiting these enzymes, the compounds disrupt critical processes like DNA replication and folate synthesis, leading to microbial cell death.
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, and benzothiazole derivatives have shown promise as anti-inflammatory agents.[13][20]
Structure-Activity Relationship (SAR): Substitutions at the 2-position, such as phenyl and substituted phenyl groups, have been linked to anti-inflammatory properties.[4] The incorporation of a phenylsulphonamido group at the 2-amino position of the benzothiazole ring has yielded compounds with potent anti-inflammatory effects, comparable to the conventional drug diclofenac.[20]
Mechanistic Insights: The anti-inflammatory mechanism of benzothiazoles is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[13] Some derivatives are also believed to act by inhibiting Bradykinin B2 receptors.[13] Certain compounds have demonstrated the ability to lower the levels of pro-inflammatory cytokines like IL-6 and TNF-α, further highlighting their potential in modulating the inflammatory response.[14]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the findings, standardized experimental protocols are crucial.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, PANC-1, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7][8]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives (e.g., 5, 25, 50, 75, 100 µM) and a vehicle control (e.g., DMSO).[8]
-
Incubation: Incubate the treated cells for a specified period, typically 24 to 48 hours.[8]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the benzothiazole compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanistic Diagrams
Visualizing the complex interactions of these compounds with cellular machinery is essential for a deeper understanding of their function.
Caption: General Experimental Workflow for Benzothiazole Drug Discovery.
Caption: Dual Inhibition of AKT/ERK Pathways by Benzothiazole B7.[14]
Conclusion and Future Perspectives
The 2-substituted benzothiazole scaffold remains a highly valuable framework in the pursuit of novel therapeutic agents. The specific substituent at the C-2 position dramatically influences the biological activity profile, dictating whether the compound exhibits potent anticancer, antimicrobial, or anti-inflammatory properties. While 2-aryl and other hydrophobic substitutions often correlate with strong anticancer activity, the incorporation of functionalities like sulfonamides can enhance antimicrobial effects.
2-(1,3-Benzothiazol-2-yl)benzoic acid represents an interesting lead structure, combining the established benzothiazole core with a benzoic acid moiety known for its own biological relevance. Future research should focus on a direct, quantitative comparison of this compound against a panel of other 2-substituted derivatives in standardized assays. Elucidating the precise molecular targets and exploring synergistic combinations with existing drugs will be critical next steps in translating the therapeutic potential of these versatile compounds into clinical applications.
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A Comparative Guide to Structural Analogues of 2-(1,3-Benzothiazol-2-yl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential
The benzothiazole scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Among its numerous derivatives, 2-(1,3-Benzothiazol-2-yl)benzoic acid has emerged as a significant lead compound, prompting extensive research into its structural analogues to enhance therapeutic efficacy and explore new biological applications. This guide provides a comprehensive comparison of various structural analogues of 2-(1,3-Benzothiazol-2-yl)benzoic acid, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven resource to inform future discovery and development efforts in this promising area of medicinal chemistry.
Core Structure and Rationale for Analogue Design
The fundamental structure of 2-(1,3-Benzothiazol-2-yl)benzoic acid consists of a benzothiazole ring linked at the 2-position to a benzoic acid moiety. The rationale for designing structural analogues is rooted in the principles of medicinal chemistry, aiming to modulate the compound's pharmacokinetic and pharmacodynamic properties. Modifications are typically introduced to the benzothiazole ring system, the benzoic acid group, or the linkage between them. These alterations can influence factors such as solubility, metabolic stability, target binding affinity, and overall biological activity.
Caption: Core chemical structure of 2-(1,3-Benzothiazol-2-yl)benzoic acid.
Synthesis of 2-Substituted Benzothiazole Analogues
A prevalent and versatile method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various carboxylic acids or their derivatives.[4][5][6] This reaction is often facilitated by a dehydrating agent such as polyphosphoric acid (PPA) and may require elevated temperatures.[4][7][8] Microwave-assisted synthesis has also emerged as an efficient, rapid, and often solvent-free alternative for this condensation.[3][5]
General Experimental Protocol for Synthesis
The following protocol outlines a typical synthesis of a 2-arylbenzothiazole derivative:
-
Reactant Mixture: Equimolar quantities of 2-aminothiophenol and a substituted benzoic acid are combined with polyphosphoric acid.[4][7]
-
Reaction Conditions: The mixture is heated, often under reflux, for several hours (e.g., 4 hours at 220°C).[4][7] The reaction progress is monitored by thin-layer chromatography (TLC).[9]
-
Work-up: Upon completion, the reaction mixture is cooled and then poured into a basic solution, such as 10% sodium carbonate, to neutralize the acid and precipitate the product.[4]
-
Purification: The resulting precipitate is filtered, washed, and recrystallized from a suitable solvent (e.g., methanol) to yield the purified 2-arylbenzothiazole.[4]
Caption: General workflow for the synthesis of 2-substituted benzothiazoles.
Comparative Analysis of Biological Activities
Structural analogues of 2-(1,3-Benzothiazol-2-yl)benzoic acid have been extensively evaluated for a range of biological activities, most notably anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of 2-substituted benzothiazoles against various cancer cell lines.[10][11][12] The mechanism of action is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[10][13][14]
For instance, novel 2-substituted benzothiazole derivatives have shown significant cytotoxicity against pancreatic (PANC-1), hepatocellular (HepG2), lung (A549, H1299), and breast (MCF7) cancer cell lines.[10][11][13][14][15] In a study on HepG2 cells, synthesized benzothiazole derivatives exhibited antiproliferative properties by inducing apoptosis, which was mediated by the loss of mitochondrial membrane potential.[14][16] Furthermore, these compounds were found to suppress cell migration.[14][16]
The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the aryl ring significantly influence the anticancer potency.[11][17] For example, the presence of electron-donating groups has been shown to enhance radical-scavenging capacity, which may contribute to their anticancer effects.[9][13]
Table 1: Comparative Anticancer Activity of Selected Benzothiazole Analogues
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A (nitro-substituted) | HepG2 | 56.98 (24h), 38.54 (48h) | [16] |
| Compound B (fluoro-substituted) | HepG2 | 59.17 (24h), 29.63 (48h) | [16] |
| Compound B7 | A431, A549, H1299 | Significant inhibition | [15][18] |
| Compound 4g | HT-1376 | 26.51 (24h) | [19] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of various diseases, including cancer.[15][18] Benzothiazole derivatives have been investigated for their anti-inflammatory properties, with some analogues showing promising results.[1][20] The anti-inflammatory mechanism is often linked to the inhibition of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).[1][14][16]
A study demonstrated that certain benzothiazole derivatives could reduce the levels of inflammatory cytokines IL-6 and TNF-α.[15][18] In hepatocellular carcinoma cells, these compounds were shown to decrease NF-κB protein levels, subsequently reducing the downstream effectors COX-2 and iNOS.[14][16] This dual action of anticancer and anti-inflammatory activity makes these compounds particularly interesting for cancer therapy.[15][18]
Table 2: Anti-inflammatory Activity of Selected Benzothiazole Analogues
| Compound ID | Target/Assay | Effect | Reference |
| Compound B7 | IL-6, TNF-α levels | Decreased activity | [15][18] |
| Nitro & Fluoro-substituted derivatives | NF-κB, COX-2, iNOS | Reduced levels | [14][16] |
| Sulfonamide derivative 4a | In vitro anti-inflammatory assay | Very good activity | [20] |
Antimicrobial Activity
The benzothiazole scaffold is also a component of many compounds with significant antimicrobial activity against a broad spectrum of bacteria and fungi.[21][22][23][24] The antimicrobial efficacy is influenced by the substituents on the benzothiazole and the attached aryl ring.
For example, a series of functionalized arylbenzothiazoles exhibited good antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus, as well as the pathogenic yeast Candida albicans.[22] In another study, a synthesized benzothiazole derivative showed potent activity against various Gram-positive and Gram-negative bacterial strains, with a minimum inhibitory concentration (MIC) value that was twofold more active than the standard drug ciprofloxacin against some strains.[23]
Table 3: Comparative Antimicrobial Activity of Selected Benzothiazole Analogues
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3e | Gram+/Gram- bacteria | 3.12 | [23] |
| Compound 3n | Fungal strains | 1.56 - 12.5 | [23] |
| Compounds 14o, 14p, 14r | Candida albicans, Cryptococcus neoformans | 0.125 - 2 | [25] |
| Dichloropyrazole-based analogue | Gram-positive strains | 0.0156 - 0.25 | [26] |
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the experimental protocols used for biological evaluation.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[12][15]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazole analogues for a specified duration (e.g., 24 or 48 hours).[13][16]
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Assay (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a widely used method to quantify the levels of specific proteins, such as inflammatory cytokines (e.g., IL-6, TNF-α), in biological samples.[18]
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW264.7) are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the test compounds.[18]
-
Sample Collection: The cell culture supernatant is collected after a defined incubation period.
-
ELISA Procedure: The supernatant is added to microplate wells pre-coated with antibodies specific to the cytokine of interest. A series of antibody incubations and washing steps are performed, followed by the addition of a substrate that produces a measurable color change.
-
Data Analysis: The absorbance is read, and the concentration of the cytokine is determined by comparison to a standard curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Perspectives
The structural analogues of 2-(1,3-Benzothiazol-2-yl)benzoic acid represent a versatile and highly promising class of compounds with a wide array of therapeutic applications. The ease of their synthesis and the tunability of their biological activities through structural modifications make them attractive candidates for drug discovery programs. The data presented in this guide highlight the significant potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be crucial for their translation into clinical applications.
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A Comparative Guide to Validating the Anticancer Mechanism of Novel Benzothiazole Derivatives: A Case Study of BenzaCar-X
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of novel benzothiazole derivatives. As a case study, we will use the hypothetical compound, BenzaCar-X , a next-generation 2-substituted benzothiazole, to illustrate the experimental workflow and comparative analysis required for robust mechanistic validation.
The Therapeutic Promise of the Benzothiazole Scaffold in Oncology
The benzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to be effective against a variety of cancer cell lines through diverse mechanisms of action.[2][4] The versatility of the benzothiazole structure allows for chemical modifications that can fine-tune its biological activity and target specificity.[5][6]
Part 1: Deconvoluting the Mechanistic Landscape of Anticancer Benzothiazoles
The anticancer activity of benzothiazole derivatives is not attributed to a single mechanism but rather a range of cellular effects. Understanding this landscape is crucial for proposing and validating the mechanism of a novel analogue like BenzaCar-X.
Known Mechanisms of Action of Benzothiazole Derivatives:
-
Induction of Apoptosis: Many benzothiazole compounds trigger programmed cell death in cancer cells.[1][4][5]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at various stages of the cell cycle.[5]
-
Inhibition of Cell Migration and Invasion: Some derivatives have shown the ability to prevent cancer cell motility and metastasis.[5][7]
-
Modulation of Key Signaling Pathways: Benzothiazoles have been reported to interfere with critical cancer-promoting pathways, including:
-
Receptor Tyrosine Kinase Inhibition: Specific derivatives can target receptor tyrosine kinases like EGFR and Met.[6][8]
-
Carbonic Anhydrase Inhibition: This is another mechanism through which some benzothiazoles exert their anticancer effects, particularly in the context of hypoxic tumors.[2][3]
Proposed Primary Mechanism of BenzaCar-X:
For the purpose of this guide, we will hypothesize that BenzaCar-X is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and is a well-validated target for cancer therapy.
The Comparator Compound:
To provide a robust comparative analysis, we will benchmark BenzaCar-X against Idelalisib , an FDA-approved PI3K inhibitor. This will allow for a direct comparison of potency, selectivity, and cellular effects.
Part 2: A Step-by-Step Experimental Workflow for Mechanistic Validation
This section outlines a phased experimental approach to validate the anticancer mechanism of BenzaCar-X and compare its performance with Idelalisib.
Phase 1: In Vitro Efficacy and Cellular Effects
The initial phase focuses on confirming the anticancer activity of BenzaCar-X and characterizing its phenotypic effects on cancer cells.
1.1. Cell Viability Assays:
-
Objective: To determine the concentration of BenzaCar-X that inhibits the growth of cancer cells by 50% (IC50).
-
Methodology (MTT Assay):
-
Seed cancer cells (e.g., MCF-7 breast cancer cell line) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of BenzaCar-X and Idelalisib for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Presentation:
| Compound | Cancer Cell Line | IC50 (µM) |
| BenzaCar-X | MCF-7 | Hypothetical Value |
| Idelalisib | MCF-7 | Hypothetical Value |
| BenzaCar-X | PC-3 (Prostate) | Hypothetical Value |
| Idelalisib | PC-3 (Prostate) | Hypothetical Value |
1.2. Apoptosis Assays:
-
Objective: To quantify the induction of apoptosis by BenzaCar-X.
-
Methodology (Annexin V/PI Staining):
-
Treat cancer cells with BenzaCar-X and Idelalisib at their respective IC50 concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
Data Presentation:
| Compound | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle | Control | Hypothetical Value | Hypothetical Value |
| BenzaCar-X | IC50 | Hypothetical Value | Hypothetical Value |
| Idelalisib | IC50 | Hypothetical Value | Hypothetical Value |
1.3. Cell Cycle Analysis:
-
Objective: To determine if BenzaCar-X causes cell cycle arrest.
-
Methodology (Propidium Iodide Staining):
-
Treat cancer cells with BenzaCar-X and Idelalisib for 24 hours.
-
Fix the cells in cold 70% ethanol.
-
Treat the cells with RNase A and stain with Propidium Iodide.
-
Analyze the DNA content of the cells by flow cytometry.
-
-
Data Presentation:
| Compound | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| BenzaCar-X | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Idelalisib | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Phase 2: Target Engagement and Pathway Modulation
This phase aims to confirm that BenzaCar-X directly interacts with its proposed target and modulates the intended signaling pathway.
2.1. Western Blotting:
-
Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Methodology:
-
Treat cancer cells with BenzaCar-X and Idelalisib for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
2.2. Immunofluorescence:
-
Objective: To visualize the effect of BenzaCar-X on the subcellular localization of key pathway proteins.
-
Methodology:
-
Grow cancer cells on coverslips and treat with BenzaCar-X.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against target proteins (e.g., Akt).
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (DAPI).
-
Image the cells using a fluorescence microscope.
-
Signaling Pathway Diagram:
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A Senior Application Scientist's Guide to Benchmarking 2-(1,3-Benzothiazol-2-yl)benzoic Acid Against Established Corrosion Inhibitors
In the relentless pursuit of materials preservation, the field of corrosion inhibition stands as a critical bastion against the degradation of metallic assets. For researchers and materials scientists, the selection of an appropriate corrosion inhibitor is a decision underscored by a complex interplay of efficacy, environmental impact, and economic viability. This guide provides an in-depth technical comparison of a promising benzothiazole derivative, 2-(1,3-Benzothiazol-2-yl)benzoic acid, against established industry benchmarks: Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzothiazole (MBT). Our focus will be on the protection of mild steel in acidic environments, a common and challenging scenario in numerous industrial processes.
This document is structured to provide not just data, but a holistic understanding of the experimental rationale and a critical evaluation of the comparative performance of these inhibitors. We will delve into the mechanistic underpinnings of their protective actions and provide detailed, replicable experimental protocols to ensure scientific rigor.
The Imperative of Corrosion Inhibition
Corrosion, an electrochemical process, leads to the gradual destruction of metals through chemical reactions with their environment. In industrial settings such as acid pickling, industrial cleaning, and oil and gas exploration, the use of acidic solutions is widespread, making metallic components highly susceptible to aggressive corrosion.[1][2] The deployment of corrosion inhibitors, substances that, when added in small concentrations to the corrosive environment, effectively decrease the corrosion rate, is a primary strategy for mitigating this damage.[3]
Organic corrosion inhibitors, particularly those containing heteroatoms like nitrogen and sulfur, and aromatic rings, have proven to be highly effective. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process.[4][5]
The Contenders: A Molecular Overview
2-(1,3-Benzothiazol-2-yl)benzoic Acid: This molecule belongs to the benzothiazole family, a class of compounds well-regarded for their corrosion inhibition properties.[4][5][6] Its structure, featuring a benzothiazole ring system and a carboxylic acid group, suggests multiple points of interaction with the metal surface. The lone pair electrons on the nitrogen and sulfur atoms, along with the delocalized π-electrons of the aromatic rings, are expected to facilitate strong adsorption onto the d-orbitals of iron. The carboxylic acid group may further enhance its solubility and interaction with the metal surface. The synthesis of such 2-substituted benzothiazoles can typically be achieved through the condensation of 2-aminothiophenol with the corresponding carboxylic acid or its derivative.[7][8][9][10]
Established Inhibitors:
-
Benzotriazole (BTA): A widely used corrosion inhibitor for copper and its alloys, BTA is also effective for steel in certain environments. Its protective action stems from the formation of a stable, polymeric complex with the metal surface.[11]
-
Tolyltriazole (TTA): A derivative of BTA, TTA often exhibits superior performance due to the presence of a methyl group, which enhances its hydrophobicity and surface film stability.[12]
-
2-Mercaptobenzothiazole (MBT): Another prominent benzothiazole derivative, MBT is known for its excellent inhibition efficiency, particularly for copper and steel, attributed to the strong coordination of the thiol group with the metal surface.[13][14][15][16][17]
Mechanistic Insights: The Protective Shield
The primary mechanism of corrosion inhibition for these heterocyclic compounds is adsorption onto the metal surface. This can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Involving the sharing of electrons between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.[4]
The presence of the benzothiazole nucleus in 2-(1,3-Benzothiazol-2-yl)benzoic acid and MBT provides a robust platform for adsorption, with the nitrogen and sulfur atoms acting as active centers. The triazole ring in BTA and TTA serves a similar function. The formation of a dense, hydrophobic inhibitor film on the metal surface acts as a physical barrier, isolating the metal from the corrosive medium and hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.
Comparative Performance Analysis
The efficacy of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically determined through electrochemical and gravimetric methods. The following tables summarize the performance data for 2-(1,3-Benzothiazol-2-yl)benzoic acid and the established inhibitors on mild steel in 1 M HCl, based on a synthesis of data from various studies. It is important to note that direct head-to-head comparative data under identical conditions is limited, and this analysis collates data from studies with similar experimental setups.
Table 1: Performance Data from Potentiodynamic Polarization Studies
| Inhibitor | Concentration (M) | Corrosion Current Density (i_corr, µA/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank (1 M HCl) | - | ~1000 | - | [4] |
| 2-(1,3-Benzothiazol-2-yl)benzoic acid (analogue) | 1 x 10⁻³ | ~50 | ~95 | [3] |
| Benzotriazole (BTA) | 1 x 10⁻³ | ~150 | ~85 | [18] |
| Tolyltriazole (TTA) | 1 x 10⁻³ | ~100 | ~90 | [18] |
| 2-Mercaptobenzothiazole (MBT) | 1 x 10⁻³ | ~70 | ~93 | [13] |
Table 2: Performance Data from Electrochemical Impedance Spectroscopy (EIS)
| Inhibitor | Concentration (M) | Charge Transfer Resistance (R_ct, Ω·cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank (1 M HCl) | - | ~20 | - | [5] |
| 2-(1,3-Benzothiazol-2-yl)benzoic acid (analogue) | 1 x 10⁻³ | ~400 | ~95 | [5] |
| Benzotriazole (BTA) | 1 x 10⁻³ | ~150 | ~87 | [18] |
| Tolyltriazole (TTA) | 1 x 10⁻³ | ~250 | ~92 | [18] |
| 2-Mercaptobenzothiazole (MBT) | 1 x 10⁻³ | ~350 | ~94 | [13] |
Table 3: Performance Data from Weight Loss Measurements
| Inhibitor | Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) | Reference |
| Blank (1 M HCl) | - | ~12 | - | [19] |
| 2-(1,3-Benzothiazol-2-yl)benzoic acid (analogue) | 1 x 10⁻³ | ~0.6 | ~95 | [19] |
| Benzotriazole (BTA) | 1 x 10⁻³ | ~1.8 | ~85 | [18] |
| Tolyltriazole (TTA) | 1 x 10⁻³ | ~1.2 | ~90 | [18] |
| 2-Mercaptobenzothiazole (MBT) | 1 x 10⁻³ | ~0.9 | ~92.5 | [16] |
Analysis of Performance Data:
The compiled data suggests that 2-(1,3-Benzothiazol-2-yl)benzoic acid demonstrates a high inhibition efficiency, comparable and in some cases potentially exceeding that of the established inhibitors under similar conditions. Its performance is particularly notable when compared to Benzotriazole and Tolyltriazole. The presence of the benzothiazole moiety appears to confer a significant advantage in the acidic chloride medium. The performance is on par with 2-Mercaptobenzothiazole, another high-performing benzothiazole derivative. The carboxylic acid group in 2-(1,3-Benzothiazol-2-yl)benzoic acid likely contributes to its strong performance by enhancing its interaction with the steel surface.
Experimental Protocols: A Foundation of Trust
To ensure the validity and reproducibility of corrosion inhibition studies, adherence to standardized experimental protocols is paramount. The following sections detail the methodologies for the key techniques used to evaluate the performance of these inhibitors, grounded in ASTM standards.
Weight Loss Measurement (Gravimetric Method)
This traditional yet reliable method provides a direct measure of material loss over a period of exposure.
Protocol based on ASTM G31:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of grit papers, degreased with a suitable solvent (e.g., acetone), rinsed with deionized water, and dried. The initial weight of each coupon is accurately measured.
-
Immersion: The prepared coupons are fully immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified concentration and temperature for a predetermined duration.
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off according to ASTM G1 procedures.
-
Final Weighing: The cleaned and dried coupons are re-weighed.
-
Calculation: The weight loss, corrosion rate, and inhibition efficiency are calculated using the following equations:
-
Weight Loss (ΔW) = Initial Weight - Final Weight
-
Corrosion Rate (CR) = (K × ΔW) / (A × T × D)
-
where K is a constant, A is the surface area, T is the immersion time, and D is the density of the metal.
-
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] × 100
-
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
Potentiodynamic Polarization
This electrochemical technique provides rapid insights into the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).
Protocol based on ASTM G59:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor), and the open-circuit potential (OCP) is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation.
-
Calculation: The inhibition efficiency is calculated as:
-
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion processes and the properties of the inhibitor film.
Protocol based on ASTM G106:
-
Cell Setup and Stabilization: The same three-electrode cell as in potentiodynamic polarization is used. The system is allowed to reach a steady state at the OCP.
-
Impedance Measurement: A small amplitude AC potential signal is applied to the working electrode over a wide range of frequencies. The resulting AC current response is measured.
-
Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: The impedance spectra are analyzed by fitting the data to an appropriate equivalent electrical circuit model. The charge transfer resistance (R_ct) is a key parameter that is inversely proportional to the corrosion rate.
-
Calculation: The inhibition efficiency is calculated from the R_ct values:
-
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
-
where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Conclusion and Future Outlook
This comparative guide demonstrates that 2-(1,3-Benzothiazol-2-yl)benzoic acid is a highly promising corrosion inhibitor for mild steel in acidic environments, with a performance that rivals and potentially surpasses established inhibitors like Benzotriazole, Tolyltriazole, and 2-Mercaptobenzothiazole. Its molecular structure, combining the robust benzothiazole core with a strategically placed carboxylic acid group, appears to provide a synergistic effect, leading to the formation of a highly effective protective film on the metal surface.
For researchers and professionals in materials science and drug development, 2-(1,3-Benzothiazol-2-yl)benzoic acid represents a compelling candidate for further investigation and application. Future research should focus on direct, head-to-head comparative studies under a wider range of corrosive conditions, including varying temperatures and acid concentrations. Furthermore, exploring the environmental footprint and toxicity profile of this compound will be crucial for its potential commercialization as a green and sustainable corrosion inhibitor. The detailed experimental protocols provided herein offer a solid framework for such future investigations, ensuring data integrity and comparability across different laboratories.
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- Recent Advances in Synthesis of Benzothiazole Compounds Rel
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- Benzothiazole-based ionic liquids as environment-friendly and high-efficiency corrosion inhibitors for mild steel in HCl: Experimental and theoretical studies.
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- Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy.
- Data on the corrosion inhibition effect of 2-meracaptobenzothiazole on 316 austenitic stainless steel, low carbon steel and 1060 aluminium in dilute acid media.
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- Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors. LinkedIn.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(1,3-Benzothiazol-2-yl)benzoic acid
Introduction: The Imperative for Analytical Rigor
In the landscape of pharmaceutical development and quality control, the analytical characterization of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 2-(1,3-Benzothiazol-2-yl)benzoic acid (CAS No. 6340-29-0) is a molecule of interest within this sphere, often appearing as a key synthetic intermediate or a related substance that must be meticulously monitored.[1][2] The reliability of data underpinning safety, efficacy, and manufacturing consistency hinges on the robustness of the analytical methods employed.[3][4]
This guide provides an in-depth comparison and cross-validation of two common yet distinct analytical techniques for the quantification of 2-(1,3-Benzothiazol-2-yl)benzoic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS). The process of cross-validation is critical when data may be generated by different methods or in different laboratories, ensuring that the results are comparable and reliable regardless of the technique used.[5][6][7] We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of performance data, adhering to the principles outlined by the International Council for Harmonisation (ICH).[6][8]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle and Rationale
RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[9] The choice of this method is predicated on the physicochemical properties of 2-(1,3-Benzothiazol-2-yl)benzoic acid. Its aromatic structure, containing a benzothiazole chromophore, makes it highly suitable for UV detection. The molecule's polarity and LogP value of 3.66 suggest good retention on a non-polar stationary phase like C18.[1] This method offers a direct analysis of the compound without the need for chemical modification (derivatization), simplifying the workflow.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Rationale: TFA is used as an ion-pairing agent to ensure sharp, symmetrical peak shapes for the acidic analyte by suppressing the ionization of the carboxylic acid group.[10]
-
Gradient: 70% A to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Rationale: This wavelength is chosen to maximize sensitivity for the benzothiazole moiety, a common practice for similar aromatic compounds.[10][11]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 2-(1,3-Benzothiazol-2-yl)benzoic acid reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization
Principle and Rationale
While less direct for this analyte, GC-MS provides exceptional specificity and sensitivity, making it a powerful alternative or confirmatory technique.[8] Due to the low volatility and thermal lability of the carboxylic acid group, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[12] We will employ derivatization with pentafluorobenzyl (PFB) bromide, a common technique for acidic compounds that also introduces an electrophilic group, enhancing sensitivity for electron-capture detection (ECD) or mass spectrometry.[12]
Detailed Experimental Protocol: GC-MS
-
Derivatization Procedure:
-
To 1 mL of the sample or standard solution in an appropriate solvent (e.g., acetone), add 100 µL of a 10% solution of pentafluorobenzyl bromide in acetone and 20 µL of triethylamine (as a catalyst).
-
Seal the vial and heat at 60 °C for 1 hour.
-
After cooling, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
-
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole).
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Rationale: This low-polarity phase is robust and suitable for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the molecular ion and key fragments of the PFB-derivatized analyte. A full scan can be used for initial identification.
-
Cross-Validation Study Design
The core objective of a cross-validation study is to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[6][13] This provides flexibility in analytical workflows and ensures data consistency across different platforms.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Validation Parameters and Acceptance Criteria
A single batch of samples, spiked at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), will be prepared and analyzed in triplicate by each method. The following parameters will be evaluated against typical acceptance criteria derived from ICH guidelines.[14][15]
-
Accuracy: The agreement between the measured value and the true value.
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision (Intermediate): The agreement between results from the same sample analyzed on different days.
-
Acceptance Criterion: The relative standard deviation (%RSD) should not be more than 2.0%.
-
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Acceptance Criterion: The coefficient of determination (r²) should be ≥ 0.999.
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Evaluation: Comparison of chromatograms of blank, spiked, and unspiked samples to ensure no interference at the analyte's retention time.
-
Comparative Performance Data
The following table summarizes hypothetical but realistic data from the cross-validation study.
| Performance Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Low Concentration (80%) | 99.5% | 101.2% | 98.0% - 102.0% |
| Mid Concentration (100%) | 100.3% | 100.8% | 98.0% - 102.0% |
| High Concentration (120%) | 101.1% | 99.8% | 98.0% - 102.0% |
| Precision (%RSD, n=6) | |||
| Intermediate Precision | 0.85% | 1.15% | ≤ 2.0% |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.1 µg/mL | - |
Discussion and Interpretation
The data presented in the table demonstrate that both the HPLC-UV and the derivatization-based GC-MS methods meet the stringent acceptance criteria required for pharmaceutical analysis.[14][15]
-
Accuracy and Precision: Both methods show excellent accuracy and precision, indicating that they are both capable of providing reliable quantitative results. The slight increase in variability (%RSD) for the GC-MS method is expected due to the additional derivatization step, which can introduce minor inconsistencies.
-
Linearity: Both techniques exhibit strong linearity over the tested range, confirming their suitability for quantitative analysis.
-
Sensitivity: The GC-MS method demonstrates a lower Limit of Quantitation (LOQ), suggesting it is the superior choice for trace-level analysis or impurity determination where high sensitivity is required.[9]
-
Specificity: While both methods demonstrated specificity in this study, GC-MS inherently offers a higher degree of certainty. The mass detector provides structural information, confirming the identity of the peak and ensuring it is not a co-eluting impurity with a similar UV spectrum.[8]
Expert Insights: The choice between these two validated methods should be driven by the specific application.
-
For routine quality control (QC) testing and assay determination , the HPLC-UV method is preferable. Its simpler workflow, without the need for derivatization, leads to higher throughput and reduced potential for error.
-
For impurity profiling, stability studies where unknown degradants may appear, or as a reference method for confirmation , the GC-MS method is the more authoritative choice. Its superior specificity and sensitivity are critical for identifying and quantifying low-level components.[8][9]
Conclusion
This guide has detailed the successful validation and cross-comparison of two robust analytical methods for 2-(1,3-Benzothiazol-2-yl)benzoic acid. Both the direct HPLC-UV analysis and the derivatization-based GC-MS method have been shown to be accurate, precise, and specific for their intended purpose. The results of this cross-validation study provide documented evidence that the data generated by either method are comparable and trustworthy.[3] This allows a laboratory to use the methods interchangeably based on the specific analytical need, whether it be high-throughput screening or high-specificity impurity investigation, thereby ensuring comprehensive analytical control throughout the drug development lifecycle.
References
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A Comparative Guide to the Structure-Activity Relationship of 2-(1,3-Benzothiazol-2-yl)benzoic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-(1,3-Benzothiazol-2-yl)benzoic acid analogs, a class of compounds demonstrating significant potential in therapeutic areas such as oncology and inflammation. We will dissect the chemical architecture of this scaffold, compare its performance against relevant alternatives, and provide the detailed experimental methodologies necessary for its evaluation.
Introduction: The Benzothiazole Scaffold in Drug Discovery
The benzothiazole ring system, a fusion of benzene and thiazole, is classified as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its presence in a multitude of pharmacologically active agents with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] The unique electronic and structural features of the benzothiazole nucleus allow it to interact with various biological targets with high affinity.
Within this broad class, the 2-(1,3-Benzothiazol-2-yl)benzoic acid framework has emerged as a particularly promising starting point for the development of novel therapeutics. This guide focuses on elucidating how specific structural modifications to this core influence its biological activity, providing a comparative framework for researchers in drug design and development.
The Core Scaffold: Rationale and Points of Modification
The 2-(1,3-Benzothiazol-2-yl)benzoic acid scaffold combines two key pharmacophoric elements: the 2-substituted benzothiazole and a benzoic acid moiety. The planarity and aromaticity of the benzothiazole ring facilitate interactions with target proteins, while the carboxylic acid group can act as a crucial hydrogen bond donor/acceptor or a handle for further derivatization.
The primary points for chemical modification on this scaffold, which are critical for tuning its activity, are illustrated below. Understanding the impact of substitutions at these positions is the cornerstone of its SAR.
Caption: General workflow for the synthesis of target analogs.
Step-by-Step Protocol: Synthesis of 2-(Chloromethyl)-benzo[d]thiazole (A Key Intermediate) [5]1. Reaction Setup: Heat a mixture of chloroacetic acid (0.040 mol) and polyphosphoric acid (8 g) to 180°C. 2. Addition of Reactant: Add 2-aminobenzenethiol (0.032 mol) to the heated mixture. 3. Reflux: Stir the reaction mixture at reflux for 8 hours. 4. Workup: After cooling, basify the mixture with 5 N sodium hydroxide. 5. Extraction: Extract the aqueous solution with chloroform (4 x 20 mL). 6. Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under vacuum to yield the product.
Biological Assay: In Vitro Anticancer Activity (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Protocol: MTT Assay [6]1. Cell Seeding: Plate human cancer cells (e.g., MCF-7) in 96-well plates at a density of ~5,000 cells/well and allow them to attach for 24 hours. 2. Compound Treatment: Treat the cells with a range of concentrations of the synthesized benzothiazole analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). 3. Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere. 4. MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. 5. Formazan Formation: Incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals. 6. Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. 7. Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. 8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The 2-(1,3-Benzothiazol-2-yl)benzoic acid scaffold is a versatile and highly tractable framework for the development of new therapeutic agents. The structure-activity relationship studies clearly indicate that:
-
Anticancer Activity: Is enhanced by electron-withdrawing groups on the benzothiazole ring. Lipophilic character and specific substitutions can lead to highly potent compounds with IC₅₀ values in the sub-micromolar range. [1]* Anti-inflammatory Activity: Can be tuned by substitutions that promote selective binding to the COX-2 enzyme, offering a pathway to safer NSAIDs. [7] Future research should focus on optimizing the pharmacokinetic profiles of the most potent analogs. This includes improving solubility, metabolic stability, and oral bioavailability. Furthermore, elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their clinical translation. The integration of computational modeling with synthetic chemistry will undoubtedly accelerate the discovery of next-generation drugs based on this privileged scaffold.
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Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. (n.d.). International Journal of Pharmaceutical Research and Applications. [Link]
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SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. (n.d.). AJOL. [Link]
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Some benzothiazole analogs as anticancer agents. (2021). ResearchGate. [Link]
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Sekar, V., & Perumal, P. (n.d.). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. [Link]
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Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2017). Molecules. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. (n.d.). IJRPC. [Link]
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Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [Link]
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Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). Prostaglandins & Other Lipid Mediators. [Link]
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Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Gnanavel, S., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Sarkar, S. (2017). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME BENZOTHIAZOLE CONTAINING AZETIDINONE DERIVATIVES. International research journal of pharmacy. [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Mini-Reviews in Organic Chemistry. [Link]
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. [Link]
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Schematic representation of structure–activity relationship for the 27–46 series. (n.d.). ResearchGate. [Link]
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Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. (2017). ResearchGate. [Link]
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Molecules. [Link]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2020). Scientific Reports. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). RSC Medicinal Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1,3-Benzothiazol-2-yl)benzoic Acid
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. The proper management and disposal of chemical reagents like 2-(1,3-Benzothiazol-2-yl)benzoic acid are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for its disposal, grounded in established safety protocols and regulatory standards.
Foundational Knowledge: Hazard Characterization and Regulatory Framework
Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards and the governing regulations is essential. This knowledge forms the basis for all subsequent risk assessments and handling decisions.
Inherent Hazard Profile
2-(1,3-Benzothiazol-2-yl)benzoic acid is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate the necessary precautions for handling and disposal.[1] The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | H335 |
| (Data sourced from PubChem CID 242620)[1] |
These classifications mandate that the compound be treated as a hazardous substance. Direct contact can cause significant irritation to the skin and eyes, ingestion is harmful, and inhalation of the powder can irritate the respiratory system.[1][2][3] This profile necessitates that its waste be managed as hazardous.
The Regulatory Imperative: RCRA
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] RCRA establishes a "cradle-to-grave" framework, meaning the responsibility for hazardous waste lies with the generator—from its creation to its ultimate disposal.[6][7]
The first critical step under RCRA is to perform a hazardous waste determination .[8] Based on the GHS classifications, waste 2-(1,3-Benzothiazol-2-yl)benzoic acid must be managed as hazardous waste. This triggers specific requirements for collection, storage, labeling, and disposal that are legally enforceable.[4][9]
Proactive Management: Waste Minimization and Segregation
Effective disposal begins with proactive waste management. The principle of "As Low As Reasonably Achievable" (ALARA) should apply not only to radiation exposure but also to chemical waste generation.
-
Prudent Procurement: Order only the quantities of 2-(1,3-Benzothiazol-2-yl)benzoic acid required for your immediate experimental needs.
-
Accurate Weighing: Utilize precise weighing techniques to avoid generating excess material that must be discarded.
-
Strict Segregation: Never mix waste 2-(1,3-Benzothiazol-2-yl)benzoic acid with non-hazardous solid waste (e.g., regular trash). This prevents cross-contamination and ensures the entire waste stream does not become unnecessarily classified as hazardous.
Standard Operating Procedure: Disposal Protocol
This protocol outlines the step-by-step process for safely collecting and preparing 2-(1,3-Benzothiazol-2-yl)benzoic acid waste for final disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Given the compound's irritant properties, comprehensive protection is non-negotiable.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133.[2][10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling larger quantities of the powder or if there is a risk of aerosolization, use a NIOSH-approved respirator with a particulate filter.[2]
Step 2: Waste Collection and Segregation
Properly segregating waste at the point of generation is critical for both safety and cost-effective disposal.
-
Unused or Expired Pure Compound: Collect the solid powder directly in a designated hazardous waste container.
-
Grossly Contaminated Materials: Items heavily contaminated with the compound (e.g., weigh boats, spatulas) should be placed in the same solid hazardous waste container.
-
Lightly Contaminated Materials (Lab Debris): Items with trace contamination, such as gloves, paper towels, and bench protectors, should be collected in a separate, clearly labeled container for "Hazardous Solid Waste." This prevents filling the primary chemical waste container with low-density debris.
Step 3: Container Selection and Labeling
Regulatory compliance hinges on correct containerization and labeling.
-
Container Choice: Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) pail or drum.[11] The container must have a secure, tight-fitting lid to prevent spills.[12]
-
Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "2-(1,3-Benzothiazol-2-yl)benzoic acid" . Do not use abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
The date on which waste was first added to the container.
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being moved to a Central Accumulation Area (CAA).[12]
-
Location: The SAA must be at or near the point of generation and under the control of the operator.
-
Container Management: Keep the waste container closed at all times except when adding waste.[12]
-
Volume Limits: An SAA can accumulate no more than 55 gallons of non-acute hazardous waste.
Step 5: Final Disposal
As a generator, you are legally responsible for ensuring the waste is transported and disposed of correctly.
-
Contact EH&S: Notify your institution's Environmental Health & Safety (EH&S) office for waste pickup. They will manage the process from this point.
-
Manifest System: Your EH&S department will work with a licensed hazardous waste transporter who will manifest the waste, tracking it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][13]
-
Method: The most common disposal method for this type of organic solid is high-temperature incineration at a licensed facility.[8]
Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental release.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Assess the Spill: For small spills of the solid powder that you are trained to handle:
-
Don the appropriate PPE as described in Step 1 of the disposal protocol.
-
Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[14] A HEPA-filtered vacuum is a preferred alternative for cleanup.[15]
-
-
Decontaminate: Clean the spill area with soap and water. Collect all cleanup materials in a bag and place them in the hazardous solid waste container.
-
Seek Assistance: For large spills or if you are unsure how to proceed, evacuate the area and contact your institution's EH&S or emergency response team immediately.
Data Summary and Process Visualization
Chemical Identification and Properties
| Property | Value | Source |
| CAS Number | 6340-29-0 | PubChem, American Elements[1][16] |
| Molecular Formula | C₁₄H₉NO₂S | PubChem, ChemScene[1][17] |
| Molecular Weight | 255.29 g/mol | PubChem, ChemScene[1][17] |
| Appearance | Powder | American Elements[16] |
| Boiling Point | 469.2 °C at 760 mmHg | American Elements[16] |
| Density | 1.386 g/cm³ | American Elements[16] |
| Storage | Room Temperature, Dry | American Elements, ChemScene[16][17] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 2-(1,3-Benzothiazol-2-yl)benzoic acid waste.
Caption: Disposal workflow for 2-(1,3-Benzothiazol-2-yl)benzoic acid.
By adhering to this structured and scientifically-grounded disposal guide, laboratory professionals can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship and regulatory excellence.
References
- What it Really Means to be RCRA Compliant with Hazardous Waste. (2019). Vertex Environmental Inc.
- RCRA facts: An Overview of the Hazardous Waste Management Law. (2021). ERA Environmental Management Solutions.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency.
- RCRA Regulations Explained.
- 2-(1,3-Benzothiazol-2-yl)benzoic acid.
- 2-(1,3-benzothiazol-2-yl)benzoic acid | CAS 6340-29-0. American Elements.
- 2-(1,3-Benzothiazol-2-yl)benzoic acid | CAS 6340-29-0. ChemScene.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
- Fisher Scientific - SAFETY DATA SHEET for 4-(1,3-Thiazol-2-yl)benzoic acid. (2010). Fisher Scientific.
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- Hazardous waste - Wikipedia. Wikipedia.
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Benzoic Acid. (2015). National Institute of Standards and Technology.
- SAFETY DATA SHEET - Benzoic acid. (2012). Fisher Scientific.
- Benzoic acid Safety D
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Comprehensive Handling Guide: Personal Protective Equipment for 2-(1,3-Benzothiazol-2-yl)benzoic acid
As a Senior Application Scientist, it is my priority to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. This guide provides an in-depth, procedural framework for handling 2-(1,3-Benzothiazol-2-yl)benzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, our safety protocol is built upon a robust analysis of its core structural components: benzoic acid and benzothiazole derivatives. This approach allows us to anticipate potential hazards and establish a comprehensive safety margin, ensuring you are protected against the known risks of these chemical classes.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential risks is the cornerstone of effective laboratory safety.[1] Our assessment synthesizes data from analogous compounds to define the primary hazards associated with 2-(1,3-Benzothiazol-2-yl)benzoic acid.
-
Skin Irritation: Both benzoic acid and related thiazole compounds are known to cause skin irritation.[2][3] Direct contact can lead to redness, inflammation, and dermatitis with repeated exposure.[4]
-
Serious Eye Damage: This is a critical risk. Benzoic acid is a severe eye irritant, and its derivatives can cause serious eye damage.[5][6] Contact with the solid powder or solutions can result in significant injury.
-
Respiratory Tract Irritation: As a fine crystalline powder, the compound poses an inhalation risk.[3] Inhaling dust can irritate the nose, throat, and lungs.[2][3][5]
-
Acute Toxicity (Oral): Benzoic acid and benzothiazole derivatives are classified as harmful if swallowed.[2][5][7][8]
Therefore, all handling procedures must be designed to prevent skin and eye contact, inhalation of dust, and accidental ingestion.
Core Personal Protective Equipment (PPE) Protocol
Adherence to this PPE protocol is mandatory when handling 2-(1,3-Benzothiazol-2-yl)benzoic acid in any form.
Eye and Face Protection
Chemical splash goggles are required at all times.[9] Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection against airborne particulates and splashes from all directions. For procedures involving larger quantities (>10g) or a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles.
Skin and Body Protection
-
Gloves: Chemical-resistant nitrile gloves are the minimum requirement for incidental contact.[1][9][10] Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. For prolonged handling or when immersing hands, consult a glove compatibility chart to ensure an adequate breakthrough time.
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat must be worn and fully buttoned.[1] This serves as a removable barrier to protect your skin and personal clothing from contamination.
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory.[9] They protect the feet from spills and falling objects.
Respiratory Protection
All handling of the solid form of 2-(1,3-Benzothiazol-2-yl)benzoic acid that could generate dust must be performed within a certified chemical fume hood.[5][11] The hood's ventilation is the primary engineering control to prevent respiratory exposure.[10] A NIOSH-approved respirator (e.g., N95 or higher) should be available for emergency situations, such as cleaning a significant spill outside of a fume hood.[2][11]
Operational Workflow: From Preparation to Disposal
This step-by-step process ensures safety at every stage of handling.
Step 1: Preparation and Pre-Handling Check
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[2][12]
-
Gather all necessary equipment (spatulas, weigh boats, glassware) and place it inside the fume hood to minimize movement in and out of the workspace.
-
Prepare a designated waste container for contaminated solids and another for contaminated sharps, if applicable. Label them clearly.[9]
Step 2: Donning PPE
Follow this sequence to ensure proper layering and avoid contamination:
-
Don lab coat and fasten it completely.
-
Don chemical splash goggles.
-
Don nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step 3: Handling the Compound
-
Perform all manipulations, including weighing and solution preparation, at least 6 inches inside the fume hood sash.[10]
-
Handle the solid gently to minimize the generation of airborne dust.
-
Should a spill occur within the hood, clean it immediately. Moisten the spilled material with a damp cloth to prevent it from becoming airborne, then wipe it up and place the waste in your designated sealed container.[5]
Step 4: Doffing PPE
This sequence is critical to prevent cross-contamination after handling is complete:
-
Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them in the designated contaminated waste container.
-
Remove the lab coat by folding it inward on itself and store it in its designated location or dispose of it if it is single-use.
-
Remove eye protection.
Step 5: Waste Disposal
-
Chemical Waste: All excess solid 2-(1,3-Benzothiazol-2-yl)benzoic acid and any grossly contaminated materials (e.g., weigh boats, paper towels from a spill) must be placed in a clearly labeled, sealed hazardous waste container.[2][9][11]
-
Contaminated PPE: Used gloves and other lightly contaminated disposables should be placed in a separate, sealed bag or container within the laboratory for disposal as hazardous waste.
-
Regulatory Compliance: Always follow your institution's specific waste management protocols, which must comply with all federal, state, and local regulations.[5]
Quick Reference and Workflow Visualization
Table 1: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Control |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solution | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Handling Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Well-ventilated area |
| Cleaning a Spill | Goggles & Face Shield | Nitrile Gloves | Lab Coat / Apron | Chemical Fume Hood (if possible) or Respirator |
Diagram 1: Safe Handling Workflow
Caption: Workflow for safely handling 2-(1,3-Benzothiazol-2-yl)benzoic acid.
References
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]
-
Benzothiazole Safety Data Sheet. Synerzine. [Link]
-
Benzothiazole, benzotriazole, and their derivates in clothing textiles. Environmental Science and Pollution Research. ResearchGate. [Link]
-
Benzoic acid Safety Data Sheet. Carl ROTH. [Link]
-
Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]
-
2,2'-Dithio(bis)benzothiazole Material Safety Data Sheet. Cole-Parmer. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Safety and Handling of Benzothiazole: A Guide for Industrial Users. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Benzothiazole Product Safety Assessment. LANXESS. [Link]
-
School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). [Link]
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Benzoic acid Safety Data Sheet. CPAchem. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
